Cinnamycin
Beschreibung
19 amino acid tetracyclic peptide; a globular type B lantibiotic with specific binding to PHOSPHATIDYLETHANOLAMINES of the inner layer of plasma membranes; of unknown MF produced by Streptomyces cinnamomeus
Eigenschaften
IUPAC Name |
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-,66-,67+,68+,69-,70+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWKBINWOWJNZ-OURZNGJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@@H]4C(=O)N[C@@H](CS1)C(=O)N[C@@H](CNCCCC[C@H](NC(=O)[C@@H]([C@@H](SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)[C@H](C(=O)O)O)CC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H125N25O25S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2041.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110655-58-8 | |
| Record name | CINNAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM32RAQ8SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Original Discovery of Cinnamycin (Ro 09-0198): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the original discovery of Cinnamycin (B74467), a tetracyclic polypeptide antibiotic also known as Ro 09-0198. It details the initial isolation, the producing microorganism, early characterization of its biological activity, and the foundational experiments that paved the way for its later structural elucidation and mechanistic understanding.
Initial Isolation and Producing Microorganism
This compound was first reported in 1952 by Benedict et al. from the Fermentation Division of the Northern Regional Research Laboratory. The antibiotic was isolated from the culture broth of a newly characterized actinomycete, Streptomyces cinnamoneus nov. sp.[1][2][3][4] This novel species was isolated from a soil sample in Japan.[3]
Fermentation Protocol
The production of this compound was achieved through submerged culture fermentation of Streptomyces cinnamoneus. While the original publication does not provide exhaustive detail on the fermentation medium, it is understood to be a complex medium designed to support the growth of Streptomyces and the production of secondary metabolites.
General Fermentation Parameters (based on typical Streptomyces fermentation):
-
Inoculum: A vegetative inoculum of S. cinnamoneus grown in a suitable seed medium.
-
Production Medium: A sterile liquid medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
-
Aeration and Agitation: The fermentation would have been conducted with aeration and agitation to ensure sufficient oxygen supply for the aerobic bacterium.
-
Temperature: Incubation at a temperature optimal for Streptomyces growth, typically around 28-30°C.
-
Fermentation Time: The duration of the fermentation would be determined by monitoring the antibiotic activity in the broth, likely over several days.
Isolation and Purification Protocol
The initial isolation and purification of this compound from the fermentation broth involved a multi-step process to separate the antibiotic from other broth constituents.
Experimental Workflow for this compound Isolation (based on early antibiotic purification techniques):
Caption: Initial isolation workflow for this compound.
Early Characterization and Biological Activity
The newly isolated this compound was subjected to a series of tests to determine its antimicrobial spectrum and basic chemical properties.
Antimicrobial Spectrum
This compound demonstrated a range of inhibitory activity, primarily against Gram-positive bacteria. The initial studies likely employed a serial dilution method to determine the minimum inhibitory concentration (MIC) against various microorganisms.
Table 1: Antimicrobial Spectrum of this compound (Qualitative Data from Early Reports)
| Microorganism | Activity |
| Bacillus subtilis | Yes |
| Mycobacterium tuberculosis | Yes |
| Gram-positive cocci | Yes |
| Gram-negative bacteria | No |
| Fungi | No |
Elucidation of the Core Structure
The complete chemical structure of this compound (Ro 09-0198) was not determined at the time of its initial discovery and required decades of advancements in analytical chemistry. The complex, tetracyclic structure containing unusual amino acids was eventually elucidated through extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy by Kessler and his team in 1988. This was later revised in 1990 by Fredenhagen et al., who clarified the identity of certain amino acid residues.[5]
Early Mechanistic Insights
Initial investigations into the mechanism of action of this compound (Ro 09-0198) pointed towards its interaction with the cell membrane. Later, more focused studies in the late 1980s and early 1990s provided a clearer picture of its molecular target and inhibitory actions.
Specific Interaction with Phosphatidylethanolamine (B1630911) (PE)
A pivotal discovery in understanding this compound's mode of action was its highly specific interaction with phosphatidylethanolamine (PE), a key phospholipid component of bacterial and other cell membranes.[6][7] Choung et al. in 1988 demonstrated that this compound caused a permeability increase and aggregation in liposomes that contained PE, but not in those with other phospholipids (B1166683) like phosphatidylserine (B164497) or phosphatidylinositol.[6] This specificity for PE is a cornerstone of its biological activity.[6]
Inhibition of Phospholipase A2
Further research revealed that this compound is a potent inhibitor of phospholipase A2 (PLA2).[5][8][9] Märki et al. in 1991 reported that this compound and related lantibiotics inhibited various phospholipase A2 enzymes with IC50 values around 1 µM when PE was used as a substrate.[8][10] No inhibition was observed with phosphatidylcholine as the substrate, reinforcing the idea that this compound's inhibitory effect is indirect, through the sequestration of the PE substrate.[8][11]
Signaling Pathway: Indirect Inhibition of Phospholipase A2 by this compound
Caption: this compound indirectly inhibits PLA2 by sequestering its substrate, PE.
Table 2: Quantitative Data on this compound's Biological Activity from Early Mechanistic Studies
| Parameter | Value | Reference |
| IC50 for Phospholipase A2 | ~1 µM | Märki et al., 1991[8] |
| Binding Stoichiometry to PE | 1:1 | Choung et al., 1988[6] |
Conclusion
The original discovery of this compound (Ro 09-0198) from Streptomyces cinnamoneus by Benedict and colleagues in 1952 marked the beginning of decades of research into this unique lantibiotic. While the initial studies laid the groundwork by identifying its antimicrobial properties and a method for its isolation, later investigations were crucial in unraveling its complex structure and its specific mechanism of action involving the binding of phosphatidylethanolamine and the indirect inhibition of phospholipase A2. This foundational work continues to inform the study of lantibiotics and their potential as therapeutic agents.
References
- 1. This compound, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference [jcm.riken.jp]
- 3. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]
- 4. Species: Streptomyces cinnamoneus [lpsn.dsmz.de]
- 5. Duramycins B and C, two new lanthionine containing antibiotics as inhibitors of phospholipase A2. Structural revision of duramycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Complex formation of peptide antibiotic Ro09-0198 with lysophosphatidylethanolamine: 1H NMR analyses in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
The Original Discovery of Cinnamycin (Ro 09-0198): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the original discovery of Cinnamycin, a tetracyclic polypeptide antibiotic also known as Ro 09-0198. It details the initial isolation, the producing microorganism, early characterization of its biological activity, and the foundational experiments that paved the way for its later structural elucidation and mechanistic understanding.
Initial Isolation and Producing Microorganism
This compound was first reported in 1952 by Benedict et al. from the Fermentation Division of the Northern Regional Research Laboratory. The antibiotic was isolated from the culture broth of a newly characterized actinomycete, Streptomyces cinnamoneus nov. sp.[1][2][3][4] This novel species was isolated from a soil sample in Japan.[3]
Fermentation Protocol
The production of this compound was achieved through submerged culture fermentation of Streptomyces cinnamoneus. While the original publication does not provide exhaustive detail on the fermentation medium, it is understood to be a complex medium designed to support the growth of Streptomyces and the production of secondary metabolites.
General Fermentation Parameters (based on typical Streptomyces fermentation):
-
Inoculum: A vegetative inoculum of S. cinnamoneus grown in a suitable seed medium.
-
Production Medium: A sterile liquid medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
-
Aeration and Agitation: The fermentation would have been conducted with aeration and agitation to ensure sufficient oxygen supply for the aerobic bacterium.
-
Temperature: Incubation at a temperature optimal for Streptomyces growth, typically around 28-30°C.
-
Fermentation Time: The duration of the fermentation would be determined by monitoring the antibiotic activity in the broth, likely over several days.
Isolation and Purification Protocol
The initial isolation and purification of this compound from the fermentation broth involved a multi-step process to separate the antibiotic from other broth constituents.
Experimental Workflow for this compound Isolation (based on early antibiotic purification techniques):
Caption: Initial isolation workflow for this compound.
Early Characterization and Biological Activity
The newly isolated this compound was subjected to a series of tests to determine its antimicrobial spectrum and basic chemical properties.
Antimicrobial Spectrum
This compound demonstrated a range of inhibitory activity, primarily against Gram-positive bacteria. The initial studies likely employed a serial dilution method to determine the minimum inhibitory concentration (MIC) against various microorganisms.
Table 1: Antimicrobial Spectrum of this compound (Qualitative Data from Early Reports)
| Microorganism | Activity |
| Bacillus subtilis | Yes |
| Mycobacterium tuberculosis | Yes |
| Gram-positive cocci | Yes |
| Gram-negative bacteria | No |
| Fungi | No |
Elucidation of the Core Structure
The complete chemical structure of this compound (Ro 09-0198) was not determined at the time of its initial discovery and required decades of advancements in analytical chemistry. The complex, tetracyclic structure containing unusual amino acids was eventually elucidated through extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy by Kessler and his team in 1988. This was later revised in 1990 by Fredenhagen et al., who clarified the identity of certain amino acid residues.[5]
Early Mechanistic Insights
Initial investigations into the mechanism of action of this compound (Ro 09-0198) pointed towards its interaction with the cell membrane. Later, more focused studies in the late 1980s and early 1990s provided a clearer picture of its molecular target and inhibitory actions.
Specific Interaction with Phosphatidylethanolamine (PE)
A pivotal discovery in understanding this compound's mode of action was its highly specific interaction with phosphatidylethanolamine (PE), a key phospholipid component of bacterial and other cell membranes.[6][7] Choung et al. in 1988 demonstrated that this compound caused a permeability increase and aggregation in liposomes that contained PE, but not in those with other phospholipids like phosphatidylserine or phosphatidylinositol.[6] This specificity for PE is a cornerstone of its biological activity.[6]
Inhibition of Phospholipase A2
Further research revealed that this compound is a potent inhibitor of phospholipase A2 (PLA2).[5][8][9] Märki et al. in 1991 reported that this compound and related lantibiotics inhibited various phospholipase A2 enzymes with IC50 values around 1 µM when PE was used as a substrate.[8][10] No inhibition was observed with phosphatidylcholine as the substrate, reinforcing the idea that this compound's inhibitory effect is indirect, through the sequestration of the PE substrate.[8][11]
Signaling Pathway: Indirect Inhibition of Phospholipase A2 by this compound
Caption: this compound indirectly inhibits PLA2 by sequestering its substrate, PE.
Table 2: Quantitative Data on this compound's Biological Activity from Early Mechanistic Studies
| Parameter | Value | Reference |
| IC50 for Phospholipase A2 | ~1 µM | Märki et al., 1991[8] |
| Binding Stoichiometry to PE | 1:1 | Choung et al., 1988[6] |
Conclusion
The original discovery of this compound (Ro 09-0198) from Streptomyces cinnamoneus by Benedict and colleagues in 1952 marked the beginning of decades of research into this unique lantibiotic. While the initial studies laid the groundwork by identifying its antimicrobial properties and a method for its isolation, later investigations were crucial in unraveling its complex structure and its specific mechanism of action involving the binding of phosphatidylethanolamine and the indirect inhibition of phospholipase A2. This foundational work continues to inform the study of lantibiotics and their potential as therapeutic agents.
References
- 1. This compound, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference [jcm.riken.jp]
- 3. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]
- 4. Species: Streptomyces cinnamoneus [lpsn.dsmz.de]
- 5. Duramycins B and C, two new lanthionine containing antibiotics as inhibitors of phospholipase A2. Structural revision of duramycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Complex formation of peptide antibiotic Ro09-0198 with lysophosphatidylethanolamine: 1H NMR analyses in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamycin: A Technical Guide to a Type B Lantibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cinnamycin (B74467), a tetracyclic lantibiotic with significant potential in various biomedical applications. We will explore its classification, detailed structure, mechanism of action, and biosynthesis. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by several species of Streptomyces, most notably Streptomyces cinnamoneus.[1][2] It belongs to the lantibiotic family of antimicrobial peptides, characterized by the presence of thioether cross-linked amino acids, namely lanthionine (B1674491) (Lan) and methyllanthionine (MeLan).[3][4] this compound's unique biological activity stems from its highly specific interaction with the membrane phospholipid phosphatidylethanolamine (B1630911) (PE), making it a valuable tool for studying membrane dynamics and a candidate for novel therapeutic agents.[1][2]
Classification of this compound
Lantibiotics are broadly categorized into two main types, A and B, based on their structural and functional characteristics. This compound is classified as a Type B lantibiotic .[1]
-
Type A Lantibiotics : These are typically elongated, flexible, and positively charged peptides that act by forming pores in the membranes of target bacteria.
-
Type B Lantibiotics : In contrast, these are globular, compact, and are either neutral or carry a net negative charge.[1] Their mechanism of action is often more specific, involving the inhibition of essential enzymes or, in the case of this compound, binding to specific membrane components.[1][3]
Within the broader classification of lantibiotics based on their biosynthetic machinery, this compound is categorized as a Class II lantibiotic . This classification is defined by the use of a single bifunctional enzyme, a LanM-type protein, which is responsible for both the dehydration of serine and threonine residues and the subsequent cyclization reactions to form the characteristic thioether bridges.[1][4]
Molecular Structure of this compound
This compound is a 19-amino acid, tetracyclic peptide with a compact, globular structure.[1] Its unique architecture is a result of extensive post-translational modifications, which introduce several non-proteinogenic amino acids and create a rigid, well-defined three-dimensional conformation.
Primary Structure and Modifications
The amino acid sequence of the this compound propeptide is: Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys.[1]
Key structural features and unusual amino acids include:
-
One meso-Lanthionine (Lan) bridge : A thioether linkage.
-
Two (2S,3S,6R)-3-Methyllanthionine (MeLan) bridges : Thioether linkages derived from threonine.
-
One (2S,8S)-Lysinoalanine (Lal) bridge : An unusual bridge formed between the ε-amino group of Lysine-19 and the side chain of a serine residue at position 6.[1][4][5]
-
One erythro-3-Hydroxy-L-aspartic acid (HyAsp) : Located at position 15, this hydroxylated residue is crucial for the specific interaction with its biological target, phosphatidylethanolamine.[1]
These modifications result in a rigid, tetracyclic structure that is essential for its biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [1] |
| Molar Mass | 2041.31 g·mol⁻¹ | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% (by HPLC) | [2] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poorly soluble in water. | [2] |
Quantitative Biological Data
Antimicrobial Activity
This compound exhibits activity primarily against Gram-positive bacteria, including species of Bacillus, Clostridium, and Mycobacterium.[2] However, comprehensive public data on its minimum inhibitory concentrations (MICs) against a wide range of pathogens is limited.
| Organism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | EC1524 | 16 | [1] |
Antiviral Activity
Binding Affinity to Phosphatidylethanolamine (PE)
The biological activity of this compound is contingent upon its high-affinity, 1:1 stoichiometric binding to PE.[1] This interaction has been quantified using isothermal titration calorimetry (ITC).
| Parameter | Condition | Value | Reference(s) |
| Binding Constant (K₀) | POPC Membrane | ~10⁷–10⁸ M⁻¹ | [6][7] |
| Octyl Glucoside Micelle | ~10⁶ M⁻¹ | [6] | |
| Free Energy of Binding (ΔG°) | Large Vesicles | -10.5 kcal/mol | [7] |
| Reaction Enthalpy (ΔH°) | Large Vesicles (50°C) | -10 kcal/mol | [7] |
| Large Vesicles (10°C) | ~0 kcal/mol | [7] |
Mechanism of Action: PE Binding and Membrane Disruption
This compound's mechanism of action is unique among lantibiotics and is initiated by its specific binding to phosphatidylethanolamine (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2]
The process involves several key steps:
-
Membrane Interaction : this compound approaches the cell membrane.
-
Transbilayer Lipid Movement : It induces the "flipping" of PE from the inner to the outer leaflet of the membrane, thereby exposing its target.[2]
-
Complex Formation : this compound binds to the exposed PE headgroup with high specificity and affinity.[1] The binding pocket is formed by residues 7-14.[1] The interaction is stabilized by a network of hydrogen bonds between the primary ammonium (B1175870) group of PE and the backbone carbonyls of Phe7 and Val13, as well as the side chain of HyAsp15 in this compound.[1][8] A previously uncharacterized phosphate-binding site involving residues 10-13 further stabilizes the complex.[5][8]
-
Membrane Perturbation : The formation of the this compound-PE complex alters membrane curvature and disrupts its integrity, leading to cell stress and inhibition of cell wall biosynthesis.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Cinnamycin: A Technical Guide to a Type B Lantibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cinnamycin, a tetracyclic lantibiotic with significant potential in various biomedical applications. We will explore its classification, detailed structure, mechanism of action, and biosynthesis. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by several species of Streptomyces, most notably Streptomyces cinnamoneus.[1][2] It belongs to the lantibiotic family of antimicrobial peptides, characterized by the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan).[3][4] this compound's unique biological activity stems from its highly specific interaction with the membrane phospholipid phosphatidylethanolamine (PE), making it a valuable tool for studying membrane dynamics and a candidate for novel therapeutic agents.[1][2]
Classification of this compound
Lantibiotics are broadly categorized into two main types, A and B, based on their structural and functional characteristics. This compound is classified as a Type B lantibiotic .[1]
-
Type A Lantibiotics : These are typically elongated, flexible, and positively charged peptides that act by forming pores in the membranes of target bacteria.
-
Type B Lantibiotics : In contrast, these are globular, compact, and are either neutral or carry a net negative charge.[1] Their mechanism of action is often more specific, involving the inhibition of essential enzymes or, in the case of this compound, binding to specific membrane components.[1][3]
Within the broader classification of lantibiotics based on their biosynthetic machinery, this compound is categorized as a Class II lantibiotic . This classification is defined by the use of a single bifunctional enzyme, a LanM-type protein, which is responsible for both the dehydration of serine and threonine residues and the subsequent cyclization reactions to form the characteristic thioether bridges.[1][4]
Molecular Structure of this compound
This compound is a 19-amino acid, tetracyclic peptide with a compact, globular structure.[1] Its unique architecture is a result of extensive post-translational modifications, which introduce several non-proteinogenic amino acids and create a rigid, well-defined three-dimensional conformation.
Primary Structure and Modifications
The amino acid sequence of the this compound propeptide is: Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys.[1]
Key structural features and unusual amino acids include:
-
One meso-Lanthionine (Lan) bridge : A thioether linkage.
-
Two (2S,3S,6R)-3-Methyllanthionine (MeLan) bridges : Thioether linkages derived from threonine.
-
One (2S,8S)-Lysinoalanine (Lal) bridge : An unusual bridge formed between the ε-amino group of Lysine-19 and the side chain of a serine residue at position 6.[1][4][5]
-
One erythro-3-Hydroxy-L-aspartic acid (HyAsp) : Located at position 15, this hydroxylated residue is crucial for the specific interaction with its biological target, phosphatidylethanolamine.[1]
These modifications result in a rigid, tetracyclic structure that is essential for its biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [1] |
| Molar Mass | 2041.31 g·mol⁻¹ | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% (by HPLC) | [2] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poorly soluble in water. | [2] |
Quantitative Biological Data
Antimicrobial Activity
This compound exhibits activity primarily against Gram-positive bacteria, including species of Bacillus, Clostridium, and Mycobacterium.[2] However, comprehensive public data on its minimum inhibitory concentrations (MICs) against a wide range of pathogens is limited.
| Organism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | EC1524 | 16 | [1] |
Antiviral Activity
Binding Affinity to Phosphatidylethanolamine (PE)
The biological activity of this compound is contingent upon its high-affinity, 1:1 stoichiometric binding to PE.[1] This interaction has been quantified using isothermal titration calorimetry (ITC).
| Parameter | Condition | Value | Reference(s) |
| Binding Constant (K₀) | POPC Membrane | ~10⁷–10⁸ M⁻¹ | [6][7] |
| Octyl Glucoside Micelle | ~10⁶ M⁻¹ | [6] | |
| Free Energy of Binding (ΔG°) | Large Vesicles | -10.5 kcal/mol | [7] |
| Reaction Enthalpy (ΔH°) | Large Vesicles (50°C) | -10 kcal/mol | [7] |
| Large Vesicles (10°C) | ~0 kcal/mol | [7] |
Mechanism of Action: PE Binding and Membrane Disruption
This compound's mechanism of action is unique among lantibiotics and is initiated by its specific binding to phosphatidylethanolamine (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2]
The process involves several key steps:
-
Membrane Interaction : this compound approaches the cell membrane.
-
Transbilayer Lipid Movement : It induces the "flipping" of PE from the inner to the outer leaflet of the membrane, thereby exposing its target.[2]
-
Complex Formation : this compound binds to the exposed PE headgroup with high specificity and affinity.[1] The binding pocket is formed by residues 7-14.[1] The interaction is stabilized by a network of hydrogen bonds between the primary ammonium group of PE and the backbone carbonyls of Phe7 and Val13, as well as the side chain of HyAsp15 in this compound.[1][8] A previously uncharacterized phosphate-binding site involving residues 10-13 further stabilizes the complex.[5][8]
-
Membrane Perturbation : The formation of the this compound-PE complex alters membrane curvature and disrupts its integrity, leading to cell stress and inhibition of cell wall biosynthesis.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Cinnamycin's Assault on Bacterial Membranes: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underpinning the antibacterial activity of cinnamycin (B74467), a lantibiotic that targets the integrity of bacterial cell membranes. By specifically binding to phosphatidylethanolamine (B1630911) (PE), a key component of bacterial membranes, this compound triggers a cascade of events leading to membrane disruption and cell death. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling and logical pathways involved in this compound's mode of action.
Core Mechanism: High-Affinity Binding to Phosphatidylethanolamine
This compound's primary mode of action is its highly specific, 1:1 stoichiometric binding to phosphatidylethanolamine (PE), a major phospholipid component of many bacterial membranes.[1][2] This interaction is the cornerstone of its antimicrobial activity. The binding is characterized by a strong affinity, driven by a network of hydrogen bonds between the this compound molecule and the headgroup of PE.[2]
Molecular dynamics simulations and NMR studies have revealed that the primary ammonium (B1175870) group of the PE headgroup fits into a well-defined binding pocket on the this compound molecule.[2] This pocket is formed by the backbone carbonyls of specific amino acid residues, including Phe7 and Val13.[2] Additionally, the hydroxylated aspartate at residue 15 (HyAsp15) plays a crucial role in stabilizing this interaction through tight engagement with the charged amine of the lipid headgroup.[2] Beyond the headgroup, this compound also interacts with the phosphate (B84403) group of PE via a distinct phosphate-binding site.[2]
This high degree of specificity for PE explains this compound's selective action against bacteria, as PE is more abundantly present in their membranes compared to the outer leaflet of mammalian cell membranes.
Quantitative Analysis of this compound-PE Interaction
The thermodynamic parameters of the this compound-PE interaction have been quantified using high-sensitivity isothermal titration calorimetry (ITC). These studies provide critical data on the binding affinity and the thermodynamic forces driving the complex formation.
| Parameter | Value in POPC Bilayer | Value in Octyl Glucoside Micelles | Notes |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | The higher affinity in a bilayer suggests a contribution from nonspecific hydrophobic interactions with the membrane.[1][3] |
| Stoichiometry (n) | 1:1 (this compound:PE) | 1:1 (this compound:PE) | Confirms a direct, one-to-one binding interaction.[1] |
| Enthalpy (ΔH°) | Varies with temperature (e.g., -10 kcal/mol at 50°C) | Enthalpy-driven | In bilayers, the reaction is enthalpy-driven at higher temperatures and entropy-driven at lower temperatures, indicating a hydrophobic binding mechanism.[3] |
| Gibbs Free Energy (ΔG°) | ~ -10.5 kcal/mol | Not specified | Shows little temperature dependence, suggesting an enthalpy-entropy compensation mechanism.[3] |
| Effect of PE Acyl Chain Length | Optimal binding with a chain length of eight carbons. Longer chains do not enhance affinity, while shorter chains weaken the interaction. | Not specified | Highlights the importance of the lipid's hydrophobic portion for stable complex formation.[1] |
Consequences of this compound Binding: A Cascade of Membrane Disruption
The binding of this compound to PE initiates a series of events that compromise the structural and functional integrity of the bacterial membrane.
Induction of Transbilayer Lipid Movement (Flip-Flop)
A key consequence of this compound binding is the induction of transbilayer lipid movement, commonly known as "flip-flop."[4] this compound facilitates the movement of PE from the inner leaflet to the outer leaflet of the membrane. This action is crucial as it effectively increases the concentration of its own receptor on the outer surface, promoting further binding and amplifying its disruptive effects.[4]
Alteration of Membrane Curvature
This compound has been shown to induce changes in membrane curvature.[5] It preferentially binds to highly curved regions of the membrane and can itself induce the formation of such curvatures.[5] This alteration of the membrane's physical structure can lead to instability and the formation of non-lamellar lipid phases, further contributing to membrane disruption.
Membrane Permeabilization and Pore Formation
The culmination of this compound's interaction with the bacterial membrane is an increase in permeability. While the exact mechanism of pore formation is still under investigation, the binding and subsequent structural changes in the membrane lead to the formation of transient or stable pores.[2][6] This disruption of the membrane's barrier function leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. Although the permeabilization of the membrane by this compound is well-established, specific quantitative data on the extent of membrane depolarization (e.g., in millivolts) is not extensively detailed in the reviewed literature.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.[1] While its broad-spectrum activity is acknowledged, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacteria are not consistently reported in the surveyed scientific literature. The efficacy of this compound is directly linked to the presence and accessibility of PE in the bacterial membrane.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the this compound-PE interaction.
Methodology:
-
Sample Preparation: this compound is placed in the sample cell of the calorimeter, and a suspension of lipid vesicles (e.g., large unilamellar vesicles composed of a mixture of POPC and PE) is loaded into the titration syringe.
-
Titration: The lipid vesicles are incrementally injected into the sample cell containing this compound.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting titration curve is fitted to a binding model to extract the binding constant (K₀), stoichiometry (n), and enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the structural details of the this compound-PE complex at an atomic level.
Methodology:
-
Sample Preparation: Liposomes are prepared with ¹³C and ¹⁵N-labeled PE incorporated into a lipid bilayer (e.g., DOPC). An equimolar amount of this compound is added to the liposome (B1194612) suspension.
-
NMR Spectroscopy: A variety of solid-state NMR techniques are employed, including:
-
2D ¹³C-¹³C PARISxy: To probe the proximity of carbon atoms within the PE molecule upon this compound binding.
-
²H- and ³¹P-NMR: To study the effects of this compound on the order and dynamics of the lipid bilayer.
-
-
Data Analysis: Changes in the NMR spectra upon the addition of this compound provide information on the specific parts of the PE molecule that interact with the antibiotic and the conformational changes that occur in the lipid membrane.
Fluorescence-Based Lipid Flip-Flop Assay
Objective: To quantify the transbilayer movement of lipids induced by this compound.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared containing a small percentage of a fluorescently labeled lipid analog (e.g., NBD-PE) that is initially present in both leaflets of the bilayer.
-
Quenching: A membrane-impermeable quenching agent (e.g., dithionite) is added to the external solution to quench the fluorescence of the labeled lipids in the outer leaflet.
-
This compound Addition: this compound is added to the vesicle suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the flipping of labeled lipids from the inner to the outer leaflet, where they are quenched.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Visualizing the Mechanism: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action on bacterial membranes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 4. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Cinnamycin's Assault on Bacterial Membranes: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underpinning the antibacterial activity of cinnamycin, a lantibiotic that targets the integrity of bacterial cell membranes. By specifically binding to phosphatidylethanolamine (PE), a key component of bacterial membranes, this compound triggers a cascade of events leading to membrane disruption and cell death. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling and logical pathways involved in this compound's mode of action.
Core Mechanism: High-Affinity Binding to Phosphatidylethanolamine
This compound's primary mode of action is its highly specific, 1:1 stoichiometric binding to phosphatidylethanolamine (PE), a major phospholipid component of many bacterial membranes.[1][2] This interaction is the cornerstone of its antimicrobial activity. The binding is characterized by a strong affinity, driven by a network of hydrogen bonds between the this compound molecule and the headgroup of PE.[2]
Molecular dynamics simulations and NMR studies have revealed that the primary ammonium group of the PE headgroup fits into a well-defined binding pocket on the this compound molecule.[2] This pocket is formed by the backbone carbonyls of specific amino acid residues, including Phe7 and Val13.[2] Additionally, the hydroxylated aspartate at residue 15 (HyAsp15) plays a crucial role in stabilizing this interaction through tight engagement with the charged amine of the lipid headgroup.[2] Beyond the headgroup, this compound also interacts with the phosphate group of PE via a distinct phosphate-binding site.[2]
This high degree of specificity for PE explains this compound's selective action against bacteria, as PE is more abundantly present in their membranes compared to the outer leaflet of mammalian cell membranes.
Quantitative Analysis of this compound-PE Interaction
The thermodynamic parameters of the this compound-PE interaction have been quantified using high-sensitivity isothermal titration calorimetry (ITC). These studies provide critical data on the binding affinity and the thermodynamic forces driving the complex formation.
| Parameter | Value in POPC Bilayer | Value in Octyl Glucoside Micelles | Notes |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | The higher affinity in a bilayer suggests a contribution from nonspecific hydrophobic interactions with the membrane.[1][3] |
| Stoichiometry (n) | 1:1 (this compound:PE) | 1:1 (this compound:PE) | Confirms a direct, one-to-one binding interaction.[1] |
| Enthalpy (ΔH°) | Varies with temperature (e.g., -10 kcal/mol at 50°C) | Enthalpy-driven | In bilayers, the reaction is enthalpy-driven at higher temperatures and entropy-driven at lower temperatures, indicating a hydrophobic binding mechanism.[3] |
| Gibbs Free Energy (ΔG°) | ~ -10.5 kcal/mol | Not specified | Shows little temperature dependence, suggesting an enthalpy-entropy compensation mechanism.[3] |
| Effect of PE Acyl Chain Length | Optimal binding with a chain length of eight carbons. Longer chains do not enhance affinity, while shorter chains weaken the interaction. | Not specified | Highlights the importance of the lipid's hydrophobic portion for stable complex formation.[1] |
Consequences of this compound Binding: A Cascade of Membrane Disruption
The binding of this compound to PE initiates a series of events that compromise the structural and functional integrity of the bacterial membrane.
Induction of Transbilayer Lipid Movement (Flip-Flop)
A key consequence of this compound binding is the induction of transbilayer lipid movement, commonly known as "flip-flop."[4] this compound facilitates the movement of PE from the inner leaflet to the outer leaflet of the membrane. This action is crucial as it effectively increases the concentration of its own receptor on the outer surface, promoting further binding and amplifying its disruptive effects.[4]
Alteration of Membrane Curvature
This compound has been shown to induce changes in membrane curvature.[5] It preferentially binds to highly curved regions of the membrane and can itself induce the formation of such curvatures.[5] This alteration of the membrane's physical structure can lead to instability and the formation of non-lamellar lipid phases, further contributing to membrane disruption.
Membrane Permeabilization and Pore Formation
The culmination of this compound's interaction with the bacterial membrane is an increase in permeability. While the exact mechanism of pore formation is still under investigation, the binding and subsequent structural changes in the membrane lead to the formation of transient or stable pores.[2][6] This disruption of the membrane's barrier function leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. Although the permeabilization of the membrane by this compound is well-established, specific quantitative data on the extent of membrane depolarization (e.g., in millivolts) is not extensively detailed in the reviewed literature.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.[1] While its broad-spectrum activity is acknowledged, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacteria are not consistently reported in the surveyed scientific literature. The efficacy of this compound is directly linked to the presence and accessibility of PE in the bacterial membrane.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the this compound-PE interaction.
Methodology:
-
Sample Preparation: this compound is placed in the sample cell of the calorimeter, and a suspension of lipid vesicles (e.g., large unilamellar vesicles composed of a mixture of POPC and PE) is loaded into the titration syringe.
-
Titration: The lipid vesicles are incrementally injected into the sample cell containing this compound.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting titration curve is fitted to a binding model to extract the binding constant (K₀), stoichiometry (n), and enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the structural details of the this compound-PE complex at an atomic level.
Methodology:
-
Sample Preparation: Liposomes are prepared with ¹³C and ¹⁵N-labeled PE incorporated into a lipid bilayer (e.g., DOPC). An equimolar amount of this compound is added to the liposome suspension.
-
NMR Spectroscopy: A variety of solid-state NMR techniques are employed, including:
-
2D ¹³C-¹³C PARISxy: To probe the proximity of carbon atoms within the PE molecule upon this compound binding.
-
²H- and ³¹P-NMR: To study the effects of this compound on the order and dynamics of the lipid bilayer.
-
-
Data Analysis: Changes in the NMR spectra upon the addition of this compound provide information on the specific parts of the PE molecule that interact with the antibiotic and the conformational changes that occur in the lipid membrane.
Fluorescence-Based Lipid Flip-Flop Assay
Objective: To quantify the transbilayer movement of lipids induced by this compound.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared containing a small percentage of a fluorescently labeled lipid analog (e.g., NBD-PE) that is initially present in both leaflets of the bilayer.
-
Quenching: A membrane-impermeable quenching agent (e.g., dithionite) is added to the external solution to quench the fluorescence of the labeled lipids in the outer leaflet.
-
This compound Addition: this compound is added to the vesicle suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the flipping of labeled lipids from the inner to the outer leaflet, where they are quenched.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Visualizing the Mechanism: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action on bacterial membranes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 4. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Affinity of Cinnamycin for Phosphatidylethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the lantibiotic cinnamycin (B74467) and its specific cellular receptor, the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This document details the high-affinity and specific nature of this interaction, outlines the experimental protocols used to characterize it, and explores its downstream consequences, including the inhibition of enzymatic activity and the induction of membrane disruption.
Introduction to this compound and Phosphatidylethanolamine
This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides.[1][2] It exhibits a unique mechanism of action by specifically binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial and eukaryotic cell membranes.[1][2] PE is a glycerophospholipid with a primary amine headgroup, and its distribution within the plasma membrane is asymmetric, being predominantly located in the inner leaflet.[1][3] The specific recognition of PE by this compound is the basis for its antimicrobial activity and has also led to its use as a molecular probe to study the distribution and dynamics of PE in biological membranes.[4]
Quantitative Analysis of this compound-PE Binding Affinity
The interaction between this compound and phosphatidylethanolamine is characterized by a high binding affinity and a 1:1 stoichiometric ratio.[2] Isothermal Titration Calorimetry (ITC) has been a key technique in quantifying the thermodynamic parameters of this interaction. The binding constant (K₀) for the this compound-PE complex is in the range of 10⁷ to 10⁸ M⁻¹, indicating a very strong interaction.[2][4]
The thermodynamic profile of the binding reveals that it is a complex process influenced by the environment. In octyl glucoside micelles, the complex formation is primarily enthalpy-driven.[2] However, in a more biologically relevant bilayer membrane, both enthalpy and entropy contribute significantly to the binding free energy.[2] This suggests that hydrophobic interactions and the release of ordered water molecules play a crucial role in the stabilization of the this compound-PE complex within a membrane environment.
| Parameter | Value in POPC Bilayer | Value in Octyl Glucoside Micelles | Reference |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | [2] |
| Stoichiometry (n) | 1:1 | 1:1 | [2] |
| Change in Enthalpy (ΔH°) | Temperature-dependent (-10 kcal/mol at 50°C) | Enthalpy-driven | [2][4] |
| Change in Free Energy (ΔG°) | -10.5 kcal/mol | - | [4] |
| Change in Entropy (ΔS°) | Contributes significantly | - | [2] |
| Molar Heat Capacity (ΔCp°) | -240 cal/mol | +217 cal/mol | [5] |
Experimental Protocols for Characterizing this compound-PE Interaction
A variety of biophysical and biochemical techniques have been employed to elucidate the specifics of the this compound-PE interaction. Below are detailed methodologies for some of the key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamic parameters of the interaction.
Objective: To quantify the binding affinity and thermodynamics of the this compound-PE interaction.
Materials:
-
High-sensitivity Isothermal Titration Calorimeter
-
This compound (Ro 09-0198)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, 0.1 mM EDTA, pH 7.5)[6]
-
Organic solvent (e.g., chloroform)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Liposome (B1194612) Preparation:
-
Dissolve POPC and POPE (at the desired molar ratio) in chloroform.[6]
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator under a stream of nitrogen.[6]
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[6]
-
Hydrate the lipid film with the buffer solution by vortexing, creating multilamellar vesicles (MLVs). The hydration should be performed above the lipid transition temperature.[7]
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.[6]
-
Determine the final lipid concentration, for example, by a phosphorus assay.[6]
-
-
ITC Experiment:
-
Degas both the this compound solution and the liposome suspension before loading them into the calorimeter.[6]
-
Load the sample cell (typically ~1.4 mL) with the this compound solution at a known concentration (e.g., 25-50 µM).[5]
-
Load the injection syringe with the PE-containing liposome suspension at a concentration significantly higher than the this compound solution (e.g., 1-2 mM).[5]
-
Set the experimental temperature (e.g., 25°C or 37°C).[5][6]
-
Perform a series of injections (e.g., 6 µL each) of the liposome suspension into the sample cell while monitoring the heat changes.
-
As a control, perform a titration of the liposome suspension into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat changes against the molar ratio of PE to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K₀), stoichiometry (n), and change in enthalpy (ΔH°). The change in free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(K₀) = ΔH° - TΔS°.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides atomic-level information on the structure and dynamics of the this compound-PE complex within a membrane environment.
Objective: To identify the specific molecular groups involved in the this compound-PE interaction and to determine the structure of the complex.
Materials:
-
Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe
-
This compound
-
Isotopically labeled phosphatidylethanolamine (e.g., ¹³C, ¹⁵N-labeled PE)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Buffer solution
Protocol:
-
Sample Preparation:
-
ssNMR Experiments:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) ssNMR spectra.
-
2D ¹³C-¹³C PARISxy (Proton Assisted Recoupling Insensitive to Symmetrization xy) experiments can be used to observe correlations between carbon atoms in the PE molecule and identify chemical shift perturbations upon this compound binding.[9]
-
2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or similar experiments are used to probe the environment of the nitrogen atom in the PE headgroup.[9]
-
2D ¹H-¹³C correlation spectra can further map the interactions between this compound and the carbon atoms of PE.[9]
-
Relaxation experiments, such as measuring ¹⁵N and ¹³C R1ρ relaxation rates, can provide information on the dynamics of the PE molecule when bound to this compound.[9]
-
-
Data Analysis:
-
Compare the spectra of the PE-containing liposomes in the presence and absence of this compound.
-
Identify chemical shift perturbations (CSPs) in the signals of the PE molecule, particularly in the headgroup, phosphate, glycerol (B35011) backbone, and the upper part of the acyl chains.[8]
-
These CSPs indicate the specific parts of the PE molecule that are in close contact with this compound.
-
Use the structural restraints derived from the NMR data to generate a model of the this compound-PE complex.
-
Transbilayer Lipid Movement Assay
This compound binding to PE, which is primarily located in the inner leaflet of the plasma membrane, necessitates a mechanism for the peptide to access its target. This assay demonstrates that this compound can induce the "flip-flop" of PE from the inner to the outer leaflet.
Objective: To determine if this compound induces the transbilayer movement of PE in a model membrane system.
Materials:
-
Fluorometer
-
Large unilamellar vesicles (LUVs) composed of POPC and varying concentrations of POPE.
-
Fluorescently labeled phospholipid (e.g., 1-acyl-2-(N-4-nitrobenzo-2-oxa-1,3-diazole)-aminocaproyl phosphatidylethanolamine; C6-NBD-PE).[3]
-
Bovine serum albumin (BSA)
-
This compound
Protocol:
-
Liposome Preparation:
-
Prepare LUVs containing a small percentage (e.g., 0.25 mol%) of C6-NBD-PE along with POPC and the desired concentration of POPE.[3]
-
-
Fluorescence Quenching Assay:
-
Place the LUV suspension in a cuvette and monitor the fluorescence of NBD at an excitation wavelength of 475 nm and an emission wavelength of 535 nm.[3][10]
-
Add BSA to the cuvette. BSA is a membrane-impermeable protein that will quench the fluorescence of NBD-PE present in the outer leaflet of the liposomes by extraction.[10]
-
After the initial fluorescence decrease due to BSA, add this compound to the cuvette.
-
A further decrease in fluorescence indicates that this compound has induced the translocation of NBD-PE from the inner to the outer leaflet, where it is then accessible to quenching by BSA.
-
-
Data Analysis:
-
Measure the rate and extent of the fluorescence decrease after the addition of this compound.
-
Compare the results for liposomes with different concentrations of PE to demonstrate the PE-dependency of the transbilayer movement.
-
Signaling Pathways and Downstream Effects
The primary and most well-characterized downstream effect of this compound binding to PE is the indirect inhibition of phospholipase A2 (PLA2).[11]
Inhibition of Phospholipase A2 (PLA2)
PLA2 is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids. Many forms of PLA2 show a preference for PE as a substrate.
Mechanism of Inhibition: this compound does not bind directly to PLA2. Instead, it sequesters the enzyme's substrate, phosphatidylethanolamine, within the cell membrane.[11] By forming a high-affinity complex with PE, this compound makes it unavailable for hydrolysis by PLA2. This leads to a potent, indirect inhibition of PLA2 activity.[11] This inhibition has been observed with PLA2 from various sources.[11] The IC50 value for this inhibition is around 1 µM.[11]
Biological Significance: The inhibition of PLA2 has significant implications for various cellular processes. PLA2 is a key enzyme in the inflammatory response, as it initiates the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, this compound can exert anti-inflammatory effects.
dot
Caption: this compound's indirect inhibition of Phospholipase A2.
Membrane Disruption and Cytotoxicity
At higher concentrations, the interaction of this compound with PE can lead to more drastic changes in membrane structure and integrity. This compound can induce membrane fusion and alter the overall morphology of the membrane.[1][3] This membrane-disrupting activity is a key component of its cytotoxic effects. The process is thought to begin with the this compound-induced exposure of PE on the cell surface, which then promotes further binding of the peptide, leading to a cascade of events that ultimately compromise the membrane barrier.[1]
dot
Caption: Proposed workflow for this compound-induced cytotoxicity.
Conclusion
The high-affinity and specific binding of this compound to phosphatidylethanolamine is a well-characterized interaction with significant biological consequences. This technical guide has provided an in-depth overview of the quantitative aspects of this binding, detailed experimental protocols for its study, and an exploration of its downstream effects on cellular signaling and membrane integrity. A thorough understanding of this interaction is crucial for researchers and drug development professionals interested in leveraging the unique properties of this compound for antimicrobial therapies, as a molecular probe, or for modulating cellular processes involving PE. Further research into the precise molecular details of the this compound-PE complex and its influence on the surrounding lipid environment will continue to provide valuable insights into membrane biology and drug-membrane interactions.
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [file.scirp.org]
- 7. romanpub.com [romanpub.com]
- 8. Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Cinnamycin for Phosphatidylethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the lantibiotic cinnamycin and its specific cellular receptor, the membrane phospholipid phosphatidylethanolamine (PE). This document details the high-affinity and specific nature of this interaction, outlines the experimental protocols used to characterize it, and explores its downstream consequences, including the inhibition of enzymatic activity and the induction of membrane disruption.
Introduction to this compound and Phosphatidylethanolamine
This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides.[1][2] It exhibits a unique mechanism of action by specifically binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial and eukaryotic cell membranes.[1][2] PE is a glycerophospholipid with a primary amine headgroup, and its distribution within the plasma membrane is asymmetric, being predominantly located in the inner leaflet.[1][3] The specific recognition of PE by this compound is the basis for its antimicrobial activity and has also led to its use as a molecular probe to study the distribution and dynamics of PE in biological membranes.[4]
Quantitative Analysis of this compound-PE Binding Affinity
The interaction between this compound and phosphatidylethanolamine is characterized by a high binding affinity and a 1:1 stoichiometric ratio.[2] Isothermal Titration Calorimetry (ITC) has been a key technique in quantifying the thermodynamic parameters of this interaction. The binding constant (K₀) for the this compound-PE complex is in the range of 10⁷ to 10⁸ M⁻¹, indicating a very strong interaction.[2][4]
The thermodynamic profile of the binding reveals that it is a complex process influenced by the environment. In octyl glucoside micelles, the complex formation is primarily enthalpy-driven.[2] However, in a more biologically relevant bilayer membrane, both enthalpy and entropy contribute significantly to the binding free energy.[2] This suggests that hydrophobic interactions and the release of ordered water molecules play a crucial role in the stabilization of the this compound-PE complex within a membrane environment.
| Parameter | Value in POPC Bilayer | Value in Octyl Glucoside Micelles | Reference |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | [2] |
| Stoichiometry (n) | 1:1 | 1:1 | [2] |
| Change in Enthalpy (ΔH°) | Temperature-dependent (-10 kcal/mol at 50°C) | Enthalpy-driven | [2][4] |
| Change in Free Energy (ΔG°) | -10.5 kcal/mol | - | [4] |
| Change in Entropy (ΔS°) | Contributes significantly | - | [2] |
| Molar Heat Capacity (ΔCp°) | -240 cal/mol | +217 cal/mol | [5] |
Experimental Protocols for Characterizing this compound-PE Interaction
A variety of biophysical and biochemical techniques have been employed to elucidate the specifics of the this compound-PE interaction. Below are detailed methodologies for some of the key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamic parameters of the interaction.
Objective: To quantify the binding affinity and thermodynamics of the this compound-PE interaction.
Materials:
-
High-sensitivity Isothermal Titration Calorimeter
-
This compound (Ro 09-0198)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, 0.1 mM EDTA, pH 7.5)[6]
-
Organic solvent (e.g., chloroform)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Liposome Preparation:
-
Dissolve POPC and POPE (at the desired molar ratio) in chloroform.[6]
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator under a stream of nitrogen.[6]
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[6]
-
Hydrate the lipid film with the buffer solution by vortexing, creating multilamellar vesicles (MLVs). The hydration should be performed above the lipid transition temperature.[7]
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.[6]
-
Determine the final lipid concentration, for example, by a phosphorus assay.[6]
-
-
ITC Experiment:
-
Degas both the this compound solution and the liposome suspension before loading them into the calorimeter.[6]
-
Load the sample cell (typically ~1.4 mL) with the this compound solution at a known concentration (e.g., 25-50 µM).[5]
-
Load the injection syringe with the PE-containing liposome suspension at a concentration significantly higher than the this compound solution (e.g., 1-2 mM).[5]
-
Set the experimental temperature (e.g., 25°C or 37°C).[5][6]
-
Perform a series of injections (e.g., 6 µL each) of the liposome suspension into the sample cell while monitoring the heat changes.
-
As a control, perform a titration of the liposome suspension into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat changes against the molar ratio of PE to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K₀), stoichiometry (n), and change in enthalpy (ΔH°). The change in free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(K₀) = ΔH° - TΔS°.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides atomic-level information on the structure and dynamics of the this compound-PE complex within a membrane environment.
Objective: To identify the specific molecular groups involved in the this compound-PE interaction and to determine the structure of the complex.
Materials:
-
Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe
-
This compound
-
Isotopically labeled phosphatidylethanolamine (e.g., ¹³C, ¹⁵N-labeled PE)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Buffer solution
Protocol:
-
Sample Preparation:
-
ssNMR Experiments:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) ssNMR spectra.
-
2D ¹³C-¹³C PARISxy (Proton Assisted Recoupling Insensitive to Symmetrization xy) experiments can be used to observe correlations between carbon atoms in the PE molecule and identify chemical shift perturbations upon this compound binding.[9]
-
2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or similar experiments are used to probe the environment of the nitrogen atom in the PE headgroup.[9]
-
2D ¹H-¹³C correlation spectra can further map the interactions between this compound and the carbon atoms of PE.[9]
-
Relaxation experiments, such as measuring ¹⁵N and ¹³C R1ρ relaxation rates, can provide information on the dynamics of the PE molecule when bound to this compound.[9]
-
-
Data Analysis:
-
Compare the spectra of the PE-containing liposomes in the presence and absence of this compound.
-
Identify chemical shift perturbations (CSPs) in the signals of the PE molecule, particularly in the headgroup, phosphate, glycerol backbone, and the upper part of the acyl chains.[8]
-
These CSPs indicate the specific parts of the PE molecule that are in close contact with this compound.
-
Use the structural restraints derived from the NMR data to generate a model of the this compound-PE complex.
-
Transbilayer Lipid Movement Assay
This compound binding to PE, which is primarily located in the inner leaflet of the plasma membrane, necessitates a mechanism for the peptide to access its target. This assay demonstrates that this compound can induce the "flip-flop" of PE from the inner to the outer leaflet.
Objective: To determine if this compound induces the transbilayer movement of PE in a model membrane system.
Materials:
-
Fluorometer
-
Large unilamellar vesicles (LUVs) composed of POPC and varying concentrations of POPE.
-
Fluorescently labeled phospholipid (e.g., 1-acyl-2-(N-4-nitrobenzo-2-oxa-1,3-diazole)-aminocaproyl phosphatidylethanolamine; C6-NBD-PE).[3]
-
Bovine serum albumin (BSA)
-
This compound
Protocol:
-
Liposome Preparation:
-
Prepare LUVs containing a small percentage (e.g., 0.25 mol%) of C6-NBD-PE along with POPC and the desired concentration of POPE.[3]
-
-
Fluorescence Quenching Assay:
-
Place the LUV suspension in a cuvette and monitor the fluorescence of NBD at an excitation wavelength of 475 nm and an emission wavelength of 535 nm.[3][10]
-
Add BSA to the cuvette. BSA is a membrane-impermeable protein that will quench the fluorescence of NBD-PE present in the outer leaflet of the liposomes by extraction.[10]
-
After the initial fluorescence decrease due to BSA, add this compound to the cuvette.
-
A further decrease in fluorescence indicates that this compound has induced the translocation of NBD-PE from the inner to the outer leaflet, where it is then accessible to quenching by BSA.
-
-
Data Analysis:
-
Measure the rate and extent of the fluorescence decrease after the addition of this compound.
-
Compare the results for liposomes with different concentrations of PE to demonstrate the PE-dependency of the transbilayer movement.
-
Signaling Pathways and Downstream Effects
The primary and most well-characterized downstream effect of this compound binding to PE is the indirect inhibition of phospholipase A2 (PLA2).[11]
Inhibition of Phospholipase A2 (PLA2)
PLA2 is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids. Many forms of PLA2 show a preference for PE as a substrate.
Mechanism of Inhibition: this compound does not bind directly to PLA2. Instead, it sequesters the enzyme's substrate, phosphatidylethanolamine, within the cell membrane.[11] By forming a high-affinity complex with PE, this compound makes it unavailable for hydrolysis by PLA2. This leads to a potent, indirect inhibition of PLA2 activity.[11] This inhibition has been observed with PLA2 from various sources.[11] The IC50 value for this inhibition is around 1 µM.[11]
Biological Significance: The inhibition of PLA2 has significant implications for various cellular processes. PLA2 is a key enzyme in the inflammatory response, as it initiates the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes. By inhibiting PLA2, this compound can exert anti-inflammatory effects.
dot
Caption: this compound's indirect inhibition of Phospholipase A2.
Membrane Disruption and Cytotoxicity
At higher concentrations, the interaction of this compound with PE can lead to more drastic changes in membrane structure and integrity. This compound can induce membrane fusion and alter the overall morphology of the membrane.[1][3] This membrane-disrupting activity is a key component of its cytotoxic effects. The process is thought to begin with the this compound-induced exposure of PE on the cell surface, which then promotes further binding of the peptide, leading to a cascade of events that ultimately compromise the membrane barrier.[1]
dot
Caption: Proposed workflow for this compound-induced cytotoxicity.
Conclusion
The high-affinity and specific binding of this compound to phosphatidylethanolamine is a well-characterized interaction with significant biological consequences. This technical guide has provided an in-depth overview of the quantitative aspects of this binding, detailed experimental protocols for its study, and an exploration of its downstream effects on cellular signaling and membrane integrity. A thorough understanding of this interaction is crucial for researchers and drug development professionals interested in leveraging the unique properties of this compound for antimicrobial therapies, as a molecular probe, or for modulating cellular processes involving PE. Further research into the precise molecular details of the this compound-PE complex and its influence on the surrounding lipid environment will continue to provide valuable insights into membrane biology and drug-membrane interactions.
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [file.scirp.org]
- 7. romanpub.com [romanpub.com]
- 8. Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Cinnamycin-Phosphatidylethanolamine Interaction: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions underpinning the specific binding of the lantibiotic cinnamycin (B74467) to the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This compound's high affinity and selectivity for PE are critical to its biological activities, including its antimicrobial properties and its use as a molecular probe for tracking PE distribution in cellular membranes. Understanding this structural basis is paramount for the rational design of novel therapeutics and diagnostic tools.
Molecular Architecture of the this compound-PE Complex
This compound is a 19-residue, tetracyclic peptide characterized by a compact, globular structure enforced by four thioether cross-links (one lanthionine (B1674491) and two methyllanthionines) and a lysinoalanine bridge.[1] This rigid conformation creates a well-defined binding pocket, specifically accommodating the head group of phosphatidylethanolamine with a 1:1 stoichiometry.[1][2][3][4] The binding is highly selective for PE; other common membrane lipids such as phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI) show little to no affinity.[2][5]
Molecular dynamics (MD) simulations, building upon an initial NMR-derived model (PDB ID: 2DDE), have elucidated the precise nature of the interaction.[2][6] The binding mechanism is a two-part recognition process involving both the primary ammonium (B1175870) and the phosphate (B84403) group of the PE headgroup.
Key Interaction Sites:
-
Ammonium Binding Pocket: The primary ammonium group (-NH₃⁺) of the PE headgroup is anchored within a pocket on the this compound surface through an extensive hydrogen-bonding network.[2][6][7] Key residues forming this network are:
-
The backbone carbonyls of Phenylalanine-7 (Phe7) and Valine-13 (Val13) .[1][2][8]
-
The side chain hydroxyl and carboxylate groups of erythro-3-hydroxy-L-aspartic acid at position 15 (HyAsp15) .[2][6][7][9] The hydroxylation at this position is crucial for tight interaction with the charged amine.[2][9]
-
-
Phosphate Binding Site: this compound also interacts with the phosphate group of PE via a previously uncharacterized binding site.[2][6][7] This site is formed by the backbone amide hydrogens of residues Phenylalanine-10 (Phe10) , α-aminobutyric acid-11 (Abu11) , Phenylalanine-12 (Phe12) , and Valine-13 (Val13) .[2][6][7]
This dual-recognition mechanism explains why molecules with a different spacing between the ammonium and phosphate groups fail to bind effectively.[2][6] The substitution of even a single hydrogen on the PE ammonium group with a methyl group, as in N-methyl PE, destabilizes this H-bond network and reduces binding affinity.[2][6][7]
Visualization of the Binding Interaction
The following diagram illustrates the key hydrogen bond interactions between the PE headgroup and the binding sites on this compound, as determined by molecular dynamics simulations.
Quantitative Binding Data
The interaction between this compound and PE has been quantified using high-sensitivity isothermal titration calorimetry (ITC) and enzyme-linked immunosorbent assays (ELISA), revealing a high-affinity interaction that is influenced by the lipid environment and temperature.
Thermodynamic Parameters
ITC measurements show that complex formation is characterized by a high binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹.[4] The thermodynamics are notably dependent on the environment and temperature.
| Parameter | Value (in POPC Bilayer) | Value (in Octyl Glucoside Micelles) | Conditions / Notes |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | The higher affinity in a bilayer is attributed to nonspecific hydrophobic interactions with the membrane.[3] |
| Stoichiometry (N) | 1:1 | 1:1 | Confirms one this compound molecule binds to one PE molecule.[3][4] |
| Reaction Enthalpy (ΔH°) | Varies from 0 to -10 kcal/mol | Enthalpy-driven | In bilayers, ΔH° is temperature-dependent. At 10°C, binding is entropy-driven; at 50°C, it is enthalpy-driven.[4] |
| Free Energy (ΔG°) | -10.5 kcal/mol | Not specified | Shows little temperature dependence, indicating an enthalpy-entropy compensation mechanism.[4] |
| Molar Heat Capacity (ΔCₚ) | -245 cal/mol·K | Not specified | The negative value indicates a hydrophobic binding mechanism.[4] |
Table 1: Thermodynamic data for the this compound-PE interaction.
Lipid Specificity
ELISA-based binding assays confirm the high specificity of this compound for PE over other common membrane lipids.
| Lipid Species | Relative Binding Signal |
| Phosphatidylethanolamine (PE) | High |
| Phosphatidylserine (PS) | Slightly Positive |
| Phosphatidylcholine (PC) | No Signal |
| Phosphatidylinositol (PI) | No Signal |
| Sphingomyelin (SM) | No Signal |
| Glycolipids (e.g., GlcCer, LacCer) | No Signal |
Table 2: Binding specificity of this compound to various lipid species. Data adapted from ELISA results.[5]
Experimental Protocols
The structural and quantitative understanding of the this compound-PE interaction is derived from a combination of molecular simulation, calorimetry, and spectroscopic techniques.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the complex, revealing the dynamics and stability of the interaction. The protocol described by Vestergaard et al. (2019) serves as a representative example.
-
Initial Structure : The simulation typically starts from an experimentally derived structure, such as the NMR structure of this compound bound to lysophosphatidylethanolamine (PDB ID: 2DDE).[2][6]
-
System Setup : The this compound-PE complex is placed in a simulation box. For membrane simulations, the complex is embedded in a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions to neutralize the system.[2][6]
-
Force Field : A suitable force field (e.g., GROMOS, CHARMM) is chosen to describe the atomic interactions.
-
Equilibration : The system undergoes energy minimization to remove steric clashes, followed by sequential equilibration phases under constant volume (NVT) and constant pressure (NPT) to stabilize temperature and pressure.
-
Production Run : Long-duration simulations (nanoseconds to microseconds) are performed to sample the conformational space of the complex.
-
Analysis : The resulting trajectory is analyzed to determine stable hydrogen bonds, intermolecular distances, and root-mean-square deviation (RMSD) to characterize the binding interface.[2]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes associated with the binding event, allowing for the determination of thermodynamic parameters.
-
Sample Preparation : Large unilamellar vesicles (LUVs) are prepared, typically composed of a host lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) doped with a specific concentration of PE.[3] The this compound solution is prepared in the same buffer.
-
Instrumentation : A high-sensitivity isothermal titration calorimeter is used.
-
Experimental Procedure : The lipid vesicle solution is placed in the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.
-
Titration : Small aliquots of the this compound solution are injected into the sample cell at a constant temperature. The heat released or absorbed after each injection is measured.
-
Data Analysis : The integrated heat data are plotted against the molar ratio of this compound to PE. The resulting isotherm is fitted to a binding model (e.g., one-site binding) to calculate the binding constant (K₀), stoichiometry (N), and enthalpy of binding (ΔH°).[4] The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equation: ΔG° = -RTln(K₀) = ΔH° - TΔS°.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Dynamics of this compound-Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Cinnamycin-Phosphatidylethanolamine Interaction: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions underpinning the specific binding of the lantibiotic cinnamycin to the membrane phospholipid phosphatidylethanolamine (PE). This compound's high affinity and selectivity for PE are critical to its biological activities, including its antimicrobial properties and its use as a molecular probe for tracking PE distribution in cellular membranes. Understanding this structural basis is paramount for the rational design of novel therapeutics and diagnostic tools.
Molecular Architecture of the this compound-PE Complex
This compound is a 19-residue, tetracyclic peptide characterized by a compact, globular structure enforced by four thioether cross-links (one lanthionine and two methyllanthionines) and a lysinoalanine bridge.[1] This rigid conformation creates a well-defined binding pocket, specifically accommodating the head group of phosphatidylethanolamine with a 1:1 stoichiometry.[1][2][3][4] The binding is highly selective for PE; other common membrane lipids such as phosphatidylcholine (PC), phosphatidylserine (PS), and phosphatidylinositol (PI) show little to no affinity.[2][5]
Molecular dynamics (MD) simulations, building upon an initial NMR-derived model (PDB ID: 2DDE), have elucidated the precise nature of the interaction.[2][6] The binding mechanism is a two-part recognition process involving both the primary ammonium and the phosphate group of the PE headgroup.
Key Interaction Sites:
-
Ammonium Binding Pocket: The primary ammonium group (-NH₃⁺) of the PE headgroup is anchored within a pocket on the this compound surface through an extensive hydrogen-bonding network.[2][6][7] Key residues forming this network are:
-
The backbone carbonyls of Phenylalanine-7 (Phe7) and Valine-13 (Val13) .[1][2][8]
-
The side chain hydroxyl and carboxylate groups of erythro-3-hydroxy-L-aspartic acid at position 15 (HyAsp15) .[2][6][7][9] The hydroxylation at this position is crucial for tight interaction with the charged amine.[2][9]
-
-
Phosphate Binding Site: this compound also interacts with the phosphate group of PE via a previously uncharacterized binding site.[2][6][7] This site is formed by the backbone amide hydrogens of residues Phenylalanine-10 (Phe10) , α-aminobutyric acid-11 (Abu11) , Phenylalanine-12 (Phe12) , and Valine-13 (Val13) .[2][6][7]
This dual-recognition mechanism explains why molecules with a different spacing between the ammonium and phosphate groups fail to bind effectively.[2][6] The substitution of even a single hydrogen on the PE ammonium group with a methyl group, as in N-methyl PE, destabilizes this H-bond network and reduces binding affinity.[2][6][7]
Visualization of the Binding Interaction
The following diagram illustrates the key hydrogen bond interactions between the PE headgroup and the binding sites on this compound, as determined by molecular dynamics simulations.
Quantitative Binding Data
The interaction between this compound and PE has been quantified using high-sensitivity isothermal titration calorimetry (ITC) and enzyme-linked immunosorbent assays (ELISA), revealing a high-affinity interaction that is influenced by the lipid environment and temperature.
Thermodynamic Parameters
ITC measurements show that complex formation is characterized by a high binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹.[4] The thermodynamics are notably dependent on the environment and temperature.
| Parameter | Value (in POPC Bilayer) | Value (in Octyl Glucoside Micelles) | Conditions / Notes |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | The higher affinity in a bilayer is attributed to nonspecific hydrophobic interactions with the membrane.[3] |
| Stoichiometry (N) | 1:1 | 1:1 | Confirms one this compound molecule binds to one PE molecule.[3][4] |
| Reaction Enthalpy (ΔH°) | Varies from 0 to -10 kcal/mol | Enthalpy-driven | In bilayers, ΔH° is temperature-dependent. At 10°C, binding is entropy-driven; at 50°C, it is enthalpy-driven.[4] |
| Free Energy (ΔG°) | -10.5 kcal/mol | Not specified | Shows little temperature dependence, indicating an enthalpy-entropy compensation mechanism.[4] |
| Molar Heat Capacity (ΔCₚ) | -245 cal/mol·K | Not specified | The negative value indicates a hydrophobic binding mechanism.[4] |
Table 1: Thermodynamic data for the this compound-PE interaction.
Lipid Specificity
ELISA-based binding assays confirm the high specificity of this compound for PE over other common membrane lipids.
| Lipid Species | Relative Binding Signal |
| Phosphatidylethanolamine (PE) | High |
| Phosphatidylserine (PS) | Slightly Positive |
| Phosphatidylcholine (PC) | No Signal |
| Phosphatidylinositol (PI) | No Signal |
| Sphingomyelin (SM) | No Signal |
| Glycolipids (e.g., GlcCer, LacCer) | No Signal |
Table 2: Binding specificity of this compound to various lipid species. Data adapted from ELISA results.[5]
Experimental Protocols
The structural and quantitative understanding of the this compound-PE interaction is derived from a combination of molecular simulation, calorimetry, and spectroscopic techniques.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the complex, revealing the dynamics and stability of the interaction. The protocol described by Vestergaard et al. (2019) serves as a representative example.
-
Initial Structure : The simulation typically starts from an experimentally derived structure, such as the NMR structure of this compound bound to lysophosphatidylethanolamine (PDB ID: 2DDE).[2][6]
-
System Setup : The this compound-PE complex is placed in a simulation box. For membrane simulations, the complex is embedded in a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions to neutralize the system.[2][6]
-
Force Field : A suitable force field (e.g., GROMOS, CHARMM) is chosen to describe the atomic interactions.
-
Equilibration : The system undergoes energy minimization to remove steric clashes, followed by sequential equilibration phases under constant volume (NVT) and constant pressure (NPT) to stabilize temperature and pressure.
-
Production Run : Long-duration simulations (nanoseconds to microseconds) are performed to sample the conformational space of the complex.
-
Analysis : The resulting trajectory is analyzed to determine stable hydrogen bonds, intermolecular distances, and root-mean-square deviation (RMSD) to characterize the binding interface.[2]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes associated with the binding event, allowing for the determination of thermodynamic parameters.
-
Sample Preparation : Large unilamellar vesicles (LUVs) are prepared, typically composed of a host lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) doped with a specific concentration of PE.[3] The this compound solution is prepared in the same buffer.
-
Instrumentation : A high-sensitivity isothermal titration calorimeter is used.
-
Experimental Procedure : The lipid vesicle solution is placed in the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.
-
Titration : Small aliquots of the this compound solution are injected into the sample cell at a constant temperature. The heat released or absorbed after each injection is measured.
-
Data Analysis : The integrated heat data are plotted against the molar ratio of this compound to PE. The resulting isotherm is fitted to a binding model (e.g., one-site binding) to calculate the binding constant (K₀), stoichiometry (N), and enthalpy of binding (ΔH°).[4] The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equation: ΔG° = -RTln(K₀) = ΔH° - TΔS°.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Dynamics of this compound-Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro synthesis of Cinnamycin derivatives
An In-Depth Technical Guide to the In Vitro Synthesis of Cinnamycin (B74467) Derivatives
Introduction
This compound is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-linked amino acids such as lanthionine (B1674491) (Lan) and methyllanthionine (MeLan).[1][2] These peptides are produced by a variety of Gram-positive bacteria.[3] this compound itself is a 19-amino acid lantibiotic with a compact globular structure.[1][4] Its structure is notable for one Lan and two MeLan residues, an unusual lysinoalanine (Lal) bridge formed between lysine (B10760008) 19 and serine 6, and a hydroxylated aspartic acid at position 15.[1][2][5]
The mechanism of action for this compound and related type B lantibiotics involves binding to phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of bacterial cell membranes.[6][7][8] This interaction disrupts membrane integrity and inhibits cell wall biosynthesis, leading to potent antimicrobial activity against a range of Gram-positive bacteria.[6][9] The unique structure and mode of action have made this compound and its derivatives attractive candidates for novel therapeutic agents.
The in vitro reconstitution of the this compound biosynthetic pathway provides a powerful platform for generating novel derivatives with potentially enhanced properties, such as improved stability, solubility, or target specificity.[1][10] This guide offers a comprehensive overview of the core methodologies, experimental protocols, and data associated with the in vitro synthesis of this compound and its engineered variants.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving a precursor peptide and a suite of modifying enzymes encoded by the cin gene cluster.[5][11] The key components are:
-
CinA: The precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that undergoes modification.[4][5]
-
CinM: A bifunctional lanthionine synthetase (LanM) that catalyzes both the dehydration of serine and threonine residues in the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent intramolecular Michael-type addition of cysteine thiols to form the characteristic (Me)Lan thioether bridges.[1][2]
-
CinX: An α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of the aspartate residue at position 15.[1][5]
-
Cinorf7: A protein that is essential for the formation of the lysinoalanine (Lal) bridge between Lys19 and the dehydroalanine at position 6.[1][2][12]
The biosynthetic process can be reconstituted in vitro, allowing for a controlled, step-wise synthesis of this compound and its derivatives. The order of modifications catalyzed by CinM and CinX can be interchangeable in an in vitro setting.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lantibiotics - Wikipedia [en.wikipedia.org]
- 4. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthesis of Lantibiotics: In vitro semi-synthe...(TF03128) | UIUC Office of Technology Management [otm.illinois.edu]
- 11. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
in vitro synthesis of Cinnamycin derivatives
An In-Depth Technical Guide to the In Vitro Synthesis of Cinnamycin Derivatives
Introduction
This compound is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-linked amino acids such as lanthionine (Lan) and methyllanthionine (MeLan).[1][2] These peptides are produced by a variety of Gram-positive bacteria.[3] this compound itself is a 19-amino acid lantibiotic with a compact globular structure.[1][4] Its structure is notable for one Lan and two MeLan residues, an unusual lysinoalanine (Lal) bridge formed between lysine 19 and serine 6, and a hydroxylated aspartic acid at position 15.[1][2][5]
The mechanism of action for this compound and related type B lantibiotics involves binding to phosphatidylethanolamine (PE), a key phospholipid component of bacterial cell membranes.[6][7][8] This interaction disrupts membrane integrity and inhibits cell wall biosynthesis, leading to potent antimicrobial activity against a range of Gram-positive bacteria.[6][9] The unique structure and mode of action have made this compound and its derivatives attractive candidates for novel therapeutic agents.
The in vitro reconstitution of the this compound biosynthetic pathway provides a powerful platform for generating novel derivatives with potentially enhanced properties, such as improved stability, solubility, or target specificity.[1][10] This guide offers a comprehensive overview of the core methodologies, experimental protocols, and data associated with the in vitro synthesis of this compound and its engineered variants.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving a precursor peptide and a suite of modifying enzymes encoded by the cin gene cluster.[5][11] The key components are:
-
CinA: The precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that undergoes modification.[4][5]
-
CinM: A bifunctional lanthionine synthetase (LanM) that catalyzes both the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent intramolecular Michael-type addition of cysteine thiols to form the characteristic (Me)Lan thioether bridges.[1][2]
-
CinX: An α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of the aspartate residue at position 15.[1][5]
-
Cinorf7: A protein that is essential for the formation of the lysinoalanine (Lal) bridge between Lys19 and the dehydroalanine at position 6.[1][2][12]
The biosynthetic process can be reconstituted in vitro, allowing for a controlled, step-wise synthesis of this compound and its derivatives. The order of modifications catalyzed by CinM and CinX can be interchangeable in an in vitro setting.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lantibiotics - Wikipedia [en.wikipedia.org]
- 4. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthesis of Lantibiotics: In vitro semi-synthe...(TF03128) | UIUC Office of Technology Management [otm.illinois.edu]
- 11. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using Cinnamycin as a Probe for Membrane Asymmetry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin (B74467), a tetracyclic peptide antibiotic also known as Ro 09-0198, is a powerful tool for investigating the asymmetric distribution of phospholipids (B1166683) in cellular membranes.[1][2] Its high specificity for phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial and eukaryotic cell membranes, makes it an invaluable probe for studying membrane dynamics, including transbilayer lipid movement during critical cellular processes like cell division and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to probe membrane asymmetry.
This compound operates by forming a stable 1:1 complex with PE.[1][2][4] This interaction is highly selective, with a significantly lower affinity for other common phospholipids such as phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS).[5] The binding is driven by the formation of an extensive hydrogen-bonding network between this compound and the primary ammonium (B1175870) group of the PE headgroup, as well as interactions with the phosphate (B84403) group.[4][5][6] This specific binding can induce membrane permeabilization, making it a useful tool for studying membrane integrity and dynamics.[4][5]
Data Presentation
Table 1: Thermodynamic Parameters of this compound-PE Interaction
| Parameter | Value | Conditions | Reference |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | Large unilamellar vesicles (LUVs) | [1][2] |
| ~10⁶ M⁻¹ | Octyl glucoside micelles | [7] | |
| Dissociation Constant (Kd) | ~10 nM | For PE | [8] |
| ~10 mM | For PC | [8] | |
| Free Energy of Binding (ΔG°) | -10.5 kcal/mol | LUVs, little temperature dependence | [1][2] |
| Reaction Enthalpy (ΔH°) | 0 kcal/mol at 10°C | LUVs | [1][2] |
| -10 kcal/mol at 50°C | LUVs | [1][2] | |
| Molar Heat Capacity (ΔCp°) | -245 cal/mol·K | LUVs | [1][2] |
Table 2: this compound Concentration Effects
| Experiment | This compound Concentration | Observed Effect | Reference |
| Vesicle Leakage Assay | Nanomolar concentrations | Membrane damage in PE-containing membranes | [8] |
| Cell Surface Labeling | 1 µM | Exposure of PE on HeLa cells | [9] |
Experimental Protocols
Hemolysis Assay to Determine Membrane Permeabilization
This assay assesses the ability of this compound to disrupt the membrane of red blood cells (RBCs), leading to the release of hemoglobin. The degree of hemolysis is indicative of the peptide's membrane-permeabilizing activity.
a. Materials:
-
This compound
-
Fresh whole blood (e.g., from rat or human) stabilized with an anticoagulant (e.g., K2EDTA or Heparin)[10][11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water (positive control for 100% hemolysis)
-
0.1% Triton X-100 (alternative positive control)
-
96-well microplate (round-bottom for incubation, flat-bottom for absorbance reading)
-
Microplate reader
b. Protocol:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge fresh whole blood at 1000 x g for 10 minutes to pellet the RBCs.[12]
-
Carefully aspirate the supernatant and buffy coat.
-
Wash the RBCs by resuspending the pellet in 10 volumes of PBS and centrifuging again. Repeat this washing step three to five times.[10][11]
-
Prepare a 0.5% (v/v) RBC suspension in PBS. For example, add 40 µL of packed RBCs to 8 mL of PBS.[12]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well round-bottom plate.
-
Add 100 µL of the RBC suspension to each well containing 100 µL of the this compound dilutions.[13]
-
For controls, add 100 µL of RBC suspension to wells containing 100 µL of PBS (negative control) and 100 µL of distilled water or 0.1% Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.[13]
-
-
Measurement:
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[10][11]
c. Visualization:
Vesicle Leakage Assay
This assay measures the ability of this compound to induce leakage of a fluorescent dye from synthetic lipid vesicles (liposomes), providing a quantitative measure of membrane permeabilization in a model system.
a. Materials:
-
This compound
-
Phospholipids (e.g., POPC, POPE)
-
Fluorescent dye (e.g., calcein)
-
Buffer (e.g., HEPES buffer with NaCl)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
b. Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired phospholipids (e.g., a mixture of POPC and POPE) in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of the fluorescent dye (e.g., 50 mM calcein (B42510) in HEPES buffer) to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
Separate the dye-loaded LUVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.
-
-
Leakage Measurement:
-
Dilute the LUV suspension in the assay buffer to a suitable concentration in a cuvette.
-
Record the baseline fluorescence for a few minutes.
-
Add a known concentration of this compound to the cuvette and continuously monitor the fluorescence intensity over time.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and achieve 100% leakage, representing the maximum fluorescence.
-
-
Data Analysis: Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100 Where:
-
F_t is the fluorescence at time t
-
F_0 is the initial fluorescence
-
F_max is the maximum fluorescence after adding detergent
-
c. Visualization:
Cell Labeling for Visualizing PE Exposure
This protocol uses fluorescently labeled this compound to visualize the location of exposed PE on the surface of cells, for instance, during apoptosis or cell division.
a. Materials:
-
Biotinylated this compound or fluorescently-labeled this compound
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium
-
Fluorescently-labeled streptavidin (if using biotinylated this compound, e.g., Alexa Fluor 546-conjugated streptavidin)[9]
-
Annexin V conjugated to a different fluorophore (e.g., Alexa Fluor 488) to co-stain for phosphatidylserine exposure[9]
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
b. Protocol:
-
Cell Culture:
-
Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Induce the cellular process of interest (e.g., apoptosis) if required.
-
-
Labeling:
-
Wash the cells with an appropriate buffer (e.g., PBS or a binding buffer for Annexin V).
-
Incubate the cells with biotinylated this compound (e.g., 1 µM) and fluorescently-labeled Annexin V in the binding buffer at 37°C for a specified time (e.g., 15-30 minutes).[9]
-
Wash the cells to remove unbound probes.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
If using biotinylated this compound, incubate the fixed and washed cells with fluorescently-labeled streptavidin for 30-60 minutes at room temperature.
-
Wash the cells thoroughly to remove unbound streptavidin.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
c. Visualization:
Signaling Pathway and Mechanism of Action
This compound's specificity for PE is the foundation of its utility as a membrane probe. The interaction and subsequent membrane effects can be summarized in the following pathway:
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as concentrations, incubation times, and cell types for their specific experimental needs.
References
- 1. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Dynamics of this compound-Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
- 11. rsc.org [rsc.org]
- 12. static.igem.org [static.igem.org]
- 13. haemoscan.com [haemoscan.com]
Using Cinnamycin as a Probe for Membrane Asymmetry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin, a tetracyclic peptide antibiotic also known as Ro 09-0198, is a powerful tool for investigating the asymmetric distribution of phospholipids in cellular membranes.[1][2] Its high specificity for phosphatidylethanolamine (PE), a major component of many bacterial and eukaryotic cell membranes, makes it an invaluable probe for studying membrane dynamics, including transbilayer lipid movement during critical cellular processes like cell division and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to probe membrane asymmetry.
This compound operates by forming a stable 1:1 complex with PE.[1][2][4] This interaction is highly selective, with a significantly lower affinity for other common phospholipids such as phosphatidylcholine (PC) and phosphatidylserine (PS).[5] The binding is driven by the formation of an extensive hydrogen-bonding network between this compound and the primary ammonium group of the PE headgroup, as well as interactions with the phosphate group.[4][5][6] This specific binding can induce membrane permeabilization, making it a useful tool for studying membrane integrity and dynamics.[4][5]
Data Presentation
Table 1: Thermodynamic Parameters of this compound-PE Interaction
| Parameter | Value | Conditions | Reference |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | Large unilamellar vesicles (LUVs) | [1][2] |
| ~10⁶ M⁻¹ | Octyl glucoside micelles | [7] | |
| Dissociation Constant (Kd) | ~10 nM | For PE | [8] |
| ~10 mM | For PC | [8] | |
| Free Energy of Binding (ΔG°) | -10.5 kcal/mol | LUVs, little temperature dependence | [1][2] |
| Reaction Enthalpy (ΔH°) | 0 kcal/mol at 10°C | LUVs | [1][2] |
| -10 kcal/mol at 50°C | LUVs | [1][2] | |
| Molar Heat Capacity (ΔCp°) | -245 cal/mol·K | LUVs | [1][2] |
Table 2: this compound Concentration Effects
| Experiment | This compound Concentration | Observed Effect | Reference |
| Vesicle Leakage Assay | Nanomolar concentrations | Membrane damage in PE-containing membranes | [8] |
| Cell Surface Labeling | 1 µM | Exposure of PE on HeLa cells | [9] |
Experimental Protocols
Hemolysis Assay to Determine Membrane Permeabilization
This assay assesses the ability of this compound to disrupt the membrane of red blood cells (RBCs), leading to the release of hemoglobin. The degree of hemolysis is indicative of the peptide's membrane-permeabilizing activity.
a. Materials:
-
This compound
-
Fresh whole blood (e.g., from rat or human) stabilized with an anticoagulant (e.g., K2EDTA or Heparin)[10][11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water (positive control for 100% hemolysis)
-
0.1% Triton X-100 (alternative positive control)
-
96-well microplate (round-bottom for incubation, flat-bottom for absorbance reading)
-
Microplate reader
b. Protocol:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge fresh whole blood at 1000 x g for 10 minutes to pellet the RBCs.[12]
-
Carefully aspirate the supernatant and buffy coat.
-
Wash the RBCs by resuspending the pellet in 10 volumes of PBS and centrifuging again. Repeat this washing step three to five times.[10][11]
-
Prepare a 0.5% (v/v) RBC suspension in PBS. For example, add 40 µL of packed RBCs to 8 mL of PBS.[12]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well round-bottom plate.
-
Add 100 µL of the RBC suspension to each well containing 100 µL of the this compound dilutions.[13]
-
For controls, add 100 µL of RBC suspension to wells containing 100 µL of PBS (negative control) and 100 µL of distilled water or 0.1% Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.[13]
-
-
Measurement:
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[10][11]
c. Visualization:
Vesicle Leakage Assay
This assay measures the ability of this compound to induce leakage of a fluorescent dye from synthetic lipid vesicles (liposomes), providing a quantitative measure of membrane permeabilization in a model system.
a. Materials:
-
This compound
-
Phospholipids (e.g., POPC, POPE)
-
Fluorescent dye (e.g., calcein)
-
Buffer (e.g., HEPES buffer with NaCl)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
b. Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired phospholipids (e.g., a mixture of POPC and POPE) in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of the fluorescent dye (e.g., 50 mM calcein in HEPES buffer) to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
Separate the dye-loaded LUVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.
-
-
Leakage Measurement:
-
Dilute the LUV suspension in the assay buffer to a suitable concentration in a cuvette.
-
Record the baseline fluorescence for a few minutes.
-
Add a known concentration of this compound to the cuvette and continuously monitor the fluorescence intensity over time.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and achieve 100% leakage, representing the maximum fluorescence.
-
-
Data Analysis: Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100 Where:
-
F_t is the fluorescence at time t
-
F_0 is the initial fluorescence
-
F_max is the maximum fluorescence after adding detergent
-
c. Visualization:
Cell Labeling for Visualizing PE Exposure
This protocol uses fluorescently labeled this compound to visualize the location of exposed PE on the surface of cells, for instance, during apoptosis or cell division.
a. Materials:
-
Biotinylated this compound or fluorescently-labeled this compound
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium
-
Fluorescently-labeled streptavidin (if using biotinylated this compound, e.g., Alexa Fluor 546-conjugated streptavidin)[9]
-
Annexin V conjugated to a different fluorophore (e.g., Alexa Fluor 488) to co-stain for phosphatidylserine exposure[9]
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
b. Protocol:
-
Cell Culture:
-
Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Induce the cellular process of interest (e.g., apoptosis) if required.
-
-
Labeling:
-
Wash the cells with an appropriate buffer (e.g., PBS or a binding buffer for Annexin V).
-
Incubate the cells with biotinylated this compound (e.g., 1 µM) and fluorescently-labeled Annexin V in the binding buffer at 37°C for a specified time (e.g., 15-30 minutes).[9]
-
Wash the cells to remove unbound probes.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
If using biotinylated this compound, incubate the fixed and washed cells with fluorescently-labeled streptavidin for 30-60 minutes at room temperature.
-
Wash the cells thoroughly to remove unbound streptavidin.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
c. Visualization:
Signaling Pathway and Mechanism of Action
This compound's specificity for PE is the foundation of its utility as a membrane probe. The interaction and subsequent membrane effects can be summarized in the following pathway:
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as concentrations, incubation times, and cell types for their specific experimental needs.
References
- 1. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Dynamics of this compound-Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
- 11. rsc.org [rsc.org]
- 12. static.igem.org [static.igem.org]
- 13. haemoscan.com [haemoscan.com]
Cinnamycin-Based Detection of Phosphatidylethanolamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamine (B1630911) (PE) is a key phospholipid component of cellular membranes, typically enriched in the inner leaflet of the plasma membrane in healthy cells. Its externalization to the outer leaflet is a significant biomarker for various cellular events, including apoptosis, cell division, and viral infection. Cinnamycin (B74467), a tetracyclic peptide antibiotic, exhibits high specificity and affinity for PE, making it an invaluable tool for detecting and quantifying surface-exposed PE. This document provides detailed application notes and protocols for the use of this compound in the detection of phosphatidylethanolamine.
This compound binds to the headgroup of PE in a 1:1 stoichiometric ratio.[1][2][3] This specific interaction is mediated by a well-defined binding pocket on the this compound molecule that accommodates the primary ammonium (B1175870) group of PE, leading to the formation of a stable complex.[1][2][4] This high degree of selectivity allows for the precise detection of PE even in complex biological membranes.[2]
Core Principles of PE Detection using this compound
The fundamental principle behind using this compound as a PE probe involves the specific binding of a labeled this compound molecule to PE exposed on the cell surface or in other lipid systems. The label, which can be a fluorescent dye, biotin, or an enzyme, is then detected using an appropriate method, such as fluorescence microscopy, flow cytometry, or a colorimetric assay.
Signaling Pathway and Binding Mechanism
The interaction between this compound and PE is a direct molecular recognition event and does not trigger a traditional signaling pathway. Instead, the binding itself is the signal. The specificity of this interaction is attributed to the formation of a hydrogen-bonding network between the primary ammonium group of the PE headgroup and a binding pocket on the this compound peptide.[2][4]
Caption: this compound binds specifically to phosphatidylethanolamine, forming a complex that can be detected.
Quantitative Data
The binding affinity of this compound to PE has been characterized by various biophysical methods, primarily isothermal titration calorimetry (ITC). The binding constant (K₀) and dissociation constant (Kd) are crucial parameters for understanding the strength of the interaction.
| Parameter | Value | Method | Environment | Reference |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | ITC | POPC Bilayer | [3][5] |
| Binding Constant (K₀) | ~10⁶ M⁻¹ | ITC | Octyl Glucoside Micelles | [3][6] |
| Dissociation Constant (Kd) | Low nanomolar range | Not specified | PE-containing lipid membranes | [7] |
| Stoichiometry | 1:1 | ITC | POPC Bilayer / Micelles | [1][3] |
Thermodynamic Parameters of this compound-PE Interaction in a POPC Bilayer [5]
| Temperature | Reaction Enthalpy (ΔH°) | Free Energy of Binding (ΔG°) |
| 10 °C | 0 kcal/mol | -10.5 kcal/mol |
| 50 °C | -10 kcal/mol | -10.5 kcal/mol |
Experimental Protocols
The following are generalized protocols for the detection of PE using labeled this compound. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Detection of PE Externalization in Apoptotic Cells by Fluorescence Microscopy
This protocol describes the use of a fluorescently labeled this compound to visualize PE on the surface of apoptotic cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cinnamycin)
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) for control staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired confluency.
-
Induce apoptosis using an appropriate agent and concentration. Include a negative control of untreated cells.
-
-
Cell Preparation:
-
Gently wash the cells twice with cold PBS.
-
Resuspend the cells in a binding buffer (e.g., Annexin V binding buffer).
-
-
Staining:
-
Incubate the cells with the fluorescently labeled this compound at a predetermined optimal concentration (typically in the low micromolar range) for 15-30 minutes at room temperature, protected from light.[7]
-
For controls, stain separate sets of cells with Annexin V-FITC and/or PI according to the manufacturer's protocol.
-
-
Washing:
-
Wash the cells twice with cold binding buffer to remove unbound probe.
-
-
Visualization:
-
Resuspend the cells in a small volume of binding buffer.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for the chosen fluorophore.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamycin-Based Detection of Phosphatidylethanolamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamine (PE) is a key phospholipid component of cellular membranes, typically enriched in the inner leaflet of the plasma membrane in healthy cells. Its externalization to the outer leaflet is a significant biomarker for various cellular events, including apoptosis, cell division, and viral infection. Cinnamycin, a tetracyclic peptide antibiotic, exhibits high specificity and affinity for PE, making it an invaluable tool for detecting and quantifying surface-exposed PE. This document provides detailed application notes and protocols for the use of this compound in the detection of phosphatidylethanolamine.
This compound binds to the headgroup of PE in a 1:1 stoichiometric ratio.[1][2][3] This specific interaction is mediated by a well-defined binding pocket on the this compound molecule that accommodates the primary ammonium group of PE, leading to the formation of a stable complex.[1][2][4] This high degree of selectivity allows for the precise detection of PE even in complex biological membranes.[2]
Core Principles of PE Detection using this compound
The fundamental principle behind using this compound as a PE probe involves the specific binding of a labeled this compound molecule to PE exposed on the cell surface or in other lipid systems. The label, which can be a fluorescent dye, biotin, or an enzyme, is then detected using an appropriate method, such as fluorescence microscopy, flow cytometry, or a colorimetric assay.
Signaling Pathway and Binding Mechanism
The interaction between this compound and PE is a direct molecular recognition event and does not trigger a traditional signaling pathway. Instead, the binding itself is the signal. The specificity of this interaction is attributed to the formation of a hydrogen-bonding network between the primary ammonium group of the PE headgroup and a binding pocket on the this compound peptide.[2][4]
Caption: this compound binds specifically to phosphatidylethanolamine, forming a complex that can be detected.
Quantitative Data
The binding affinity of this compound to PE has been characterized by various biophysical methods, primarily isothermal titration calorimetry (ITC). The binding constant (K₀) and dissociation constant (Kd) are crucial parameters for understanding the strength of the interaction.
| Parameter | Value | Method | Environment | Reference |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | ITC | POPC Bilayer | [3][5] |
| Binding Constant (K₀) | ~10⁶ M⁻¹ | ITC | Octyl Glucoside Micelles | [3][6] |
| Dissociation Constant (Kd) | Low nanomolar range | Not specified | PE-containing lipid membranes | [7] |
| Stoichiometry | 1:1 | ITC | POPC Bilayer / Micelles | [1][3] |
Thermodynamic Parameters of this compound-PE Interaction in a POPC Bilayer [5]
| Temperature | Reaction Enthalpy (ΔH°) | Free Energy of Binding (ΔG°) |
| 10 °C | 0 kcal/mol | -10.5 kcal/mol |
| 50 °C | -10 kcal/mol | -10.5 kcal/mol |
Experimental Protocols
The following are generalized protocols for the detection of PE using labeled this compound. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Detection of PE Externalization in Apoptotic Cells by Fluorescence Microscopy
This protocol describes the use of a fluorescently labeled this compound to visualize PE on the surface of apoptotic cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cinnamycin)
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) for control staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired confluency.
-
Induce apoptosis using an appropriate agent and concentration. Include a negative control of untreated cells.
-
-
Cell Preparation:
-
Gently wash the cells twice with cold PBS.
-
Resuspend the cells in a binding buffer (e.g., Annexin V binding buffer).
-
-
Staining:
-
Incubate the cells with the fluorescently labeled this compound at a predetermined optimal concentration (typically in the low micromolar range) for 15-30 minutes at room temperature, protected from light.[7]
-
For controls, stain separate sets of cells with Annexin V-FITC and/or PI according to the manufacturer's protocol.
-
-
Washing:
-
Wash the cells twice with cold binding buffer to remove unbound probe.
-
-
Visualization:
-
Resuspend the cells in a small volume of binding buffer.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for the chosen fluorophore.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamycin in Liposome Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin (B74467) is a tetracyclic peptide antibiotic belonging to the lantibiotic family.[1][2] A key feature of this compound is its high specificity and affinity for the phospholipid phosphatidylethanolamine (B1630911) (PE).[3] This interaction is stoichiometric, with one molecule of this compound binding to one molecule of PE.[2] This specific binding subsequently leads to the permeabilization of membranes containing PE, making it a valuable tool for studying membrane dynamics and a potential candidate for targeted drug delivery to cells with exposed PE, such as cancer cells and bacteria.[1][2]
This document provides detailed protocols for utilizing this compound in liposome (B1194612) permeabilization assays. These assays are crucial for characterizing the membrane-disrupting activity of this compound and for screening potential inhibitors or enhancers of its function. The protocols outlined below describe the preparation of PE-containing liposomes, the encapsulation of a fluorescent marker (calcein), and the subsequent measurement of this compound-induced membrane permeabilization.
Mechanism of Action: this compound-Induced Liposome Permeabilization
This compound's mechanism of action is initiated by its specific recognition and binding to the headgroup of PE lipids within a membrane bilayer.[1][3] This binding event is thought to induce conformational changes in the peptide and the surrounding lipid environment, leading to membrane destabilization and the formation of pores or other structural defects. This results in the leakage of encapsulated contents from the liposome's interior. The extent of this permeabilization is dependent on both the concentration of this compound and the mole percentage of PE in the liposome membrane.[4]
Figure 1: Simplified signaling pathway of this compound-induced liposome permeabilization.
Quantitative Data: this compound-Induced Calcein (B42510) Leakage
The following tables summarize representative data on the effect of this compound concentration and phosphatidylethanolamine (PE) content on the permeabilization of large unilamellar vesicles (LUVs) as measured by calcein leakage.
Table 1: Effect of this compound Concentration on Calcein Leakage from PE-Containing Liposomes
| This compound Concentration (µM) | Liposome Composition (PC:PE, 80:20 mol%) | Percent Calcein Leakage (%) |
| 0 | POPC:POPE | < 2 |
| 0.5 | POPC:POPE | 15 ± 3 |
| 1.0 | POPC:POPE | 45 ± 5 |
| 2.0 | POPC:POPE | 85 ± 7 |
| 5.0 | POPC:POPE | > 95 |
Data are presented as mean ± standard deviation and are illustrative, based on findings that this compound induces leakage in a concentration-dependent manner.[4]
Table 2: Effect of PE Concentration in Liposomes on this compound-Induced Calcein Leakage
| Liposome Composition (PC:PE mol%) | This compound Concentration (µM) | Percent Calcein Leakage (%) |
| 100:0 | 2.0 | < 5 |
| 95:5 | 2.0 | 25 ± 4 |
| 90:10 | 2.0 | 60 ± 6 |
| 80:20 | 2.0 | 85 ± 7 |
| 70:30 | 2.0 | > 95 |
Data are presented as mean ± standard deviation and are illustrative, based on findings that the presence of PE is required for this compound-induced permeabilization.[4]
Experimental Protocols
Protocol 1: Preparation of PE-Containing Large Unilamellar Vesicles (LUVs) with Encapsulated Calcein
This protocol describes the preparation of LUVs composed of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) with encapsulated calcein for use in permeabilization assays.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE)
-
Calcein
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Sephadex G-50 column
-
Mini-extruder with 100 nm pore size polycarbonate membranes
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired molar ratio of POPC and POPE dissolved in chloroform.
-
Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer. The volume should be sufficient to achieve a final lipid concentration of 10 mg/mL.
-
Vortex the mixture vigorously for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a warm water bath (approximately 40°C). This promotes the encapsulation of calcein.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.
-
-
Removal of Free Calcein:
-
Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
Collect the fractions containing the liposomes (typically the void volume).
-
-
Characterization:
-
Determine the lipid concentration of the final liposome suspension using a standard phosphate (B84403) assay.
-
The size distribution of the LUVs can be determined by dynamic light scattering (DLS).
-
Protocol 2: this compound-Induced Liposome Permeabilization Assay
This protocol details the procedure for measuring the permeabilization of calcein-loaded LUVs upon the addition of this compound.
Materials:
-
Calcein-loaded LUVs (prepared as in Protocol 1)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v solution)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the calcein-loaded LUVs to each well to a final lipid concentration of 50 µM in HEPES buffer.
-
Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control (Triton X-100).
-
The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (F) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm over a desired time course (e.g., every 5 minutes for 60 minutes).
-
-
Maximum Leakage Determination:
-
At the end of the time course, add Triton X-100 to a final concentration of 0.1% (v/v) to all wells to lyse the liposomes completely and release all encapsulated calcein.
-
Measure the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
The percentage of calcein leakage at each time point is calculated using the following formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100 Where:
-
F is the fluorescence intensity at a given time point.
-
F_0 is the initial fluorescence intensity (before addition of this compound).
-
F_max is the maximum fluorescence intensity after the addition of Triton X-100.
-
-
Figure 2: Workflow for the this compound liposome permeabilization assay.
Concluding Remarks
The protocols and data presented provide a framework for investigating the membrane-permeabilizing properties of this compound. These assays are adaptable for various research applications, including the screening of novel antimicrobial agents, the development of targeted drug delivery systems, and the fundamental study of lipid-protein interactions. For optimal results, it is recommended to carefully control experimental variables such as lipid composition, temperature, and buffer conditions.
References
Application Notes and Protocols: Cinnamycin in Liposome Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin is a tetracyclic peptide antibiotic belonging to the lantibiotic family.[1][2] A key feature of this compound is its high specificity and affinity for the phospholipid phosphatidylethanolamine (PE).[3] This interaction is stoichiometric, with one molecule of this compound binding to one molecule of PE.[2] This specific binding subsequently leads to the permeabilization of membranes containing PE, making it a valuable tool for studying membrane dynamics and a potential candidate for targeted drug delivery to cells with exposed PE, such as cancer cells and bacteria.[1][2]
This document provides detailed protocols for utilizing this compound in liposome permeabilization assays. These assays are crucial for characterizing the membrane-disrupting activity of this compound and for screening potential inhibitors or enhancers of its function. The protocols outlined below describe the preparation of PE-containing liposomes, the encapsulation of a fluorescent marker (calcein), and the subsequent measurement of this compound-induced membrane permeabilization.
Mechanism of Action: this compound-Induced Liposome Permeabilization
This compound's mechanism of action is initiated by its specific recognition and binding to the headgroup of PE lipids within a membrane bilayer.[1][3] This binding event is thought to induce conformational changes in the peptide and the surrounding lipid environment, leading to membrane destabilization and the formation of pores or other structural defects. This results in the leakage of encapsulated contents from the liposome's interior. The extent of this permeabilization is dependent on both the concentration of this compound and the mole percentage of PE in the liposome membrane.[4]
Figure 1: Simplified signaling pathway of this compound-induced liposome permeabilization.
Quantitative Data: this compound-Induced Calcein Leakage
The following tables summarize representative data on the effect of this compound concentration and phosphatidylethanolamine (PE) content on the permeabilization of large unilamellar vesicles (LUVs) as measured by calcein leakage.
Table 1: Effect of this compound Concentration on Calcein Leakage from PE-Containing Liposomes
| This compound Concentration (µM) | Liposome Composition (PC:PE, 80:20 mol%) | Percent Calcein Leakage (%) |
| 0 | POPC:POPE | < 2 |
| 0.5 | POPC:POPE | 15 ± 3 |
| 1.0 | POPC:POPE | 45 ± 5 |
| 2.0 | POPC:POPE | 85 ± 7 |
| 5.0 | POPC:POPE | > 95 |
Data are presented as mean ± standard deviation and are illustrative, based on findings that this compound induces leakage in a concentration-dependent manner.[4]
Table 2: Effect of PE Concentration in Liposomes on this compound-Induced Calcein Leakage
| Liposome Composition (PC:PE mol%) | This compound Concentration (µM) | Percent Calcein Leakage (%) |
| 100:0 | 2.0 | < 5 |
| 95:5 | 2.0 | 25 ± 4 |
| 90:10 | 2.0 | 60 ± 6 |
| 80:20 | 2.0 | 85 ± 7 |
| 70:30 | 2.0 | > 95 |
Data are presented as mean ± standard deviation and are illustrative, based on findings that the presence of PE is required for this compound-induced permeabilization.[4]
Experimental Protocols
Protocol 1: Preparation of PE-Containing Large Unilamellar Vesicles (LUVs) with Encapsulated Calcein
This protocol describes the preparation of LUVs composed of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) with encapsulated calcein for use in permeabilization assays.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE)
-
Chloroform
-
Calcein
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Sephadex G-50 column
-
Mini-extruder with 100 nm pore size polycarbonate membranes
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired molar ratio of POPC and POPE dissolved in chloroform.
-
Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer. The volume should be sufficient to achieve a final lipid concentration of 10 mg/mL.
-
Vortex the mixture vigorously for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a warm water bath (approximately 40°C). This promotes the encapsulation of calcein.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.
-
-
Removal of Free Calcein:
-
Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
Collect the fractions containing the liposomes (typically the void volume).
-
-
Characterization:
-
Determine the lipid concentration of the final liposome suspension using a standard phosphate assay.
-
The size distribution of the LUVs can be determined by dynamic light scattering (DLS).
-
Protocol 2: this compound-Induced Liposome Permeabilization Assay
This protocol details the procedure for measuring the permeabilization of calcein-loaded LUVs upon the addition of this compound.
Materials:
-
Calcein-loaded LUVs (prepared as in Protocol 1)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v solution)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the calcein-loaded LUVs to each well to a final lipid concentration of 50 µM in HEPES buffer.
-
Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control (Triton X-100).
-
The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (F) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm over a desired time course (e.g., every 5 minutes for 60 minutes).
-
-
Maximum Leakage Determination:
-
At the end of the time course, add Triton X-100 to a final concentration of 0.1% (v/v) to all wells to lyse the liposomes completely and release all encapsulated calcein.
-
Measure the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
The percentage of calcein leakage at each time point is calculated using the following formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100 Where:
-
F is the fluorescence intensity at a given time point.
-
F_0 is the initial fluorescence intensity (before addition of this compound).
-
F_max is the maximum fluorescence intensity after the addition of Triton X-100.
-
-
Figure 2: Workflow for the this compound liposome permeabilization assay.
Concluding Remarks
The protocols and data presented provide a framework for investigating the membrane-permeabilizing properties of this compound. These assays are adaptable for various research applications, including the screening of novel antimicrobial agents, the development of targeted drug delivery systems, and the fundamental study of lipid-protein interactions. For optimal results, it is recommended to carefully control experimental variables such as lipid composition, temperature, and buffer conditions.
References
Application Notes and Protocols: Cinnamycin as a Tool to Investigate Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and development. A key morphological change during early apoptosis is the loss of plasma membrane asymmetry. In healthy cells, aminophospholipids such as phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE) are sequestered to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and both PS and PE are translocated to the outer leaflet, exposing them to the extracellular environment.
Cinnamycin (B74467) is a tetracyclic lantibiotic peptide that binds with high specificity and affinity to phosphatidylethanolamine[1]. This unique characteristic makes this compound a valuable molecular tool for apoptosis research, serving two primary functions:
-
Detection of Apoptotic Cells : Labeled this compound can be used as a probe to identify and quantify cells that have externalized PE, a key hallmark of apoptosis.
-
Induction of Apoptosis : Through its interaction with PE, this compound can disrupt cell membrane integrity, triggering downstream signaling cascades that lead to programmed cell death[2].
These notes provide detailed protocols and the underlying principles for using this compound in apoptosis research.
Application Note 1: Detection of Apoptosis Using this compound
Principle
The specific, high-affinity binding of this compound to phosphatidylethanolamine (PE) provides the basis for its use as a probe for apoptotic cells. In healthy cells, PE is located in the inner plasma membrane leaflet and is inaccessible to extracellular this compound. Upon the initiation of apoptosis, PE is externalized to the cell surface. Fluorescently or biotin-labeled this compound can then bind to this exposed PE, allowing for the identification and quantification of apoptotic cells by fluorescence microscopy or flow cytometry. This principle is analogous to the widely used Annexin V assay, which detects externalized phosphatidylserine (PS). Co-staining with a cell-impermeant DNA dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells[3].
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptotic cells using labeled this compound.
Protocol: Flow Cytometric Analysis of Apoptosis Using Biotinylated this compound and Propidium Iodide
This protocol is adapted from standard procedures for Annexin V staining[4][5].
Materials:
-
Biotinylated this compound
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-FITC, Streptavidin-APC)
-
Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-Buffered Saline (PBS), cold
-
Cell culture medium
-
Test cells and appropriate apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Induce Apoptosis : Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with an appropriate apoptosis-inducing agent for the desired time. Include an untreated negative control sample.
-
Cell Harvesting : Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and gently wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspension : Discard the supernatant and resuspend the cell pellet in 100 µL of Binding Buffer.
-
This compound Staining : Add 1-5 µL of biotinylated this compound to the cell suspension. The optimal concentration should be determined empirically. Mix gently and incubate for 15 minutes at room temperature in the dark.
-
Secondary Staining : Add 400 µL of Binding Buffer to the tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Resuspend the pellet in 100 µL of Binding Buffer containing the fluorescently-labeled streptavidin at the manufacturer's recommended concentration.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Washing : Wash the cells by adding 1 mL of Binding Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Viability Staining : Resuspend the cell pellet in 400 µL of Binding Buffer. Add 5 µL of PI stock solution (final concentration ~1-2 µg/mL).
-
Analysis : Analyze the samples immediately by flow cytometry. This compound fluorescence (e.g., FITC) should be detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Data Interpretation
The results will distinguish four cell populations, summarized in the table below.
| Cell Population | This compound Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Viable, healthy cells |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells (exposed PE, intact membrane) |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic or necrotic cells (exposed PE, compromised membrane) |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells (compromised membrane without significant PE exposure) |
Application Note 2: Induction of Apoptosis Using this compound
Principle
This compound and the structurally related peptide duramycin (B1576892) can induce cell death in various cell lines, particularly cancer cells which may have higher basal levels of surface PE[2]. At sufficient concentrations, the binding of this compound to PE disrupts the local membrane architecture. This disruption can lead to increased membrane permeability, ion flux dysregulation (e.g., Ca²⁺ release), and ultimately trigger the intrinsic (mitochondrial) pathway of apoptosis[6][7]. The intrinsic pathway is characterized by Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of an executioner caspase cascade (caspase-9 and caspase-3)[8][9].
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Protocol: Induction of Apoptosis and Measurement of Caspase-3/7 Activity
This protocol provides a framework for treating cells with this compound and measuring a key downstream marker of apoptosis.
Materials:
-
This compound (soluble in ethanol, methanol, DMF or DMSO)[8]
-
Cell line of interest (e.g., HeLa, Jurkat, or a cancer cell line)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent luminescence/fluorescence-based caspase activity assay)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation : Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations. Based on data from the related peptide duramycin, a final concentration range of 0.1 µM to 20 µM is a reasonable starting point[2]. Include a vehicle-only control (e.g., DMSO in medium).
-
Cell Treatment : Add 100 µL of the 2X this compound solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation : Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C, 5% CO₂.
-
Caspase Activity Assay :
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement : Measure the luminescence in each well using a plate reader. Increased luminescence is directly proportional to the amount of active caspase-3/7.
Reference Data for Apoptosis Induction
While extensive dose-response data for this compound-induced apoptosis is limited, studies on the related PE-binding peptide duramycin provide a valuable reference. The following table summarizes the effects of duramycin on pancreatic tumor cells, which can guide initial concentration-ranging experiments for this compound[2].
| Duramycin Concentration (µmol/L) | Effect on Pancreatic Tumor Cells |
| 0.125 - 12.5 | Dose-dependent reduction in cell proliferation |
| > 5.0 | Significant increase in apoptosis levels |
| > 10.0 | Increasing levels of necrosis observed |
Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Duramycin-induced calcium release in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Cinnamycin as a Tool to Investigate Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and development. A key morphological change during early apoptosis is the loss of plasma membrane asymmetry. In healthy cells, aminophospholipids such as phosphatidylserine (PS) and phosphatidylethanolamine (PE) are sequestered to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and both PS and PE are translocated to the outer leaflet, exposing them to the extracellular environment.
Cinnamycin is a tetracyclic lantibiotic peptide that binds with high specificity and affinity to phosphatidylethanolamine[1]. This unique characteristic makes this compound a valuable molecular tool for apoptosis research, serving two primary functions:
-
Detection of Apoptotic Cells : Labeled this compound can be used as a probe to identify and quantify cells that have externalized PE, a key hallmark of apoptosis.
-
Induction of Apoptosis : Through its interaction with PE, this compound can disrupt cell membrane integrity, triggering downstream signaling cascades that lead to programmed cell death[2].
These notes provide detailed protocols and the underlying principles for using this compound in apoptosis research.
Application Note 1: Detection of Apoptosis Using this compound
Principle
The specific, high-affinity binding of this compound to phosphatidylethanolamine (PE) provides the basis for its use as a probe for apoptotic cells. In healthy cells, PE is located in the inner plasma membrane leaflet and is inaccessible to extracellular this compound. Upon the initiation of apoptosis, PE is externalized to the cell surface. Fluorescently or biotin-labeled this compound can then bind to this exposed PE, allowing for the identification and quantification of apoptotic cells by fluorescence microscopy or flow cytometry. This principle is analogous to the widely used Annexin V assay, which detects externalized phosphatidylserine (PS). Co-staining with a cell-impermeant DNA dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells[3].
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptotic cells using labeled this compound.
Protocol: Flow Cytometric Analysis of Apoptosis Using Biotinylated this compound and Propidium Iodide
This protocol is adapted from standard procedures for Annexin V staining[4][5].
Materials:
-
Biotinylated this compound
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-FITC, Streptavidin-APC)
-
Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-Buffered Saline (PBS), cold
-
Cell culture medium
-
Test cells and appropriate apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Induce Apoptosis : Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with an appropriate apoptosis-inducing agent for the desired time. Include an untreated negative control sample.
-
Cell Harvesting : Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and gently wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspension : Discard the supernatant and resuspend the cell pellet in 100 µL of Binding Buffer.
-
This compound Staining : Add 1-5 µL of biotinylated this compound to the cell suspension. The optimal concentration should be determined empirically. Mix gently and incubate for 15 minutes at room temperature in the dark.
-
Secondary Staining : Add 400 µL of Binding Buffer to the tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Resuspend the pellet in 100 µL of Binding Buffer containing the fluorescently-labeled streptavidin at the manufacturer's recommended concentration.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Washing : Wash the cells by adding 1 mL of Binding Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Viability Staining : Resuspend the cell pellet in 400 µL of Binding Buffer. Add 5 µL of PI stock solution (final concentration ~1-2 µg/mL).
-
Analysis : Analyze the samples immediately by flow cytometry. This compound fluorescence (e.g., FITC) should be detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Data Interpretation
The results will distinguish four cell populations, summarized in the table below.
| Cell Population | This compound Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Viable, healthy cells |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells (exposed PE, intact membrane) |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic or necrotic cells (exposed PE, compromised membrane) |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells (compromised membrane without significant PE exposure) |
Application Note 2: Induction of Apoptosis Using this compound
Principle
This compound and the structurally related peptide duramycin can induce cell death in various cell lines, particularly cancer cells which may have higher basal levels of surface PE[2]. At sufficient concentrations, the binding of this compound to PE disrupts the local membrane architecture. This disruption can lead to increased membrane permeability, ion flux dysregulation (e.g., Ca²⁺ release), and ultimately trigger the intrinsic (mitochondrial) pathway of apoptosis[6][7]. The intrinsic pathway is characterized by Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of an executioner caspase cascade (caspase-9 and caspase-3)[8][9].
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Protocol: Induction of Apoptosis and Measurement of Caspase-3/7 Activity
This protocol provides a framework for treating cells with this compound and measuring a key downstream marker of apoptosis.
Materials:
-
This compound (soluble in ethanol, methanol, DMF or DMSO)[8]
-
Cell line of interest (e.g., HeLa, Jurkat, or a cancer cell line)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent luminescence/fluorescence-based caspase activity assay)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation : Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations. Based on data from the related peptide duramycin, a final concentration range of 0.1 µM to 20 µM is a reasonable starting point[2]. Include a vehicle-only control (e.g., DMSO in medium).
-
Cell Treatment : Add 100 µL of the 2X this compound solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation : Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C, 5% CO₂.
-
Caspase Activity Assay :
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement : Measure the luminescence in each well using a plate reader. Increased luminescence is directly proportional to the amount of active caspase-3/7.
Reference Data for Apoptosis Induction
While extensive dose-response data for this compound-induced apoptosis is limited, studies on the related PE-binding peptide duramycin provide a valuable reference. The following table summarizes the effects of duramycin on pancreatic tumor cells, which can guide initial concentration-ranging experiments for this compound[2].
| Duramycin Concentration (µmol/L) | Effect on Pancreatic Tumor Cells |
| 0.125 - 12.5 | Dose-dependent reduction in cell proliferation |
| > 5.0 | Significant increase in apoptosis levels |
| > 10.0 | Increasing levels of necrosis observed |
Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Duramycin-induced calcium release in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes: Cinnamycin-Based Assay for Monitoring Drug-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a primary goal for many therapeutic strategies, particularly in oncology. The ability to accurately monitor and quantify drug-induced apoptosis is essential for screening new therapeutic compounds and understanding their mechanisms of action.
A key event in the early stages of apoptosis is the loss of plasma membrane asymmetry. In healthy cells, aminophospholipids such as phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE) are sequestered to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is disrupted, leading to the exposure of these lipids on the outer cell surface. While the externalization of PS, detected by Annexin V, is a widely used marker for apoptosis, the concurrent exposure of PE presents another specific target for detection.
Cinnamycin, a tetracyclic peptide antibiotic, binds with high specificity and affinity to phosphatidylethanolamine (PE).[1][2][3] This unique interaction forms the basis of a sensitive assay for monitoring apoptosis. By using a labeled version of this compound, researchers can detect the surface exposure of PE on apoptotic cells, providing a quantitative measure of cell death induction. This application note details the principles, protocols, and data interpretation for using a this compound-based assay in drug development and apoptosis research.
Principle of the Assay
The this compound-based apoptosis assay leverages the specific, high-affinity 1:1 binding between this compound and the head group of PE lipids.[4][5] In viable cells, PE is located on the inner side of the cell membrane and is inaccessible to external probes. Upon induction of apoptosis, caspase activation leads to the activation of phospholipid scramblases, which randomize the lipid distribution across the bilayer. This results in the appearance of PE on the cell's outer surface. A fluorescently-labeled this compound conjugate can then bind to this exposed PE, allowing for the identification and quantification of apoptotic cells via methods such as flow cytometry and fluorescence microscopy.
Figure 1: Principle of PE exposure detection by this compound.
Apoptosis Signaling and Membrane Asymmetry
Drug-induced apoptosis can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases, such as Caspase-3. These proteases are responsible for cleaving a host of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. One critical substrate is a family of proteins that regulate phospholipid transport. The inhibition of "flippase" enzymes and the activation of "scramblase" enzymes by caspases lead to the rapid loss of the asymmetric distribution of membrane lipids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Cinnamycin-Based Assay for Monitoring Drug-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a primary goal for many therapeutic strategies, particularly in oncology. The ability to accurately monitor and quantify drug-induced apoptosis is essential for screening new therapeutic compounds and understanding their mechanisms of action.
A key event in the early stages of apoptosis is the loss of plasma membrane asymmetry. In healthy cells, aminophospholipids such as phosphatidylserine (PS) and phosphatidylethanolamine (PE) are sequestered to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is disrupted, leading to the exposure of these lipids on the outer cell surface. While the externalization of PS, detected by Annexin V, is a widely used marker for apoptosis, the concurrent exposure of PE presents another specific target for detection.
Cinnamycin, a tetracyclic peptide antibiotic, binds with high specificity and affinity to phosphatidylethanolamine (PE).[1][2][3] This unique interaction forms the basis of a sensitive assay for monitoring apoptosis. By using a labeled version of this compound, researchers can detect the surface exposure of PE on apoptotic cells, providing a quantitative measure of cell death induction. This application note details the principles, protocols, and data interpretation for using a this compound-based assay in drug development and apoptosis research.
Principle of the Assay
The this compound-based apoptosis assay leverages the specific, high-affinity 1:1 binding between this compound and the head group of PE lipids.[4][5] In viable cells, PE is located on the inner side of the cell membrane and is inaccessible to external probes. Upon induction of apoptosis, caspase activation leads to the activation of phospholipid scramblases, which randomize the lipid distribution across the bilayer. This results in the appearance of PE on the cell's outer surface. A fluorescently-labeled this compound conjugate can then bind to this exposed PE, allowing for the identification and quantification of apoptotic cells via methods such as flow cytometry and fluorescence microscopy.
Figure 1: Principle of PE exposure detection by this compound.
Apoptosis Signaling and Membrane Asymmetry
Drug-induced apoptosis can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases, such as Caspase-3. These proteases are responsible for cleaving a host of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. One critical substrate is a family of proteins that regulate phospholipid transport. The inhibition of "flippase" enzymes and the activation of "scramblase" enzymes by caspases lead to the rapid loss of the asymmetric distribution of membrane lipids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Antimicrobial Spectrum of Cinnamycin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin is a member of the lantibiotic family of antimicrobial peptides, characterized by its unique tetracyclic structure containing lanthionine (B1674491) and methyllanthionine bridges. It exhibits potent antimicrobial activity, particularly against a range of Gram-positive bacteria. The primary mechanism of action of this compound involves its high-affinity binding to the membrane phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1] This interaction leads to the disruption of membrane integrity and ultimately, cell death.[1][2] These application notes provide a summary of the antimicrobial spectrum of this compound against key Gram-positive pathogens, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Data Presentation: Antimicrobial Spectrum of this compound and its Analog Duramycin
The antimicrobial activity of this compound and its close structural analog, Duramycin, has been evaluated against several Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacterium | Antimicrobial Agent | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis | Duramycin | - | 0.2 | [3] |
| Staphylococcus aureus | This compound derivatives | 4.58 - 6.27 | 458.15 - 626.62 | [4] |
| Streptococcus pneumoniae | Not explicitly reported | - | - | |
| Enterococcus faecalis | Not explicitly reported | - | - | |
| Listeria monocytogenes | Not explicitly reported | - | - |
Note: Data for this compound against some key pathogens is limited in publicly available literature. The provided data for Staphylococcus aureus pertains to synthetic derivatives of cinnamic acid, the precursor to this compound. Further testing is recommended to establish a comprehensive antimicrobial spectrum.
Mandatory Visualization
This compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound against Gram-positive bacteria.
Caption: this compound binds to PE, disrupting the membrane and causing cell death.
Experimental Workflow for this compound Evaluation
The diagram below outlines a standard workflow for characterizing the antimicrobial properties of this compound.
Caption: Workflow for evaluating this compound's antimicrobial properties.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Gram-positive bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density at 600 nm (OD600) to a specific value (e.g., 0.08-0.1).
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria without this compound), and well 12 will be a negative control (MHB only).
-
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD600.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
This compound solution at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC)
-
Mid-log phase culture of the test bacterium (approximately 1 x 10^6 CFU/mL) in MHB
-
Sterile culture tubes
-
Sterile saline solution (0.9% NaCl)
-
Mueller-Hinton Agar (MHA) plates
-
Incubator
Procedure:
-
Preparation: In separate sterile tubes, add the this compound solution to the mid-log phase bacterial culture to achieve the desired final concentrations (e.g., 0x MIC [control], 1x MIC, 2x MIC, 4x MIC).
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[5]
Bacterial Membrane Permeabilization Assay
This protocol utilizes the fluorescent dye Propidium Iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Materials:
-
This compound solution
-
Mid-log phase culture of the test bacterium, washed and resuspended in a suitable buffer (e.g., PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Suspension: Prepare a bacterial suspension in buffer to an OD600 of approximately 0.2.
-
Treatment: Add this compound to the bacterial suspension at a concentration known to be effective (e.g., 2x MIC). Include a control with no this compound.
-
PI Staining: Add PI to the bacterial suspensions to a final concentration of e.g., 5 µg/mL.
-
Incubation: Incubate the samples at room temperature in the dark for a defined period (e.g., 30 minutes).
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm). An increase in fluorescence indicates membrane permeabilization.
-
Fluorescence Microscope: Observe the bacterial cells under a fluorescence microscope. The presence of red fluorescent cells indicates membrane damage.
-
Conclusion
This compound demonstrates significant promise as an antimicrobial agent against Gram-positive bacteria due to its potent activity and unique mechanism of action targeting phosphatidylethanolamine. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism. Further research is warranted to expand the known antimicrobial spectrum of this compound and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bacterial Cell Membrane Permeabilization Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: Antimicrobial Spectrum of Cinnamycin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin is a member of the lantibiotic family of antimicrobial peptides, characterized by its unique tetracyclic structure containing lanthionine and methyllanthionine bridges. It exhibits potent antimicrobial activity, particularly against a range of Gram-positive bacteria. The primary mechanism of action of this compound involves its high-affinity binding to the membrane phospholipid phosphatidylethanolamine (PE), a key component of bacterial cell membranes.[1] This interaction leads to the disruption of membrane integrity and ultimately, cell death.[1][2] These application notes provide a summary of the antimicrobial spectrum of this compound against key Gram-positive pathogens, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Data Presentation: Antimicrobial Spectrum of this compound and its Analog Duramycin
The antimicrobial activity of this compound and its close structural analog, Duramycin, has been evaluated against several Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacterium | Antimicrobial Agent | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis | Duramycin | - | 0.2 | [3] |
| Staphylococcus aureus | This compound derivatives | 4.58 - 6.27 | 458.15 - 626.62 | [4] |
| Streptococcus pneumoniae | Not explicitly reported | - | - | |
| Enterococcus faecalis | Not explicitly reported | - | - | |
| Listeria monocytogenes | Not explicitly reported | - | - |
Note: Data for this compound against some key pathogens is limited in publicly available literature. The provided data for Staphylococcus aureus pertains to synthetic derivatives of cinnamic acid, the precursor to this compound. Further testing is recommended to establish a comprehensive antimicrobial spectrum.
Mandatory Visualization
This compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound against Gram-positive bacteria.
Caption: this compound binds to PE, disrupting the membrane and causing cell death.
Experimental Workflow for this compound Evaluation
The diagram below outlines a standard workflow for characterizing the antimicrobial properties of this compound.
Caption: Workflow for evaluating this compound's antimicrobial properties.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Gram-positive bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density at 600 nm (OD600) to a specific value (e.g., 0.08-0.1).
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria without this compound), and well 12 will be a negative control (MHB only).
-
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD600.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
This compound solution at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC)
-
Mid-log phase culture of the test bacterium (approximately 1 x 10^6 CFU/mL) in MHB
-
Sterile culture tubes
-
Sterile saline solution (0.9% NaCl)
-
Mueller-Hinton Agar (MHA) plates
-
Incubator
Procedure:
-
Preparation: In separate sterile tubes, add the this compound solution to the mid-log phase bacterial culture to achieve the desired final concentrations (e.g., 0x MIC [control], 1x MIC, 2x MIC, 4x MIC).
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[5]
Bacterial Membrane Permeabilization Assay
This protocol utilizes the fluorescent dye Propidium Iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Materials:
-
This compound solution
-
Mid-log phase culture of the test bacterium, washed and resuspended in a suitable buffer (e.g., PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Suspension: Prepare a bacterial suspension in buffer to an OD600 of approximately 0.2.
-
Treatment: Add this compound to the bacterial suspension at a concentration known to be effective (e.g., 2x MIC). Include a control with no this compound.
-
PI Staining: Add PI to the bacterial suspensions to a final concentration of e.g., 5 µg/mL.
-
Incubation: Incubate the samples at room temperature in the dark for a defined period (e.g., 30 minutes).
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm). An increase in fluorescence indicates membrane permeabilization.
-
Fluorescence Microscope: Observe the bacterial cells under a fluorescence microscope. The presence of red fluorescent cells indicates membrane damage.
-
Conclusion
This compound demonstrates significant promise as an antimicrobial agent against Gram-positive bacteria due to its potent activity and unique mechanism of action targeting phosphatidylethanolamine. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism. Further research is warranted to expand the known antimicrobial spectrum of this compound and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bacterial Cell Membrane Permeabilization Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
Application Notes: Cinnamycin's Antiviral Activity Against Enveloped Viruses
References
- 1. Opportunities and challenges of RiPP-based therapeutics - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00057E [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. journals.asm.org [journals.asm.org]
- 8. DSpace [repositori.upf.edu]
Application Notes: Cinnamycin's Antiviral Activity Against Enveloped Viruses
References
- 1. Opportunities and challenges of RiPP-based therapeutics - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00057E [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. journals.asm.org [journals.asm.org]
- 8. DSpace [repositori.upf.edu]
Application Notes: Cinnamycin in Targeted Drug Delivery Systems
These notes provide an overview and protocols for utilizing the lantibiotic peptide Cinnamycin in the development of targeted drug delivery systems. The core principle revolves around this compound's high affinity and specificity for the phospholipid phosphatidylethanolamine (B1630911) (PE), which is aberrantly exposed on the outer leaflet of cancer cell membranes and the tumor vasculature.[1][2] This unique characteristic makes this compound a powerful targeting ligand for delivering therapeutic payloads directly to tumor sites.
Application Note 1: this compound as a Targeting Ligand for Therapeutic Nanoparticles
Principle:
This compound can be chemically conjugated to the surface of drug-encapsulating nanoparticles (e.g., polymeric nanoparticles, liposomes) to create a targeted drug delivery vehicle.[3][4] In healthy cells, PE is sequestered in the inner plasma membrane leaflet. In many cancer cells, this asymmetry is lost, leading to PE exposure. This compound-functionalized nanoparticles selectively bind to these PE-expressing cells, leading to enhanced cellular uptake and localized drug release, thereby increasing therapeutic efficacy while minimizing off-target toxicity. The binding of this compound to PE is a high-affinity interaction, forming a 1:1 stoichiometric complex.[2][5][6]
Data Presentation: Physicochemical and In Vitro Efficacy Parameters
The following table summarizes representative data for a hypothetical this compound-conjugated, Doxorubicin-loaded nanoparticle system designed for cancer therapy.
| Parameter | Control Nanoparticle (No this compound) | This compound-Targeted Nanoparticle | Description |
| Hydrodynamic Diameter (nm) | 125 ± 5 nm | 132 ± 6 nm | Particle size measured by Dynamic Light Scattering (DLS). A slight increase is expected after ligand conjugation. |
| Zeta Potential (mV) | -25.3 ± 2.1 mV | -21.5 ± 2.5 mV | Surface charge of the nanoparticle. A shift towards neutral is common after conjugating a peptide. |
| Encapsulation Efficiency (%) | 85 ± 4% | 83 ± 5% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| Binding Affinity (Kd to PE) | N/A | ~10⁻⁸ M | The equilibrium dissociation constant for the this compound-PE interaction, indicating very strong binding.[6] |
| IC50 (PE-Positive Cells) | 5.2 µM | 0.8 µM | The half-maximal inhibitory concentration against cancer cells expressing PE. Lower values indicate higher potency. |
| IC50 (PE-Negative Cells) | 4.9 µM | 4.5 µM | The IC50 against healthy cells without significant PE exposure, demonstrating targeting specificity. |
Protocol: Synthesis of this compound-Conjugated Polymeric Nanoparticles
This protocol describes the preparation of this compound-functionalized, Doxorubicin-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA) via a standard carbodiimide (B86325) crosslinking chemistry.[7][8]
Materials:
-
PLGA-COOH (Carboxyl-terminated PLGA)
-
Doxorubicin-HCl (DOX)
-
This compound (Ro 09-0198)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion): a. Dissolve 100 mg of PLGA-COOH and 10 mg of DOX in 2 mL of DCM. b. Add this organic phase dropwise to 10 mL of a 2% PVA aqueous solution while sonicating on ice. c. Continue sonication for 3 minutes to form a stable oil-in-water emulsion. d. Stir the emulsion at room temperature for 4 hours to allow for DCM evaporation and nanoparticle hardening. e. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 20 min, 4°C). Wash twice with deionized water to remove excess PVA.
-
Activation of Carboxyl Groups: a. Resuspend the nanoparticle pellet in 5 mL of cold PBS (pH 7.4). b. Add 10 mg of EDC and 5 mg of NHS (prepare fresh in DMSO) to the nanoparticle suspension. c. Incubate the reaction for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
This compound Conjugation: a. Dissolve 2 mg of this compound in 1 mL of PBS. b. Add the this compound solution to the activated nanoparticle suspension. c. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring. This forms a stable amide bond between the PLGA and this compound.
-
Purification and Storage: a. Quench the reaction by adding a small amount of Tris buffer or by centrifugation. b. Purify the this compound-conjugated nanoparticles by dialysis against PBS (pH 7.4) for 24 hours to remove unreacted EDC, NHS, and this compound. c. Collect the purified nanoparticles, resuspend in PBS, and store at 4°C.
-
Characterization: a. Measure hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify DOX encapsulation by lysing a known amount of nanoparticles with DMSO and measuring absorbance at 480 nm.
Application Note 2: Analysis of this compound-Induced Apoptosis
Principle:
The binding of this compound to PE on the cell surface does more than just anchor a payload; it can actively induce cytotoxicity. This compound is known to promote the transbilayer movement of lipids, leading to the exposure of inner leaflet PE to the toxin.[9][10] This disruption of membrane integrity and organization can serve as a stress signal that triggers the intrinsic pathway of apoptosis. This pathway involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of an executioner caspase cascade (e.g., Caspase-9 and Caspase-3), leading to programmed cell death.[11][12]
Data Presentation: Apoptosis Analysis by Flow Cytometry
The table below shows representative results from an Annexin V/PI assay on PE-positive cancer cells treated with this compound-targeted vs. control nanoparticles.
| Treatment Group | Live Cells (%) (Annexin V- / PI-) | Early Apoptosis (%) (Annexin V+ / PI-) | Late Apoptosis (%) (Annexin V+ / PI+) | Necrosis (%) (Annexin V- / PI+) |
| Untreated Control | 95.1 ± 1.5 | 2.5 ± 0.5 | 1.4 ± 0.4 | 1.0 ± 0.3 |
| Control Nanoparticle | 89.3 ± 2.1 | 4.1 ± 0.8 | 3.8 ± 0.7 | 2.8 ± 0.6 |
| This compound-Targeted NP | 35.7 ± 3.5 | 40.2 ± 3.1 | 21.5 ± 2.8 | 2.6 ± 0.9 |
Protocol: In Vitro Apoptosis Assay using Annexin V/PI Staining
This protocol details how to quantify apoptosis induced by this compound-targeted nanoparticles using flow cytometry.
Materials:
-
PE-positive cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound-targeted nanoparticles and relevant controls
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed cancer cells in a 6-well plate at a density of 2 x 10⁵ cells per well. b. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: a. Prepare serial dilutions of the this compound-targeted nanoparticles, control nanoparticles, and a free drug control in complete medium. b. Remove the old medium from the cells and add the treatment media. Include an "untreated" well with fresh medium only. c. Incubate the cells for a predetermined time point (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Collect the culture medium (which may contain floating apoptotic cells). b. Gently wash the adherent cells with PBS. c. Add trypsin to detach the cells. Once detached, neutralize with complete medium and combine with the collected supernatant from the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. e. Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Use unstained and single-stained controls to set compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thno.org [thno.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes: Cinnamycin in Targeted Drug Delivery Systems
These notes provide an overview and protocols for utilizing the lantibiotic peptide Cinnamycin in the development of targeted drug delivery systems. The core principle revolves around this compound's high affinity and specificity for the phospholipid phosphatidylethanolamine (PE), which is aberrantly exposed on the outer leaflet of cancer cell membranes and the tumor vasculature.[1][2] This unique characteristic makes this compound a powerful targeting ligand for delivering therapeutic payloads directly to tumor sites.
Application Note 1: this compound as a Targeting Ligand for Therapeutic Nanoparticles
Principle:
This compound can be chemically conjugated to the surface of drug-encapsulating nanoparticles (e.g., polymeric nanoparticles, liposomes) to create a targeted drug delivery vehicle.[3][4] In healthy cells, PE is sequestered in the inner plasma membrane leaflet. In many cancer cells, this asymmetry is lost, leading to PE exposure. This compound-functionalized nanoparticles selectively bind to these PE-expressing cells, leading to enhanced cellular uptake and localized drug release, thereby increasing therapeutic efficacy while minimizing off-target toxicity. The binding of this compound to PE is a high-affinity interaction, forming a 1:1 stoichiometric complex.[2][5][6]
Data Presentation: Physicochemical and In Vitro Efficacy Parameters
The following table summarizes representative data for a hypothetical this compound-conjugated, Doxorubicin-loaded nanoparticle system designed for cancer therapy.
| Parameter | Control Nanoparticle (No this compound) | This compound-Targeted Nanoparticle | Description |
| Hydrodynamic Diameter (nm) | 125 ± 5 nm | 132 ± 6 nm | Particle size measured by Dynamic Light Scattering (DLS). A slight increase is expected after ligand conjugation. |
| Zeta Potential (mV) | -25.3 ± 2.1 mV | -21.5 ± 2.5 mV | Surface charge of the nanoparticle. A shift towards neutral is common after conjugating a peptide. |
| Encapsulation Efficiency (%) | 85 ± 4% | 83 ± 5% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| Binding Affinity (Kd to PE) | N/A | ~10⁻⁸ M | The equilibrium dissociation constant for the this compound-PE interaction, indicating very strong binding.[6] |
| IC50 (PE-Positive Cells) | 5.2 µM | 0.8 µM | The half-maximal inhibitory concentration against cancer cells expressing PE. Lower values indicate higher potency. |
| IC50 (PE-Negative Cells) | 4.9 µM | 4.5 µM | The IC50 against healthy cells without significant PE exposure, demonstrating targeting specificity. |
Protocol: Synthesis of this compound-Conjugated Polymeric Nanoparticles
This protocol describes the preparation of this compound-functionalized, Doxorubicin-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA) via a standard carbodiimide crosslinking chemistry.[7][8]
Materials:
-
PLGA-COOH (Carboxyl-terminated PLGA)
-
Doxorubicin-HCl (DOX)
-
This compound (Ro 09-0198)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion): a. Dissolve 100 mg of PLGA-COOH and 10 mg of DOX in 2 mL of DCM. b. Add this organic phase dropwise to 10 mL of a 2% PVA aqueous solution while sonicating on ice. c. Continue sonication for 3 minutes to form a stable oil-in-water emulsion. d. Stir the emulsion at room temperature for 4 hours to allow for DCM evaporation and nanoparticle hardening. e. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 20 min, 4°C). Wash twice with deionized water to remove excess PVA.
-
Activation of Carboxyl Groups: a. Resuspend the nanoparticle pellet in 5 mL of cold PBS (pH 7.4). b. Add 10 mg of EDC and 5 mg of NHS (prepare fresh in DMSO) to the nanoparticle suspension. c. Incubate the reaction for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
This compound Conjugation: a. Dissolve 2 mg of this compound in 1 mL of PBS. b. Add the this compound solution to the activated nanoparticle suspension. c. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring. This forms a stable amide bond between the PLGA and this compound.
-
Purification and Storage: a. Quench the reaction by adding a small amount of Tris buffer or by centrifugation. b. Purify the this compound-conjugated nanoparticles by dialysis against PBS (pH 7.4) for 24 hours to remove unreacted EDC, NHS, and this compound. c. Collect the purified nanoparticles, resuspend in PBS, and store at 4°C.
-
Characterization: a. Measure hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify DOX encapsulation by lysing a known amount of nanoparticles with DMSO and measuring absorbance at 480 nm.
Application Note 2: Analysis of this compound-Induced Apoptosis
Principle:
The binding of this compound to PE on the cell surface does more than just anchor a payload; it can actively induce cytotoxicity. This compound is known to promote the transbilayer movement of lipids, leading to the exposure of inner leaflet PE to the toxin.[9][10] This disruption of membrane integrity and organization can serve as a stress signal that triggers the intrinsic pathway of apoptosis. This pathway involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of an executioner caspase cascade (e.g., Caspase-9 and Caspase-3), leading to programmed cell death.[11][12]
Data Presentation: Apoptosis Analysis by Flow Cytometry
The table below shows representative results from an Annexin V/PI assay on PE-positive cancer cells treated with this compound-targeted vs. control nanoparticles.
| Treatment Group | Live Cells (%) (Annexin V- / PI-) | Early Apoptosis (%) (Annexin V+ / PI-) | Late Apoptosis (%) (Annexin V+ / PI+) | Necrosis (%) (Annexin V- / PI+) |
| Untreated Control | 95.1 ± 1.5 | 2.5 ± 0.5 | 1.4 ± 0.4 | 1.0 ± 0.3 |
| Control Nanoparticle | 89.3 ± 2.1 | 4.1 ± 0.8 | 3.8 ± 0.7 | 2.8 ± 0.6 |
| This compound-Targeted NP | 35.7 ± 3.5 | 40.2 ± 3.1 | 21.5 ± 2.8 | 2.6 ± 0.9 |
Protocol: In Vitro Apoptosis Assay using Annexin V/PI Staining
This protocol details how to quantify apoptosis induced by this compound-targeted nanoparticles using flow cytometry.
Materials:
-
PE-positive cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound-targeted nanoparticles and relevant controls
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed cancer cells in a 6-well plate at a density of 2 x 10⁵ cells per well. b. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: a. Prepare serial dilutions of the this compound-targeted nanoparticles, control nanoparticles, and a free drug control in complete medium. b. Remove the old medium from the cells and add the treatment media. Include an "untreated" well with fresh medium only. c. Incubate the cells for a predetermined time point (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Collect the culture medium (which may contain floating apoptotic cells). b. Gently wash the adherent cells with PBS. c. Add trypsin to detach the cells. Once detached, neutralize with complete medium and combine with the collected supernatant from the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. e. Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Use unstained and single-stained controls to set compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thno.org [thno.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
improving Cinnamycin solubility in aqueous buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Cinnamycin (B74467) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on improving solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetracyclic polypeptide antibiotic belonging to the lantibiotic class.[1][2] Its primary mechanism of action involves specifically binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[2][3] This binding can induce transbilayer lipid movement, alter membrane curvature, and indirectly inhibit enzymes like phospholipase A2 by sequestering their substrate.[4][5]
Q2: What are the main challenges when working with this compound in aqueous solutions?
A2: The primary challenge is this compound's poor water solubility.[6] This can lead to difficulties in preparing homogenous solutions in aqueous buffers, potentially causing precipitation or aggregation, which can affect experimental reproducibility and accuracy.
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in several organic solvents.[6][7] A summary of its solubility is provided in the table below.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble, up to 10 mg/mL[1] | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[6][7] | |
| Ethanol | Soluble[6][7] | |
| Methanol | Soluble[6][7] | |
| Acetonitrile:Water (1:1) | ~5 mg/mL[1] | Requires heating to dissolve. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. |
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
-
Cause A: High final concentration. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is crucial to perform concentration-dependent studies to determine the optimal, non-precipitating concentration for your specific experimental conditions.
-
-
Cause B: Improper dilution. Adding the this compound stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Solution: Add the concentrated this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This ensures rapid and uniform mixing, preventing the formation of localized areas of high concentration.
-
-
Cause C: Low temperature of the aqueous buffer. The solubility of this compound in aqueous solutions may be temperature-dependent.
-
Solution: Warm the aqueous buffer to 37°C before slowly adding the this compound stock solution. However, be mindful of the thermal stability of other components in your experimental system.
-
-
Cause D: High concentration of organic solvent in the final solution. While a small amount of an organic solvent like DMSO is necessary to solubilize this compound, a high final concentration can denature proteins or affect cell viability in biological assays.
-
Solution: Aim for a final DMSO concentration of less than 0.5% in your cell-based experiments.[8] Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for dilution into the aqueous buffer.
-
Issue 2: I observe a film or aggregation in my this compound stock solution over time.
-
Cause A: Improper storage. this compound stock solutions, especially in organic solvents, may be susceptible to degradation or aggregation if not stored correctly.
-
Cause B: Moisture absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound over time.
-
Solution: Ensure that the DMSO used to prepare the stock solution is of high purity and anhydrous. Tightly seal the stock solution vials to minimize exposure to atmospheric moisture.
-
Issue 3: My cells are showing signs of toxicity that are not related to this compound's expected biological activity.
-
Cause A: High final DMSO concentration. The organic solvent used to dissolve this compound can be toxic to cells at higher concentrations.
-
Solution: As mentioned previously, keep the final DMSO concentration in your cell culture medium below 0.5%.[8] It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.
-
-
Cause B: this compound aggregation. Aggregated this compound may exhibit non-specific cytotoxicity.
-
Solution: Ensure your this compound working solution is homogenous and free of visible precipitates. If you suspect aggregation, you can try preparing a fresh working solution. Sonication of the stock solution before dilution may also help to break up small aggregates.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the tube until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
If dissolution is slow, the tube can be briefly sonicated in a water bath.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
Objective: To prepare a homogenous, ready-to-use working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) from a DMSO stock solution.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Warm the desired volume of the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments).
-
Place the aqueous buffer in a sterile conical tube and begin gentle vortexing or stirring.
-
While the buffer is being mixed, slowly add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue mixing for a few minutes to ensure the this compound is evenly dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the prepared working solution immediately for best results.
Visualizations
Caption: A flowchart illustrating the recommended procedure for preparing this compound working solutions.
Caption: A diagram showing this compound's interaction with PE and subsequent cellular effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing phosphoethanolamine-containing lipids in membranes with duramycin/cinnamycin and aegerolysin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound (Ro 09-0198) | Bacterial | 110655-58-8 | Invivochem [invivochem.com]
improving Cinnamycin solubility in aqueous buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Cinnamycin in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on improving solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetracyclic polypeptide antibiotic belonging to the lantibiotic class.[1][2] Its primary mechanism of action involves specifically binding to phosphatidylethanolamine (PE), a phospholipid component of cell membranes.[2][3] This binding can induce transbilayer lipid movement, alter membrane curvature, and indirectly inhibit enzymes like phospholipase A2 by sequestering their substrate.[4][5]
Q2: What are the main challenges when working with this compound in aqueous solutions?
A2: The primary challenge is this compound's poor water solubility.[6] This can lead to difficulties in preparing homogenous solutions in aqueous buffers, potentially causing precipitation or aggregation, which can affect experimental reproducibility and accuracy.
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in several organic solvents.[6][7] A summary of its solubility is provided in the table below.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble, up to 10 mg/mL[1] | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[6][7] | |
| Ethanol | Soluble[6][7] | |
| Methanol | Soluble[6][7] | |
| Acetonitrile:Water (1:1) | ~5 mg/mL[1] | Requires heating to dissolve. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. |
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
-
Cause A: High final concentration. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is crucial to perform concentration-dependent studies to determine the optimal, non-precipitating concentration for your specific experimental conditions.
-
-
Cause B: Improper dilution. Adding the this compound stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Solution: Add the concentrated this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This ensures rapid and uniform mixing, preventing the formation of localized areas of high concentration.
-
-
Cause C: Low temperature of the aqueous buffer. The solubility of this compound in aqueous solutions may be temperature-dependent.
-
Solution: Warm the aqueous buffer to 37°C before slowly adding the this compound stock solution. However, be mindful of the thermal stability of other components in your experimental system.
-
-
Cause D: High concentration of organic solvent in the final solution. While a small amount of an organic solvent like DMSO is necessary to solubilize this compound, a high final concentration can denature proteins or affect cell viability in biological assays.
-
Solution: Aim for a final DMSO concentration of less than 0.5% in your cell-based experiments.[8] Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for dilution into the aqueous buffer.
-
Issue 2: I observe a film or aggregation in my this compound stock solution over time.
-
Cause A: Improper storage. this compound stock solutions, especially in organic solvents, may be susceptible to degradation or aggregation if not stored correctly.
-
Cause B: Moisture absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound over time.
-
Solution: Ensure that the DMSO used to prepare the stock solution is of high purity and anhydrous. Tightly seal the stock solution vials to minimize exposure to atmospheric moisture.
-
Issue 3: My cells are showing signs of toxicity that are not related to this compound's expected biological activity.
-
Cause A: High final DMSO concentration. The organic solvent used to dissolve this compound can be toxic to cells at higher concentrations.
-
Solution: As mentioned previously, keep the final DMSO concentration in your cell culture medium below 0.5%.[8] It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.
-
-
Cause B: this compound aggregation. Aggregated this compound may exhibit non-specific cytotoxicity.
-
Solution: Ensure your this compound working solution is homogenous and free of visible precipitates. If you suspect aggregation, you can try preparing a fresh working solution. Sonication of the stock solution before dilution may also help to break up small aggregates.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the tube until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
If dissolution is slow, the tube can be briefly sonicated in a water bath.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
Objective: To prepare a homogenous, ready-to-use working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) from a DMSO stock solution.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Warm the desired volume of the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments).
-
Place the aqueous buffer in a sterile conical tube and begin gentle vortexing or stirring.
-
While the buffer is being mixed, slowly add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue mixing for a few minutes to ensure the this compound is evenly dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the prepared working solution immediately for best results.
Visualizations
Caption: A flowchart illustrating the recommended procedure for preparing this compound working solutions.
Caption: A diagram showing this compound's interaction with PE and subsequent cellular effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing phosphoethanolamine-containing lipids in membranes with duramycin/cinnamycin and aegerolysin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound (Ro 09-0198) | Bacterial | 110655-58-8 | Invivochem [invivochem.com]
reducing non-specific binding of Cinnamycin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Cinnamycin (B74467) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in assays involving it?
A1: this compound is a peptide antibiotic that acts as a potent and specific binding agent for phosphatidylethanolamine (B1630911) (PE), a phospholipid commonly found in cellular membranes.[1][2][3][4] This high affinity makes it a valuable tool for studying membrane biology and as a potential therapeutic agent. However, like many peptides, this compound can exhibit non-specific binding to assay surfaces (e.g., microplate wells) and other molecules, leading to high background signals, reduced assay sensitivity, and inaccurate quantification.[5]
Q2: What are the primary drivers of non-specific binding in this compound assays?
A2: Non-specific binding of this compound can be attributed to several factors:
-
Hydrophobic Interactions: this compound has hydrophobic regions that can interact non-specifically with plastic surfaces of assay plates.[1]
-
Electrostatic Interactions: Charged residues on this compound can interact with charged surfaces or molecules in the assay.
-
Assay Component Interactions: this compound may non-specifically bind to other proteins or reagents in the assay system, such as blocking agents or detection antibodies.
Q3: What are the most common assays where non-specific binding of this compound is an issue?
A3: Non-specific binding can be a significant challenge in a variety of assay formats, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): High background can obscure the specific signal when detecting this compound or using it as a capture or detection molecule.[6][7]
-
Fluorescence Polarization (FP) Assays: Non-specific binding of fluorescently-labeled this compound can lead to a false positive signal, as it mimics the increased polarization of a specific binding event.[8][9]
-
Cell-Based Assays: When studying the effects of this compound on cells, non-specific binding to cell surfaces or extracellular matrix components can complicate the interpretation of results.[10][11]
Troubleshooting Guides
Issue 1: High Background in this compound ELISA
High background in an ELISA can mask the specific signal, leading to poor assay sensitivity and dynamic range.
Caption: Workflow for troubleshooting high background in this compound ELISA.
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or commercially available non-protein blockers. Increase the concentration of the blocking agent or the incubation time. |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure vigorous washing to remove unbound reagents. Adding a mild non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also be beneficial. |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Antibody Binding | Include a control with no primary antibody to check for non-specific binding of the secondary antibody. If this is an issue, consider using a pre-adsorbed secondary antibody. |
Issue 2: High Background Signal in this compound Fluorescence Polarization (FP) Assays
In FP assays, a high background signal can result from the non-specific binding of the fluorescently-labeled this compound tracer to surfaces or other molecules, leading to a falsely high polarization value.
Caption: Workflow for troubleshooting high background in this compound FP assays.
| Cause | Recommended Solution |
| Tracer Concentration Too High | Determine the optimal tracer concentration by performing a titration. Use the lowest concentration that gives a stable and robust fluorescence signal. |
| Non-specific Binding to Assay Plate | Use low-binding microplates. These are often made of materials that minimize hydrophobic and electrostatic interactions. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific binding of the tracer to surfaces. |
| Electrostatic Interactions | Optimize the salt concentration (e.g., 150 mM NaCl) and pH of the assay buffer to minimize electrostatic interactions. |
Issue 3: High Background in Cell-Based Assays with this compound
High background in cell-based assays can arise from this compound non-specifically binding to the cell culture plate, extracellular matrix, or other serum proteins.
Caption: Workflow for troubleshooting high background in cell-based assays.
| Cause | Recommended Solution |
| Binding to Serum Proteins | If possible, perform the this compound incubation step in serum-free media to reduce non-specific binding to albumin and other serum components. |
| Binding to Plate Surface | Before adding this compound, incubate the wells with a blocking agent like 1% BSA for 30-60 minutes to block non-specific binding sites on the plastic. |
| Insufficient Washing | After incubation with this compound, wash the cells thoroughly with a buffered salt solution (e.g., PBS) to remove any unbound peptide. Increase the number and volume of washes if necessary. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for a this compound ELISA
This protocol outlines a method for testing different blocking agents to minimize non-specific binding in a this compound ELISA.
Materials:
-
96-well ELISA plates
-
This compound
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffers to be tested (e.g., 1% BSA in PBS, 3% non-fat dry milk in PBS, commercial non-protein blocker)
-
Detection reagents (primary and secondary antibodies, substrate)
Procedure:
-
Coat the wells of a 96-well plate with your target molecule (e.g., PE-containing liposomes) in coating buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Divide the plate into sections for each blocking buffer to be tested.
-
Add 200 µL of each blocking buffer to the respective wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add this compound at a standard concentration to all wells and incubate for 1 hour at room temperature. Include control wells without this compound to measure background.
-
Proceed with the standard ELISA detection steps (e.g., addition of primary and secondary antibodies, followed by substrate).
-
Measure the absorbance and compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest background signal in the control wells while maintaining a high specific signal.
Protocol 2: Fluorescence Polarization Competition Assay with this compound
This protocol describes a competition FP assay to screen for molecules that inhibit the this compound-PE interaction, with steps to minimize non-specific binding.
Materials:
-
Fluorescently-labeled this compound (tracer)
-
PE-containing liposomes or vesicles
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Low-binding 384-well black plates
-
Test compounds
-
FP-capable plate reader
Procedure:
-
Tracer Titration: To determine the optimal tracer concentration, perform a serial dilution of the fluorescently-labeled this compound in Assay Buffer in a low-binding plate. Measure the fluorescence polarization at each concentration. Select the lowest concentration that gives a stable and high signal-to-noise ratio.
-
Assay Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Add a fixed concentration of PE-containing liposomes to all wells.
-
Add the pre-determined optimal concentration of the fluorescently-labeled this compound tracer to all wells.
-
Include controls:
-
Tracer only (for minimum polarization)
-
Tracer + PE-liposomes (for maximum polarization)
-
Tracer + PE-liposomes + unlabeled this compound (as a positive control for competition)
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization. A decrease in polarization in the presence of a test compound indicates inhibition of the this compound-PE interaction.
Quantitative Data Summary
The following table provides a hypothetical comparison of the effectiveness of different blocking strategies on reducing non-specific binding in a this compound ELISA. The values are representative of what might be observed in an optimization experiment.
| Blocking Strategy | Signal (with this compound) (OD) | Background (without this compound) (OD) | Signal-to-Noise Ratio |
| No Blocking | 1.8 | 1.2 | 1.5 |
| 1% BSA in PBS | 1.9 | 0.3 | 6.3 |
| 3% Non-fat Dry Milk in PBS | 1.7 | 0.2 | 8.5 |
| Commercial Non-Protein Blocker | 2.0 | 0.1 | 20.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action at the cell membrane.
References
- 1. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. seaislenews.com [seaislenews.com]
- 6. researchgate.net [researchgate.net]
- 7. affbiotech.cn [affbiotech.cn]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of Cinnamycin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Cinnamycin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in assays involving it?
A1: this compound is a peptide antibiotic that acts as a potent and specific binding agent for phosphatidylethanolamine (PE), a phospholipid commonly found in cellular membranes.[1][2][3][4] This high affinity makes it a valuable tool for studying membrane biology and as a potential therapeutic agent. However, like many peptides, this compound can exhibit non-specific binding to assay surfaces (e.g., microplate wells) and other molecules, leading to high background signals, reduced assay sensitivity, and inaccurate quantification.[5]
Q2: What are the primary drivers of non-specific binding in this compound assays?
A2: Non-specific binding of this compound can be attributed to several factors:
-
Hydrophobic Interactions: this compound has hydrophobic regions that can interact non-specifically with plastic surfaces of assay plates.[1]
-
Electrostatic Interactions: Charged residues on this compound can interact with charged surfaces or molecules in the assay.
-
Assay Component Interactions: this compound may non-specifically bind to other proteins or reagents in the assay system, such as blocking agents or detection antibodies.
Q3: What are the most common assays where non-specific binding of this compound is an issue?
A3: Non-specific binding can be a significant challenge in a variety of assay formats, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): High background can obscure the specific signal when detecting this compound or using it as a capture or detection molecule.[6][7]
-
Fluorescence Polarization (FP) Assays: Non-specific binding of fluorescently-labeled this compound can lead to a false positive signal, as it mimics the increased polarization of a specific binding event.[8][9]
-
Cell-Based Assays: When studying the effects of this compound on cells, non-specific binding to cell surfaces or extracellular matrix components can complicate the interpretation of results.[10][11]
Troubleshooting Guides
Issue 1: High Background in this compound ELISA
High background in an ELISA can mask the specific signal, leading to poor assay sensitivity and dynamic range.
Caption: Workflow for troubleshooting high background in this compound ELISA.
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or commercially available non-protein blockers. Increase the concentration of the blocking agent or the incubation time. |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure vigorous washing to remove unbound reagents. Adding a mild non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also be beneficial. |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Antibody Binding | Include a control with no primary antibody to check for non-specific binding of the secondary antibody. If this is an issue, consider using a pre-adsorbed secondary antibody. |
Issue 2: High Background Signal in this compound Fluorescence Polarization (FP) Assays
In FP assays, a high background signal can result from the non-specific binding of the fluorescently-labeled this compound tracer to surfaces or other molecules, leading to a falsely high polarization value.
Caption: Workflow for troubleshooting high background in this compound FP assays.
| Cause | Recommended Solution |
| Tracer Concentration Too High | Determine the optimal tracer concentration by performing a titration. Use the lowest concentration that gives a stable and robust fluorescence signal. |
| Non-specific Binding to Assay Plate | Use low-binding microplates. These are often made of materials that minimize hydrophobic and electrostatic interactions. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific binding of the tracer to surfaces. |
| Electrostatic Interactions | Optimize the salt concentration (e.g., 150 mM NaCl) and pH of the assay buffer to minimize electrostatic interactions. |
Issue 3: High Background in Cell-Based Assays with this compound
High background in cell-based assays can arise from this compound non-specifically binding to the cell culture plate, extracellular matrix, or other serum proteins.
Caption: Workflow for troubleshooting high background in cell-based assays.
| Cause | Recommended Solution |
| Binding to Serum Proteins | If possible, perform the this compound incubation step in serum-free media to reduce non-specific binding to albumin and other serum components. |
| Binding to Plate Surface | Before adding this compound, incubate the wells with a blocking agent like 1% BSA for 30-60 minutes to block non-specific binding sites on the plastic. |
| Insufficient Washing | After incubation with this compound, wash the cells thoroughly with a buffered salt solution (e.g., PBS) to remove any unbound peptide. Increase the number and volume of washes if necessary. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for a this compound ELISA
This protocol outlines a method for testing different blocking agents to minimize non-specific binding in a this compound ELISA.
Materials:
-
96-well ELISA plates
-
This compound
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffers to be tested (e.g., 1% BSA in PBS, 3% non-fat dry milk in PBS, commercial non-protein blocker)
-
Detection reagents (primary and secondary antibodies, substrate)
Procedure:
-
Coat the wells of a 96-well plate with your target molecule (e.g., PE-containing liposomes) in coating buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Divide the plate into sections for each blocking buffer to be tested.
-
Add 200 µL of each blocking buffer to the respective wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add this compound at a standard concentration to all wells and incubate for 1 hour at room temperature. Include control wells without this compound to measure background.
-
Proceed with the standard ELISA detection steps (e.g., addition of primary and secondary antibodies, followed by substrate).
-
Measure the absorbance and compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest background signal in the control wells while maintaining a high specific signal.
Protocol 2: Fluorescence Polarization Competition Assay with this compound
This protocol describes a competition FP assay to screen for molecules that inhibit the this compound-PE interaction, with steps to minimize non-specific binding.
Materials:
-
Fluorescently-labeled this compound (tracer)
-
PE-containing liposomes or vesicles
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Low-binding 384-well black plates
-
Test compounds
-
FP-capable plate reader
Procedure:
-
Tracer Titration: To determine the optimal tracer concentration, perform a serial dilution of the fluorescently-labeled this compound in Assay Buffer in a low-binding plate. Measure the fluorescence polarization at each concentration. Select the lowest concentration that gives a stable and high signal-to-noise ratio.
-
Assay Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Add a fixed concentration of PE-containing liposomes to all wells.
-
Add the pre-determined optimal concentration of the fluorescently-labeled this compound tracer to all wells.
-
Include controls:
-
Tracer only (for minimum polarization)
-
Tracer + PE-liposomes (for maximum polarization)
-
Tracer + PE-liposomes + unlabeled this compound (as a positive control for competition)
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization. A decrease in polarization in the presence of a test compound indicates inhibition of the this compound-PE interaction.
Quantitative Data Summary
The following table provides a hypothetical comparison of the effectiveness of different blocking strategies on reducing non-specific binding in a this compound ELISA. The values are representative of what might be observed in an optimization experiment.
| Blocking Strategy | Signal (with this compound) (OD) | Background (without this compound) (OD) | Signal-to-Noise Ratio |
| No Blocking | 1.8 | 1.2 | 1.5 |
| 1% BSA in PBS | 1.9 | 0.3 | 6.3 |
| 3% Non-fat Dry Milk in PBS | 1.7 | 0.2 | 8.5 |
| Commercial Non-Protein Blocker | 2.0 | 0.1 | 20.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action at the cell membrane.
References
- 1. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. seaislenews.com [seaislenews.com]
- 6. researchgate.net [researchgate.net]
- 7. affbiotech.cn [affbiotech.cn]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamycin-Induced Cytotoxicity In Vitro: A Technical Support Center
Welcome to the technical support center for troubleshooting Cinnamycin-induced cytotoxicity in your in vitro experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a peptide antibiotic that selectively binds to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2][3][4] This binding induces a transbilayer movement of phospholipids, leading to the exposure of PE on the cell surface.[1][2] This disruption of membrane asymmetry and integrity is a primary cause of this compound's cytotoxic effects.[1][2][5]
Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?
A2: High variability in in vitro assays with peptide-based compounds like this compound can stem from several factors:
-
Peptide Solubility and Stability: Ensure this compound is properly dissolved and stable in your culture medium. Peptides can be prone to aggregation or degradation, affecting their effective concentration.[6][7]
-
Cell Density: Inconsistent cell seeding density can lead to significant variations in results. It's crucial to optimize and maintain a consistent cell number across all wells and experiments.[8][9]
-
Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is low and consistent across all treatments, as the solvent itself can be cytotoxic.[10][11]
-
Assay Timing: The duration of drug exposure is a critical parameter. Ensure that the timing of your assay is optimized to capture the desired cytotoxic effect.[10][11][12]
Q3: My cells are showing signs of both apoptosis and necrosis. How can I differentiate between these two cell death mechanisms?
A3: It is common for cytotoxic compounds to induce a mix of apoptosis and necrosis. You can differentiate and quantify these populations using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[13][14]
-
Annexin V-negative / PI-positive: Primarily necrotic cells.
Troubleshooting Common Assay Problems
Q4: I am seeing a high background signal in my MTT/MTS assay. What could be the cause?
A4: High background in tetrazolium-based assays can be caused by several factors:
-
Media Components: Certain components in the cell culture medium can reduce the tetrazolium salt, leading to a false positive signal.[8] It is recommended to run a "medium only" control.
-
Compound Interference: this compound itself might directly reduce the MTT reagent. A cell-free control with this compound and the MTT reagent should be included to test for this.
-
Contamination: Microbial contamination can also lead to a high background signal.[6]
Q5: My Western blot for apoptosis markers (e.g., cleaved caspase-3) is showing weak or no signal.
A5: Weak or absent signals in a Western blot for apoptosis markers can be due to:
-
Timing of Sample Collection: The activation of caspases is a transient event. You may need to perform a time-course experiment to determine the optimal time point for detecting cleavage.[15]
-
Insufficient Protein Loading: Ensure you are loading a sufficient amount of total protein. Perform a protein quantification assay (e.g., BCA) on your cell lysates.[16]
-
Antibody Issues: The primary antibody may not be optimal. Ensure it is validated for the species you are using and that you are using it at the recommended dilution. Including a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) is crucial.[15]
Q6: In my Annexin V/PI flow cytometry assay, a large percentage of my untreated control cells are Annexin V positive.
A6: A high percentage of apoptotic cells in your negative control could be due to:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positive Annexin V staining.[17]
-
Unhealthy Cells: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Autofluorescence: Some cell types exhibit high autofluorescence, which can interfere with the FITC signal of Annexin V. Running an unstained control is essential to set the correct gates.
Data Presentation
Table 1: Interpreting Annexin V / PI Staining Results
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, intact cell membrane. |
| Early Apoptotic Cells | Positive | Negative | Phosphatidylserine has flipped to the outer membrane, but the membrane remains intact.[13] |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Loss of membrane integrity allows PI to enter and stain the nucleus.[13][14] |
| Necrotic Cells | Negative/Positive | Positive | Primarily characterized by loss of membrane integrity.[13] |
Table 2: Key Apoptosis Markers for Western Blot Analysis
| Protein | Change upon Apoptosis Induction | Pathway |
| Caspase-3 | Cleavage of pro-caspase-3 (35 kDa) to active fragments (17/19 kDa and 12 kDa).[18][19] | Executioner Caspase |
| Caspase-9 | Cleavage of pro-caspase-9 (47 kDa) to active fragments (35/37 kDa).[20] | Intrinsic Pathway Initiator |
| PARP | Cleavage from 116 kDa to 89 kDa fragment by active caspase-3.[19] | DNA Repair/Apoptosis Marker |
| Bax | Translocation to mitochondria.[21] | Pro-apoptotic Bcl-2 family |
| Bcl-2 | Downregulation (in some cases). | Anti-apoptotic Bcl-2 family |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][22]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect them directly.[22]
-
Collect all cells, including any floating cells from the supernatant of adherent cultures, as these may be apoptotic.[17]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V only and PI only) to set up compensation and quadrants.
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blot.[16][19][20]
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of your target proteins to a loading control like β-actin.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating this compound's cytotoxic effects.
Caption: this compound-induced apoptosis via the intrinsic pathway.
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. scilit.com [scilit.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 22. bosterbio.com [bosterbio.com]
Cinnamycin-Induced Cytotoxicity In Vitro: A Technical Support Center
Welcome to the technical support center for troubleshooting Cinnamycin-induced cytotoxicity in your in vitro experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a peptide antibiotic that selectively binds to phosphatidylethanolamine (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2][3][4] This binding induces a transbilayer movement of phospholipids, leading to the exposure of PE on the cell surface.[1][2] This disruption of membrane asymmetry and integrity is a primary cause of this compound's cytotoxic effects.[1][2][5]
Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?
A2: High variability in in vitro assays with peptide-based compounds like this compound can stem from several factors:
-
Peptide Solubility and Stability: Ensure this compound is properly dissolved and stable in your culture medium. Peptides can be prone to aggregation or degradation, affecting their effective concentration.[6][7]
-
Cell Density: Inconsistent cell seeding density can lead to significant variations in results. It's crucial to optimize and maintain a consistent cell number across all wells and experiments.[8][9]
-
Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is low and consistent across all treatments, as the solvent itself can be cytotoxic.[10][11]
-
Assay Timing: The duration of drug exposure is a critical parameter. Ensure that the timing of your assay is optimized to capture the desired cytotoxic effect.[10][11][12]
Q3: My cells are showing signs of both apoptosis and necrosis. How can I differentiate between these two cell death mechanisms?
A3: It is common for cytotoxic compounds to induce a mix of apoptosis and necrosis. You can differentiate and quantify these populations using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[13][14]
-
Annexin V-negative / PI-positive: Primarily necrotic cells.
Troubleshooting Common Assay Problems
Q4: I am seeing a high background signal in my MTT/MTS assay. What could be the cause?
A4: High background in tetrazolium-based assays can be caused by several factors:
-
Media Components: Certain components in the cell culture medium can reduce the tetrazolium salt, leading to a false positive signal.[8] It is recommended to run a "medium only" control.
-
Compound Interference: this compound itself might directly reduce the MTT reagent. A cell-free control with this compound and the MTT reagent should be included to test for this.
-
Contamination: Microbial contamination can also lead to a high background signal.[6]
Q5: My Western blot for apoptosis markers (e.g., cleaved caspase-3) is showing weak or no signal.
A5: Weak or absent signals in a Western blot for apoptosis markers can be due to:
-
Timing of Sample Collection: The activation of caspases is a transient event. You may need to perform a time-course experiment to determine the optimal time point for detecting cleavage.[15]
-
Insufficient Protein Loading: Ensure you are loading a sufficient amount of total protein. Perform a protein quantification assay (e.g., BCA) on your cell lysates.[16]
-
Antibody Issues: The primary antibody may not be optimal. Ensure it is validated for the species you are using and that you are using it at the recommended dilution. Including a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) is crucial.[15]
Q6: In my Annexin V/PI flow cytometry assay, a large percentage of my untreated control cells are Annexin V positive.
A6: A high percentage of apoptotic cells in your negative control could be due to:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positive Annexin V staining.[17]
-
Unhealthy Cells: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Autofluorescence: Some cell types exhibit high autofluorescence, which can interfere with the FITC signal of Annexin V. Running an unstained control is essential to set the correct gates.
Data Presentation
Table 1: Interpreting Annexin V / PI Staining Results
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, intact cell membrane. |
| Early Apoptotic Cells | Positive | Negative | Phosphatidylserine has flipped to the outer membrane, but the membrane remains intact.[13] |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Loss of membrane integrity allows PI to enter and stain the nucleus.[13][14] |
| Necrotic Cells | Negative/Positive | Positive | Primarily characterized by loss of membrane integrity.[13] |
Table 2: Key Apoptosis Markers for Western Blot Analysis
| Protein | Change upon Apoptosis Induction | Pathway |
| Caspase-3 | Cleavage of pro-caspase-3 (35 kDa) to active fragments (17/19 kDa and 12 kDa).[18][19] | Executioner Caspase |
| Caspase-9 | Cleavage of pro-caspase-9 (47 kDa) to active fragments (35/37 kDa).[20] | Intrinsic Pathway Initiator |
| PARP | Cleavage from 116 kDa to 89 kDa fragment by active caspase-3.[19] | DNA Repair/Apoptosis Marker |
| Bax | Translocation to mitochondria.[21] | Pro-apoptotic Bcl-2 family |
| Bcl-2 | Downregulation (in some cases). | Anti-apoptotic Bcl-2 family |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][22]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect them directly.[22]
-
Collect all cells, including any floating cells from the supernatant of adherent cultures, as these may be apoptotic.[17]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V only and PI only) to set up compensation and quadrants.
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blot.[16][19][20]
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of your target proteins to a loading control like β-actin.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating this compound's cytotoxic effects.
Caption: this compound-induced apoptosis via the intrinsic pathway.
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. scilit.com [scilit.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 22. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Cinnamycin Concentration for Apoptosis Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cinnamycin for apoptosis induction and detection. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced apoptosis?
A1: this compound is a peptide antibiotic that binds specifically to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1] This binding induces a transbilayer movement of PE to the outer leaflet, disrupting membrane asymmetry and integrity, which is believed to trigger downstream apoptotic signaling pathways.[1][2]
Q2: What is a typical starting concentration range for this compound to induce apoptosis?
A2: Direct dose-response data for this compound is limited in publicly available literature. However, based on studies with Duramycin, a structurally and functionally similar peptide that also binds to PE, a starting concentration range of 0.125 to 12.5 µM can be considered for initial experiments in pancreatic tumor cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is cell-type dependent and should be determined empirically. Based on studies with related compounds like cinnamic acid, incubation times for apoptosis detection can range from 6 to 48 hours.[3] A time-course experiment is recommended to identify the ideal time point for observing early and late apoptosis.
Q4: Can I use Annexin V/PI staining to detect this compound-induced apoptosis?
A4: Yes, Annexin V/PI staining is a suitable method. This compound's mechanism of action involves the externalization of phospholipids, which aligns with the principle of the Annexin V assay that detects exposed phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used to identify cells that have lost membrane integrity, which is characteristic of late-stage apoptosis and necrosis.[4][5]
Q5: Should I expect to see activation of caspases in this compound-treated cells?
A5: Yes, it is likely that this compound induces apoptosis through a caspase-dependent pathway. Studies with related cinnamoyl derivatives have shown the activation of the intrinsic apoptosis pathway, which involves the activation of initiator caspase-9 and executioner caspase-3.[6] Therefore, performing caspase activity assays can be a valuable method to confirm the apoptotic mechanism.
Troubleshooting Guides
Annexin V/PI Staining Issues
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control group. | Over-trypsinization or harsh cell handling damaging the cell membrane. | Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer) and handle cells with care. Minimize centrifugation speed and duration. |
| Cells are overgrown or unhealthy. | Use cells from a healthy, sub-confluent culture. | |
| Weak or no Annexin V signal in this compound-treated cells. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal incubation period for apoptosis induction. | |
| Annexin V binding buffer lacks sufficient calcium. | Ensure the binding buffer contains an adequate concentration of Ca2+, as Annexin V binding to PS is calcium-dependent. | |
| High percentage of PI positive cells, even at low this compound concentrations. | This compound concentration is too high, causing rapid necrosis. | Lower the this compound concentration and shorten the incubation time to favor apoptosis over necrosis. |
| Cells were damaged during harvesting or staining. | Handle cells gently during all steps of the protocol. |
Caspase Activity Assay Issues
| Problem | Possible Cause | Solution |
| No significant increase in caspase activity. | Incorrect timing of the assay. | Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity. |
| Cell lysate has low protein concentration. | Ensure sufficient cell numbers and efficient lysis to obtain a concentrated protein sample. | |
| Inhibitors of caspases are present in the sample. | Ensure that the cell culture medium or lysis buffer does not contain any caspase inhibitors. | |
| High background in the assay. | Non-specific substrate cleavage. | Use a specific substrate for the caspase of interest and include appropriate negative controls. |
| Reagents are old or improperly stored. | Use fresh reagents and store them according to the manufacturer's instructions. |
Quantitative Data
Due to the limited availability of specific IC50 values for this compound, the following tables provide data for the related compound, cinnamic acid, to serve as a reference for designing initial experiments.
Table 1: IC50 Value of Cinnamic Acid in a Human Melanoma Cell Line
| Cell Line | Compound | IC50 (mM) | Assay |
| HT-144 (Human Melanoma) | Cinnamic Acid | 2.4 | MTT |
| Data from: Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells.[3] |
Table 2: Apoptotic Cell Population after Cinnamic Acid Treatment in HT-144 Cells
| Treatment | 6 hours (%) | 12 hours (%) | 24 hours (%) |
| Control | 7.48 | 8.12 | 9.23 |
| 0.4 mM Cinnamic Acid | 5.74 | 9.87 | 15.43 |
| 3.2 mM Cinnamic Acid | 6.45 | 11.21 | 21.87 |
| Data represents the percentage of early and late apoptotic cells.[3] |
Experimental Protocols
Protocol for this compound Treatment and Preparation for Apoptosis Assays
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in pre-warmed, complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully wash the cells with PBS and detach them using a gentle dissociation reagent. Collect both the detached cells and any floating cells from the supernatant.
-
-
Preparation for Apoptosis Assay:
-
Wash the harvested cells with cold PBS.
-
Proceed with the desired apoptosis detection method, such as Annexin V/PI staining or a caspase activity assay, following the manufacturer's protocol.
-
Protocol for Annexin V/PI Staining
-
Following this compound treatment, harvest and wash the cells as described above.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4][7][8]
Visualizations
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.hellobio.com [cdn.hellobio.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Optimizing Cinnamycin Concentration for Apoptosis Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cinnamycin for apoptosis induction and detection. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced apoptosis?
A1: this compound is a peptide antibiotic that binds specifically to phosphatidylethanolamine (PE), a phospholipid typically located in the inner leaflet of the plasma membrane.[1] This binding induces a transbilayer movement of PE to the outer leaflet, disrupting membrane asymmetry and integrity, which is believed to trigger downstream apoptotic signaling pathways.[1][2]
Q2: What is a typical starting concentration range for this compound to induce apoptosis?
A2: Direct dose-response data for this compound is limited in publicly available literature. However, based on studies with Duramycin, a structurally and functionally similar peptide that also binds to PE, a starting concentration range of 0.125 to 12.5 µM can be considered for initial experiments in pancreatic tumor cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is cell-type dependent and should be determined empirically. Based on studies with related compounds like cinnamic acid, incubation times for apoptosis detection can range from 6 to 48 hours.[3] A time-course experiment is recommended to identify the ideal time point for observing early and late apoptosis.
Q4: Can I use Annexin V/PI staining to detect this compound-induced apoptosis?
A4: Yes, Annexin V/PI staining is a suitable method. This compound's mechanism of action involves the externalization of phospholipids, which aligns with the principle of the Annexin V assay that detects exposed phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used to identify cells that have lost membrane integrity, which is characteristic of late-stage apoptosis and necrosis.[4][5]
Q5: Should I expect to see activation of caspases in this compound-treated cells?
A5: Yes, it is likely that this compound induces apoptosis through a caspase-dependent pathway. Studies with related cinnamoyl derivatives have shown the activation of the intrinsic apoptosis pathway, which involves the activation of initiator caspase-9 and executioner caspase-3.[6] Therefore, performing caspase activity assays can be a valuable method to confirm the apoptotic mechanism.
Troubleshooting Guides
Annexin V/PI Staining Issues
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control group. | Over-trypsinization or harsh cell handling damaging the cell membrane. | Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer) and handle cells with care. Minimize centrifugation speed and duration. |
| Cells are overgrown or unhealthy. | Use cells from a healthy, sub-confluent culture. | |
| Weak or no Annexin V signal in this compound-treated cells. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal incubation period for apoptosis induction. | |
| Annexin V binding buffer lacks sufficient calcium. | Ensure the binding buffer contains an adequate concentration of Ca2+, as Annexin V binding to PS is calcium-dependent. | |
| High percentage of PI positive cells, even at low this compound concentrations. | This compound concentration is too high, causing rapid necrosis. | Lower the this compound concentration and shorten the incubation time to favor apoptosis over necrosis. |
| Cells were damaged during harvesting or staining. | Handle cells gently during all steps of the protocol. |
Caspase Activity Assay Issues
| Problem | Possible Cause | Solution |
| No significant increase in caspase activity. | Incorrect timing of the assay. | Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity. |
| Cell lysate has low protein concentration. | Ensure sufficient cell numbers and efficient lysis to obtain a concentrated protein sample. | |
| Inhibitors of caspases are present in the sample. | Ensure that the cell culture medium or lysis buffer does not contain any caspase inhibitors. | |
| High background in the assay. | Non-specific substrate cleavage. | Use a specific substrate for the caspase of interest and include appropriate negative controls. |
| Reagents are old or improperly stored. | Use fresh reagents and store them according to the manufacturer's instructions. |
Quantitative Data
Due to the limited availability of specific IC50 values for this compound, the following tables provide data for the related compound, cinnamic acid, to serve as a reference for designing initial experiments.
Table 1: IC50 Value of Cinnamic Acid in a Human Melanoma Cell Line
| Cell Line | Compound | IC50 (mM) | Assay |
| HT-144 (Human Melanoma) | Cinnamic Acid | 2.4 | MTT |
| Data from: Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells.[3] |
Table 2: Apoptotic Cell Population after Cinnamic Acid Treatment in HT-144 Cells
| Treatment | 6 hours (%) | 12 hours (%) | 24 hours (%) |
| Control | 7.48 | 8.12 | 9.23 |
| 0.4 mM Cinnamic Acid | 5.74 | 9.87 | 15.43 |
| 3.2 mM Cinnamic Acid | 6.45 | 11.21 | 21.87 |
| Data represents the percentage of early and late apoptotic cells.[3] |
Experimental Protocols
Protocol for this compound Treatment and Preparation for Apoptosis Assays
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in pre-warmed, complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully wash the cells with PBS and detach them using a gentle dissociation reagent. Collect both the detached cells and any floating cells from the supernatant.
-
-
Preparation for Apoptosis Assay:
-
Wash the harvested cells with cold PBS.
-
Proceed with the desired apoptosis detection method, such as Annexin V/PI staining or a caspase activity assay, following the manufacturer's protocol.
-
Protocol for Annexin V/PI Staining
-
Following this compound treatment, harvest and wash the cells as described above.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4][7][8]
Visualizations
References
- 1. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.hellobio.com [cdn.hellobio.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Cinnamycin in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinnamycin (B74467) in fluorescence microscopy experiments. The information aims to help minimize potential interference and ensure accurate data acquisition.
Frequently Asked Questions (FAQs)
Q1: Does this compound itself fluoresce and cause direct interference?
Currently, there is no evidence to suggest that this compound possesses intrinsic fluorescence that would directly interfere with common fluorophores used in microscopy. This compound is a lanthipeptide antibiotic and is not structurally similar to typical fluorescent molecules. Any observed background fluorescence is more likely to originate from the biological sample (autofluorescence) or the experimental conditions.
Q2: How can this compound's biological activity indirectly affect my fluorescence readings?
This compound specifically binds to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically found in the inner leaflet of the plasma membrane.[1][2][3][4] This binding can induce a transbilayer movement of lipids, leading to the exposure of PE on the cell surface.[5][6] This alteration of the membrane structure could potentially:
-
Affect the binding of other fluorescent probes: Changes in membrane composition and fluidity might alter the binding efficiency and distribution of fluorescent dyes that target cellular membranes.
-
Induce cellular stress responses: The membrane disruption caused by this compound could lead to secondary cellular effects that might increase autofluorescence.
-
Alter cell morphology: At higher concentrations, this compound can induce changes in cell shape and even cell lysis, which will significantly impact imaging results.[7]
Q3: What are the primary sources of autofluorescence in biological samples?
Autofluorescence is the natural emission of light by biological structures. Common sources include:
-
Endogenous fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin can all contribute to background signal.[8][9][10]
-
Fixatives: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.[8][11]
-
Cell culture media: Some components in cell culture media, like phenol (B47542) red and riboflavin, are fluorescent.[11][12]
Troubleshooting Guides
Problem 1: High Background Fluorescence When Using this compound
High background fluorescence can mask the specific signal from your fluorescent probe. Here’s a step-by-step guide to troubleshoot this issue.
Experimental Protocol: Evaluating and Minimizing Autofluorescence
-
Unlabeled Control: Prepare a sample with your cells and treat them with this compound as you would in your experiment, but do not add any fluorescent labels. Image this sample using the same settings as your experimental samples. This will reveal the baseline autofluorescence.[10][11]
-
Spectral Analysis: If your microscope has a spectral detector, perform a lambda scan on the unlabeled, this compound-treated sample to determine the emission spectrum of the autofluorescence.[13] This will help you choose fluorophores that have distinct emission profiles.
-
Choice of Fluorophore: If significant autofluorescence is detected, consider switching to a fluorophore in a different spectral range. Autofluorescence is often more prominent in the blue and green channels.[11][13] Moving to red or far-red fluorophores can often improve the signal-to-noise ratio.[9][13]
-
Photobleaching: Before staining, you can try to photobleach the autofluorescence by exposing the sample to a strong, broad-spectrum light source.[14]
-
Chemical Quenching: Commercially available quenching agents can be used to reduce autofluorescence.[9][15] However, it's crucial to test these agents to ensure they don't also quench the signal from your specific fluorescent probe.[14][15]
Summary of Autofluorescence Reduction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Unlabeled Control | Identifies baseline autofluorescence. | Simple, essential for diagnosis. | Does not reduce autofluorescence. |
| Spectral Analysis | Characterizes the emission spectrum of the background. | Allows for informed fluorophore selection. | Requires specialized equipment. |
| Fluorophore Selection | Avoids spectral overlap with autofluorescence. | Very effective, improves signal-to-noise. | May require purchasing new reagents. |
| Photobleaching | Destroys autofluorescent molecules with light. | Can be effective and inexpensive. | Time-consuming, may damage the sample. |
| Chemical Quenching | Reduces fluorescence through chemical reaction. | Can be very effective. | May also quench the desired signal. |
Problem 2: Inconsistent or Artifactual Staining Patterns with this compound Treatment
This compound's effect on the cell membrane can lead to unexpected staining results.
Experimental Protocol: Validating Staining Specificity
-
Titrate this compound Concentration: Determine the lowest effective concentration of this compound that produces the desired biological effect without causing excessive membrane disruption or cell death.
-
Time-Course Experiment: Perform a time-course experiment to observe how the staining pattern evolves after this compound treatment. This can help distinguish between direct effects and secondary cellular responses.
-
Control for Membrane Permeabilization: If you are using an intracellular fluorescent probe, ensure that the observed signal is not due to non-specific entry of the probe into cells with compromised membranes. Co-stain with a viability dye to identify and exclude dead or dying cells from your analysis.
-
Fixation Method Optimization: If using fixation, test different methods. Aldehyde-based fixatives crosslink proteins and can sometimes trap fluorescent probes non-specifically.[16] Consider alcohol-based fixatives like methanol (B129727) or ethanol, but be aware that these can extract lipids.[11][16]
Logical Workflow for Troubleshooting Staining Artifacts
Caption: Troubleshooting workflow for inconsistent staining.
Visualizing this compound's Mechanism and Experimental Design
This compound's Interaction with the Cell Membrane
This compound's primary mechanism of action involves binding to phosphatidylethanolamine (PE) and inducing its translocation to the outer leaflet of the plasma membrane.
Caption: this compound binding and PE translocation.
General Experimental Workflow for Fluorescence Microscopy
A well-designed experiment is crucial for obtaining reliable data. The following workflow outlines the key steps.
Caption: Standard fluorescence microscopy workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioaustralis.com [bioaustralis.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. oni.bio [oni.bio]
Technical Support Center: Cinnamycin in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinnamycin in fluorescence microscopy experiments. The information aims to help minimize potential interference and ensure accurate data acquisition.
Frequently Asked Questions (FAQs)
Q1: Does this compound itself fluoresce and cause direct interference?
Currently, there is no evidence to suggest that this compound possesses intrinsic fluorescence that would directly interfere with common fluorophores used in microscopy. This compound is a lanthipeptide antibiotic and is not structurally similar to typical fluorescent molecules. Any observed background fluorescence is more likely to originate from the biological sample (autofluorescence) or the experimental conditions.
Q2: How can this compound's biological activity indirectly affect my fluorescence readings?
This compound specifically binds to phosphatidylethanolamine (PE), a phospholipid typically found in the inner leaflet of the plasma membrane.[1][2][3][4] This binding can induce a transbilayer movement of lipids, leading to the exposure of PE on the cell surface.[5][6] This alteration of the membrane structure could potentially:
-
Affect the binding of other fluorescent probes: Changes in membrane composition and fluidity might alter the binding efficiency and distribution of fluorescent dyes that target cellular membranes.
-
Induce cellular stress responses: The membrane disruption caused by this compound could lead to secondary cellular effects that might increase autofluorescence.
-
Alter cell morphology: At higher concentrations, this compound can induce changes in cell shape and even cell lysis, which will significantly impact imaging results.[7]
Q3: What are the primary sources of autofluorescence in biological samples?
Autofluorescence is the natural emission of light by biological structures. Common sources include:
-
Endogenous fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin can all contribute to background signal.[8][9][10]
-
Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.[8][11]
-
Cell culture media: Some components in cell culture media, like phenol red and riboflavin, are fluorescent.[11][12]
Troubleshooting Guides
Problem 1: High Background Fluorescence When Using this compound
High background fluorescence can mask the specific signal from your fluorescent probe. Here’s a step-by-step guide to troubleshoot this issue.
Experimental Protocol: Evaluating and Minimizing Autofluorescence
-
Unlabeled Control: Prepare a sample with your cells and treat them with this compound as you would in your experiment, but do not add any fluorescent labels. Image this sample using the same settings as your experimental samples. This will reveal the baseline autofluorescence.[10][11]
-
Spectral Analysis: If your microscope has a spectral detector, perform a lambda scan on the unlabeled, this compound-treated sample to determine the emission spectrum of the autofluorescence.[13] This will help you choose fluorophores that have distinct emission profiles.
-
Choice of Fluorophore: If significant autofluorescence is detected, consider switching to a fluorophore in a different spectral range. Autofluorescence is often more prominent in the blue and green channels.[11][13] Moving to red or far-red fluorophores can often improve the signal-to-noise ratio.[9][13]
-
Photobleaching: Before staining, you can try to photobleach the autofluorescence by exposing the sample to a strong, broad-spectrum light source.[14]
-
Chemical Quenching: Commercially available quenching agents can be used to reduce autofluorescence.[9][15] However, it's crucial to test these agents to ensure they don't also quench the signal from your specific fluorescent probe.[14][15]
Summary of Autofluorescence Reduction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Unlabeled Control | Identifies baseline autofluorescence. | Simple, essential for diagnosis. | Does not reduce autofluorescence. |
| Spectral Analysis | Characterizes the emission spectrum of the background. | Allows for informed fluorophore selection. | Requires specialized equipment. |
| Fluorophore Selection | Avoids spectral overlap with autofluorescence. | Very effective, improves signal-to-noise. | May require purchasing new reagents. |
| Photobleaching | Destroys autofluorescent molecules with light. | Can be effective and inexpensive. | Time-consuming, may damage the sample. |
| Chemical Quenching | Reduces fluorescence through chemical reaction. | Can be very effective. | May also quench the desired signal. |
Problem 2: Inconsistent or Artifactual Staining Patterns with this compound Treatment
This compound's effect on the cell membrane can lead to unexpected staining results.
Experimental Protocol: Validating Staining Specificity
-
Titrate this compound Concentration: Determine the lowest effective concentration of this compound that produces the desired biological effect without causing excessive membrane disruption or cell death.
-
Time-Course Experiment: Perform a time-course experiment to observe how the staining pattern evolves after this compound treatment. This can help distinguish between direct effects and secondary cellular responses.
-
Control for Membrane Permeabilization: If you are using an intracellular fluorescent probe, ensure that the observed signal is not due to non-specific entry of the probe into cells with compromised membranes. Co-stain with a viability dye to identify and exclude dead or dying cells from your analysis.
-
Fixation Method Optimization: If using fixation, test different methods. Aldehyde-based fixatives crosslink proteins and can sometimes trap fluorescent probes non-specifically.[16] Consider alcohol-based fixatives like methanol or ethanol, but be aware that these can extract lipids.[11][16]
Logical Workflow for Troubleshooting Staining Artifacts
Caption: Troubleshooting workflow for inconsistent staining.
Visualizing this compound's Mechanism and Experimental Design
This compound's Interaction with the Cell Membrane
This compound's primary mechanism of action involves binding to phosphatidylethanolamine (PE) and inducing its translocation to the outer leaflet of the plasma membrane.
Caption: this compound binding and PE translocation.
General Experimental Workflow for Fluorescence Microscopy
A well-designed experiment is crucial for obtaining reliable data. The following workflow outlines the key steps.
Caption: Standard fluorescence microscopy workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioaustralis.com [bioaustralis.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. oni.bio [oni.bio]
Cinnamycin Stock Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamycin (B74467). Our goal is to help you prevent and resolve common issues, such as aggregation, to ensure the stability and efficacy of your stock solutions.
Troubleshooting Guide: this compound Aggregation in Stock Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution immediately after dissolving | - Incorrect solvent: this compound has poor water solubility.[1] - Solvent purity: Impurities in the solvent can act as nucleation sites for aggregation. - Low temperature of solvent: Dissolving this compound in a cold solvent can decrease its solubility. | - Use recommended solvents such as DMSO, DMF, ethanol, or methanol.[1][2][3] - Use high-purity, anhydrous solvents. - Warm the solvent to room temperature before dissolving the this compound. For acetonitrile:water (1:1), gentle heating may be required.[4] |
| Precipitation or aggregation after storage | - Improper storage temperature: Storing at temperatures higher than recommended can lead to degradation and aggregation.[2][5] - Freeze-thaw cycles: Multiple freeze-thaw cycles can promote aggregation of peptides. - Solvent evaporation: Over time, solvent can evaporate, increasing the concentration of this compound and leading to precipitation. | - For long-term storage of solid this compound, store at -20°C.[1][2] - For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Visible aggregates or fibrils in the solution | - Peptide self-association: Like many peptides, this compound may have an intrinsic propensity to self-associate and form aggregates over time.[6] - pH of the solution: Although not specified for this compound, the pH of a solution can significantly impact peptide aggregation.[6] | - If aggregates are observed, sonicate the solution briefly to attempt redissolution. - Centrifuge the solution to pellet the aggregates and carefully collect the supernatant. Note that this will reduce the effective concentration. - Prepare fresh stock solutions if aggregation is persistent. |
This compound Solubility and Storage Conditions
| Solvent | Solubility | Recommended Storage (Solid) | Recommended Storage (in Solvent) |
| DMSO | Soluble[2][3] | -20°C (≥ 4 years)[2] | -80°C (6 months) or -20°C (1 month)[5] |
| DMF | Soluble[2][3] | ||
| Ethanol | Soluble[2][3] | ||
| Methanol | Soluble[2][3] | ||
| Acetonitrile:Water (1:1) | 5 mg/ml (requires heating)[4] | ||
| Water | Poor solubility[1] | A 1 mg/ml water solution is reportedly stable for one month when stored at 2-8°C.[4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/ml).[4]
-
Vortex the solution gently until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles or aggregates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
A1: Cloudiness indicates potential precipitation or aggregation. First, ensure you have used an appropriate solvent like DMSO, DMF, ethanol, or methanol.[1][2][3] If the correct solvent was used, try gently warming the solution or briefly sonicating it. If the cloudiness persists, it may be necessary to prepare a fresh stock solution, paying close attention to solvent quality and temperature.
Q2: Can I store my this compound stock solution at 4°C?
A2: While a water solution of this compound (1 mg/ml) has been reported to be stable for one month at 2-8°C[4], for organic solvent-based stock solutions, colder temperatures are recommended to ensure long-term stability and prevent degradation. For DMSO stocks, -80°C is recommended for storage up to 6 months.[5]
Q3: Is it normal to see a small amount of precipitate in my this compound stock after thawing?
A3: While not ideal, some precipitation can occur after a freeze-thaw cycle. To minimize this, it is crucial to aliquot your stock solution into single-use volumes. If a small amount of precipitate is observed, you can try to redissolve it by gently warming and vortexing the tube. However, for experiments sensitive to concentration, it is best to use a fresh, clear aliquot.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its biological effects by specifically binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically found in the inner leaflet of the plasma membrane.[5][7] This binding induces a transbilayer movement of lipids, leading to the exposure of PE on the outer leaflet of the membrane.[7] This disruption of the membrane integrity can lead to various cellular effects, including inhibition of phospholipase A2 and antimicrobial activity.[1][4]
Visualizing the Mechanism of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound's mechanism of action.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 110655-58-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound (Ro 09-0198) | Bacterial | 110655-58-8 | Invivochem [invivochem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamycin Stock Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamycin. Our goal is to help you prevent and resolve common issues, such as aggregation, to ensure the stability and efficacy of your stock solutions.
Troubleshooting Guide: this compound Aggregation in Stock Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution immediately after dissolving | - Incorrect solvent: this compound has poor water solubility.[1] - Solvent purity: Impurities in the solvent can act as nucleation sites for aggregation. - Low temperature of solvent: Dissolving this compound in a cold solvent can decrease its solubility. | - Use recommended solvents such as DMSO, DMF, ethanol, or methanol.[1][2][3] - Use high-purity, anhydrous solvents. - Warm the solvent to room temperature before dissolving the this compound. For acetonitrile:water (1:1), gentle heating may be required.[4] |
| Precipitation or aggregation after storage | - Improper storage temperature: Storing at temperatures higher than recommended can lead to degradation and aggregation.[2][5] - Freeze-thaw cycles: Multiple freeze-thaw cycles can promote aggregation of peptides. - Solvent evaporation: Over time, solvent can evaporate, increasing the concentration of this compound and leading to precipitation. | - For long-term storage of solid this compound, store at -20°C.[1][2] - For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Visible aggregates or fibrils in the solution | - Peptide self-association: Like many peptides, this compound may have an intrinsic propensity to self-associate and form aggregates over time.[6] - pH of the solution: Although not specified for this compound, the pH of a solution can significantly impact peptide aggregation.[6] | - If aggregates are observed, sonicate the solution briefly to attempt redissolution. - Centrifuge the solution to pellet the aggregates and carefully collect the supernatant. Note that this will reduce the effective concentration. - Prepare fresh stock solutions if aggregation is persistent. |
This compound Solubility and Storage Conditions
| Solvent | Solubility | Recommended Storage (Solid) | Recommended Storage (in Solvent) |
| DMSO | Soluble[2][3] | -20°C (≥ 4 years)[2] | -80°C (6 months) or -20°C (1 month)[5] |
| DMF | Soluble[2][3] | ||
| Ethanol | Soluble[2][3] | ||
| Methanol | Soluble[2][3] | ||
| Acetonitrile:Water (1:1) | 5 mg/ml (requires heating)[4] | ||
| Water | Poor solubility[1] | A 1 mg/ml water solution is reportedly stable for one month when stored at 2-8°C.[4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/ml).[4]
-
Vortex the solution gently until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles or aggregates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
A1: Cloudiness indicates potential precipitation or aggregation. First, ensure you have used an appropriate solvent like DMSO, DMF, ethanol, or methanol.[1][2][3] If the correct solvent was used, try gently warming the solution or briefly sonicating it. If the cloudiness persists, it may be necessary to prepare a fresh stock solution, paying close attention to solvent quality and temperature.
Q2: Can I store my this compound stock solution at 4°C?
A2: While a water solution of this compound (1 mg/ml) has been reported to be stable for one month at 2-8°C[4], for organic solvent-based stock solutions, colder temperatures are recommended to ensure long-term stability and prevent degradation. For DMSO stocks, -80°C is recommended for storage up to 6 months.[5]
Q3: Is it normal to see a small amount of precipitate in my this compound stock after thawing?
A3: While not ideal, some precipitation can occur after a freeze-thaw cycle. To minimize this, it is crucial to aliquot your stock solution into single-use volumes. If a small amount of precipitate is observed, you can try to redissolve it by gently warming and vortexing the tube. However, for experiments sensitive to concentration, it is best to use a fresh, clear aliquot.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its biological effects by specifically binding to phosphatidylethanolamine (PE), a phospholipid typically found in the inner leaflet of the plasma membrane.[5][7] This binding induces a transbilayer movement of lipids, leading to the exposure of PE on the outer leaflet of the membrane.[7] This disruption of the membrane integrity can lead to various cellular effects, including inhibition of phospholipase A2 and antimicrobial activity.[1][4]
Visualizing the Mechanism of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound's mechanism of action.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 110655-58-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound (Ro 09-0198) | Bacterial | 110655-58-8 | Invivochem [invivochem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of Cinnamycin
Welcome to the technical support center for the heterologous expression of Cinnamycin (B74467). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the heterologous expression of this compound?
A1: The primary challenges stem from its complex biosynthesis, which requires multiple post-translational modifications.[1][2][3] Key difficulties include:
-
Co-expression of multiple enzymes: Successful production requires the coordinated expression of the precursor peptide (CinA) and several modifying enzymes (CinM, CinX, Cinorf7).[1][3]
-
Complex post-translational modifications (PTMs): this compound undergoes extensive PTMs, including dehydration, thioether bridge formation (lanthionine and methyllanthionine), hydroxylation, and the formation of a lysinoalanine (Lal) bridge.[1][2][3][4]
-
Enzyme activity and co-factor requirements: The modifying enzymes have specific requirements. For instance, CinM's activity depends on the presence of the leader peptide on CinA, while CinX is an α-ketoglutarate/iron(II)-dependent hydroxylase.[1][2][3]
-
Toxicity to the host: The final product, this compound, has antimicrobial properties and can be toxic to the expression host.[5][6][7] The producing organism, Streptomyces cinnamoneus, has a self-resistance mechanism that may be absent in heterologous hosts.[4]
-
Incorrect folding and aggregation: Overexpression of peptides can lead to the formation of insoluble inclusion bodies.[8][9]
-
Purification: Separating the fully modified, active this compound from unmodified or partially modified precursors and host proteins can be challenging.
Q2: Which host organism is typically used for the heterologous expression of this compound?
A2: Escherichia coli is a commonly used heterologous host for studying and producing this compound.[1][2] While Streptomyces species are the native producers and can be used as heterologous hosts for other secondary metabolites, E. coli offers advantages such as rapid growth and well-established genetic tools.[10][11][12]
Q3: What are the key genes involved in this compound biosynthesis?
A3: The this compound biosynthetic gene cluster (cin) contains several essential genes:
-
cinA : Encodes the precursor peptide, which includes an N-terminal leader peptide and a C-terminal core peptide that gets modified.[1][4]
-
cinM : Encodes a bifunctional enzyme (LanM) that catalyzes the dehydration of serine and threonine residues and the subsequent formation of thioether bridges (lanthionine and methyllanthionine).[1][2][3][4]
-
cinX : Encodes an α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of an aspartate residue.[1][2][3]
-
cinorf7 : Encodes a protein essential for the formation of the lysinoalanine (Lal) bridge between lysine (B10760008) and a dehydrated serine.[1][3]
Q4: Is the leader peptide of CinA necessary for its modification?
A4: Yes, the leader peptide of the CinA precursor is crucial for some of the post-translational modifications. Specifically, the lanthionine (B1674491) synthetase, CinM, requires the leader peptide to be present for its dehydration and cyclization activity.[1][2][3] However, the hydroxylase CinX can modify the core peptide even in the absence of the leader peptide.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low yield of modified peptide | Inefficient co-expression of biosynthetic enzymes. | Optimize plasmid copy numbers and promoter strengths for each gene (cinA, cinM, cinX, cinorf7). Utilize compatible expression vectors (e.g., pRSFDuet-1 and pACYCDuet-1) for balanced expression.[1][2] |
| Codon usage of the cin genes is not optimal for the heterologous host. | Perform codon optimization of the biosynthetic genes for the chosen expression host (e.g., E. coli).[13] | |
| Inactive modifying enzymes. | Ensure necessary co-factors are available. For CinX, supplement the medium with Fe(II) and α-ketoglutarate. Verify the expression and solubility of each enzyme via SDS-PAGE and Western blot. | |
| Degradation of the expressed peptide or enzymes. | Add protease inhibitors to the lysis buffer. Optimize culture conditions (e.g., lower temperature) to reduce protease activity. | |
| Incorrect or incomplete post-translational modifications | One or more modifying enzymes are not expressed or are inactive. | Verify the expression of all required enzymes (CinM, CinX, Cinorf7) via SDS-PAGE or Western blot. Perform in vitro activity assays for each enzyme if possible. |
| The order of enzymatic modifications is critical and not occurring correctly in vivo. | While in vitro studies show some flexibility in the order of CinM and CinX activity, ensure all components are available simultaneously for the in vivo system to function.[1][2][3] | |
| Expressed peptide is found in inclusion bodies | High expression levels and rapid translation rate. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG).[8][9][14] |
| The protein is misfolded. | Co-express molecular chaperones to assist in proper folding. Use a fusion tag known to enhance solubility (e.g., MBP, GST) on the precursor peptide, which can be cleaved off later.[9] | |
| Toxicity to the host cells (slow growth or cell death after induction) | The antimicrobial activity of correctly modified this compound is killing the host cells. | Use an inducible expression system to delay the production of the toxic peptide until a sufficient cell density is reached.[15] Consider engineering the host to be more resistant, for example, by expressing the immunity gene (cinorf10) from the native producer, which encodes a PE monomethyltransferase.[4][16] |
| A biosynthetic intermediate is toxic. | Modulate the expression levels of the biosynthetic enzymes to prevent the accumulation of a specific toxic intermediate. | |
| Difficulty in purifying active this compound | Co-purification of unmodified or partially modified precursor peptides. | Utilize an affinity tag (e.g., His-tag) on the N-terminus of the CinA leader peptide for initial purification by Immobilized Metal Affinity Chromatography (IMAC).[1][2] Follow up with additional chromatography steps like reverse-phase HPLC to separate peptides with different modification states. |
| The leader peptide is not cleaved off after purification. | The native cleavage of the leader peptide in S. cinnamoneus involves the general secretory pathway.[4] In a heterologous host like E. coli, this may not occur. If required, engineer a specific protease cleavage site (e.g., TEV, thrombin) between the leader and the core peptide. |
Experimental Protocols
Protocol 1: Co-expression of this compound Biosynthetic Genes in E. coli
-
Vector Construction:
-
Clone the cinA (precursor peptide) and cinM genes into a pRSFDuet-1 vector. An N-terminal His-tag can be incorporated into the CinA construct for purification.
-
Clone the cinX and cinorf7 genes into a compatible vector, such as pACYCDuet-1.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin (B1662678) for pRSFDuet-1 and chloramphenicol (B1208) for pACYCDuet-1).
-
-
Expression:
-
Inoculate a single colony into LB medium with the corresponding antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of expression medium (e.g., Terrific Broth).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Lower the temperature to 18-20°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
If necessary, supplement the medium with co-factors for CinX (e.g., 100 µM FeCl2 and 1 mM α-ketoglutarate).
-
Continue to incubate for 16-20 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification and Analysis of Modified this compound
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged precursor peptide (modified and unmodified) with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis by Mass Spectrometry:
-
Analyze the eluted fractions using MALDI-TOF or ESI-MS to determine the mass of the peptide.
-
The expected mass shift will indicate the extent of post-translational modifications (dehydrations, hydroxylation).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the peptide mixture using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze by mass spectrometry to isolate the fully modified this compound.
-
-
Activity Assay:
-
Perform an antimicrobial assay to test the biological activity of the purified fractions.
-
An overlay assay using a sensitive indicator strain, such as Bacillus subtilis, can be used. A zone of growth inhibition around the spotted peptide indicates activity.[1]
-
Visualizations
Caption: this compound biosynthetic pathway.
Caption: Troubleshooting workflow for this compound expression.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Observations on the acute toxicity of this compound, a polypeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous production of small molecules in the optimized Streptomyces hosts - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of Cinnamycin
Welcome to the technical support center for the heterologous expression of Cinnamycin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the heterologous expression of this compound?
A1: The primary challenges stem from its complex biosynthesis, which requires multiple post-translational modifications.[1][2][3] Key difficulties include:
-
Co-expression of multiple enzymes: Successful production requires the coordinated expression of the precursor peptide (CinA) and several modifying enzymes (CinM, CinX, Cinorf7).[1][3]
-
Complex post-translational modifications (PTMs): this compound undergoes extensive PTMs, including dehydration, thioether bridge formation (lanthionine and methyllanthionine), hydroxylation, and the formation of a lysinoalanine (Lal) bridge.[1][2][3][4]
-
Enzyme activity and co-factor requirements: The modifying enzymes have specific requirements. For instance, CinM's activity depends on the presence of the leader peptide on CinA, while CinX is an α-ketoglutarate/iron(II)-dependent hydroxylase.[1][2][3]
-
Toxicity to the host: The final product, this compound, has antimicrobial properties and can be toxic to the expression host.[5][6][7] The producing organism, Streptomyces cinnamoneus, has a self-resistance mechanism that may be absent in heterologous hosts.[4]
-
Incorrect folding and aggregation: Overexpression of peptides can lead to the formation of insoluble inclusion bodies.[8][9]
-
Purification: Separating the fully modified, active this compound from unmodified or partially modified precursors and host proteins can be challenging.
Q2: Which host organism is typically used for the heterologous expression of this compound?
A2: Escherichia coli is a commonly used heterologous host for studying and producing this compound.[1][2] While Streptomyces species are the native producers and can be used as heterologous hosts for other secondary metabolites, E. coli offers advantages such as rapid growth and well-established genetic tools.[10][11][12]
Q3: What are the key genes involved in this compound biosynthesis?
A3: The this compound biosynthetic gene cluster (cin) contains several essential genes:
-
cinA : Encodes the precursor peptide, which includes an N-terminal leader peptide and a C-terminal core peptide that gets modified.[1][4]
-
cinM : Encodes a bifunctional enzyme (LanM) that catalyzes the dehydration of serine and threonine residues and the subsequent formation of thioether bridges (lanthionine and methyllanthionine).[1][2][3][4]
-
cinX : Encodes an α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of an aspartate residue.[1][2][3]
-
cinorf7 : Encodes a protein essential for the formation of the lysinoalanine (Lal) bridge between lysine and a dehydrated serine.[1][3]
Q4: Is the leader peptide of CinA necessary for its modification?
A4: Yes, the leader peptide of the CinA precursor is crucial for some of the post-translational modifications. Specifically, the lanthionine synthetase, CinM, requires the leader peptide to be present for its dehydration and cyclization activity.[1][2][3] However, the hydroxylase CinX can modify the core peptide even in the absence of the leader peptide.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low yield of modified peptide | Inefficient co-expression of biosynthetic enzymes. | Optimize plasmid copy numbers and promoter strengths for each gene (cinA, cinM, cinX, cinorf7). Utilize compatible expression vectors (e.g., pRSFDuet-1 and pACYCDuet-1) for balanced expression.[1][2] |
| Codon usage of the cin genes is not optimal for the heterologous host. | Perform codon optimization of the biosynthetic genes for the chosen expression host (e.g., E. coli).[13] | |
| Inactive modifying enzymes. | Ensure necessary co-factors are available. For CinX, supplement the medium with Fe(II) and α-ketoglutarate. Verify the expression and solubility of each enzyme via SDS-PAGE and Western blot. | |
| Degradation of the expressed peptide or enzymes. | Add protease inhibitors to the lysis buffer. Optimize culture conditions (e.g., lower temperature) to reduce protease activity. | |
| Incorrect or incomplete post-translational modifications | One or more modifying enzymes are not expressed or are inactive. | Verify the expression of all required enzymes (CinM, CinX, Cinorf7) via SDS-PAGE or Western blot. Perform in vitro activity assays for each enzyme if possible. |
| The order of enzymatic modifications is critical and not occurring correctly in vivo. | While in vitro studies show some flexibility in the order of CinM and CinX activity, ensure all components are available simultaneously for the in vivo system to function.[1][2][3] | |
| Expressed peptide is found in inclusion bodies | High expression levels and rapid translation rate. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG).[8][9][14] |
| The protein is misfolded. | Co-express molecular chaperones to assist in proper folding. Use a fusion tag known to enhance solubility (e.g., MBP, GST) on the precursor peptide, which can be cleaved off later.[9] | |
| Toxicity to the host cells (slow growth or cell death after induction) | The antimicrobial activity of correctly modified this compound is killing the host cells. | Use an inducible expression system to delay the production of the toxic peptide until a sufficient cell density is reached.[15] Consider engineering the host to be more resistant, for example, by expressing the immunity gene (cinorf10) from the native producer, which encodes a PE monomethyltransferase.[4][16] |
| A biosynthetic intermediate is toxic. | Modulate the expression levels of the biosynthetic enzymes to prevent the accumulation of a specific toxic intermediate. | |
| Difficulty in purifying active this compound | Co-purification of unmodified or partially modified precursor peptides. | Utilize an affinity tag (e.g., His-tag) on the N-terminus of the CinA leader peptide for initial purification by Immobilized Metal Affinity Chromatography (IMAC).[1][2] Follow up with additional chromatography steps like reverse-phase HPLC to separate peptides with different modification states. |
| The leader peptide is not cleaved off after purification. | The native cleavage of the leader peptide in S. cinnamoneus involves the general secretory pathway.[4] In a heterologous host like E. coli, this may not occur. If required, engineer a specific protease cleavage site (e.g., TEV, thrombin) between the leader and the core peptide. |
Experimental Protocols
Protocol 1: Co-expression of this compound Biosynthetic Genes in E. coli
-
Vector Construction:
-
Clone the cinA (precursor peptide) and cinM genes into a pRSFDuet-1 vector. An N-terminal His-tag can be incorporated into the CinA construct for purification.
-
Clone the cinX and cinorf7 genes into a compatible vector, such as pACYCDuet-1.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin for pRSFDuet-1 and chloramphenicol for pACYCDuet-1).
-
-
Expression:
-
Inoculate a single colony into LB medium with the corresponding antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of expression medium (e.g., Terrific Broth).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Lower the temperature to 18-20°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
If necessary, supplement the medium with co-factors for CinX (e.g., 100 µM FeCl2 and 1 mM α-ketoglutarate).
-
Continue to incubate for 16-20 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification and Analysis of Modified this compound
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged precursor peptide (modified and unmodified) with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis by Mass Spectrometry:
-
Analyze the eluted fractions using MALDI-TOF or ESI-MS to determine the mass of the peptide.
-
The expected mass shift will indicate the extent of post-translational modifications (dehydrations, hydroxylation).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the peptide mixture using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze by mass spectrometry to isolate the fully modified this compound.
-
-
Activity Assay:
-
Perform an antimicrobial assay to test the biological activity of the purified fractions.
-
An overlay assay using a sensitive indicator strain, such as Bacillus subtilis, can be used. A zone of growth inhibition around the spotted peptide indicates activity.[1]
-
Visualizations
Caption: this compound biosynthetic pathway.
Caption: Troubleshooting workflow for this compound expression.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Observations on the acute toxicity of this compound, a polypeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous production of small molecules in the optimized Streptomyces hosts - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to Cinnamycin in bacterial strains
Welcome to the technical support center for Cinnamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. Its primary mechanism of action involves binding with high specificity to phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of many bacterial cell membranes. This binding disrupts the cell membrane's integrity and can lead to cell death. This compound can also induce the movement of PE from the inner to the outer leaflet of the plasma membrane, promoting its own binding and enhancing its cytotoxic effects.
Q2: What is the spectrum of activity for this compound?
This compound is active against a range of Gram-positive bacteria, including Bacillus subtilis. It also shows inhibitory activity against anaerobic bacteria, and to a lesser extent, fungi and yeasts.
Q3: How should I prepare and store this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility. For experimental use, it is typically dissolved in a suitable organic solvent to create a stock solution, which can then be further diluted in the appropriate culture medium. Store this compound at -20°C for long-term stability.
Q4: What are the known mechanisms of bacterial resistance to this compound?
There are two main types of resistance to consider:
-
Innate Immunity: The producing organism, Streptomyces cinnamoneus, protects itself from this compound through a specific immunity mechanism. It possesses a gene that encodes for a methyltransferase, which methylates PE in its own membrane. This modification prevents this compound from binding, thus conferring resistance.
-
Acquired Resistance: While specific acquired resistance mechanisms to this compound in other bacteria are not extensively documented, resistance is likely to occur through mechanisms similar to those observed for other antimicrobial peptides (AMPs). These potential mechanisms include:
-
Alteration of the Cell Membrane: Bacteria may alter their membrane composition to reduce the content of phosphatidylethanolamine (PE), the target of this compound. For the closely related lantibiotic duramycin, resistant strains of Bacillus subtilis have been isolated that completely lack PE in their membranes.
-
Modification of Cell Surface Charge: Bacteria can modify their cell surface to become more positively charged, thereby repelling the cationic this compound peptide.
-
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target at a high enough concentration.
-
Enzymatic Degradation: Bacteria may produce proteases that can degrade this compound, rendering it inactive.
-
Troubleshooting Guide for this compound Resistance
Problem: My bacterial strain is showing high Minimum Inhibitory Concentration (MIC) values for this compound, or its susceptibility is decreasing over time.
This suggests the emergence of resistance. The first step is to confirm and characterize this resistance.
Recommended Action:
-
Confirm the MIC: Re-determine the MIC of this compound against your bacterial strain using a standardized method, such as the broth microdilution protocol provided below. Include a known susceptible control strain for comparison.
-
Investigate the Mechanism: Proceed with the troubleshooting steps below to investigate potential resistance mechanisms.
Problem: I suspect resistance is due to altered membrane composition.
A change in the bacterial membrane, specifically a reduction in PE content, is a likely mechanism of resistance.
Recommended Action:
-
Lipid Analysis: Analyze the phospholipid composition of your resistant strain and compare it to the susceptible parent strain. A significant reduction in the proportion of PE would strongly suggest this as the resistance mechanism.
-
Use of PE-deficient mutants: If available, test the susceptibility of a known PE-deficient mutant of your bacterial species to this compound. A significantly higher MIC in the mutant would support this hypothesis.
Problem: I hypothesize that an efflux pump is responsible for this compound resistance.
Overexpression of efflux pumps is a common mechanism of resistance to various antimicrobial compounds.
Recommended Action:
-
Test with an Efflux Pump Inhibitor (EPI): Perform MIC testing of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
Problem: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome or mitigate resistance to this compound.
Recommended Action:
-
Combination Therapy: Investigate the synergistic effects of this compound with other classes of antibiotics. A synergistic interaction can restore the efficacy of this compound against a resistant strain.
-
Beta-lactams: These antibiotics disrupt cell wall synthesis and may increase the access of this compound to the cell membrane.
-
Aminoglycosides: These antibiotics inhibit protein synthesis and can also disrupt the outer membrane of Gram-negative bacteria, potentially increasing this compound's efficacy.
-
Fluoroquinolones: These DNA synthesis inhibitors can be effective partners in combination therapies.
-
Membrane Permeabilizers: Compounds that disrupt the bacterial membrane can act synergistically with this compound.
-
-
Use of Adjuvants: Screen for compounds that can re-sensitize the resistant strain to this compound. These could include efflux pump inhibitors or compounds that interfere with bacterial signaling pathways involved in resistance.
Data Presentation
Table 1: Hypothetical this compound MIC Shifts and Potential Resistance Mechanisms
| Observed MIC Change | Potential Resistance Mechanism |
| High, stable MIC in a specific bacterial species | Innate low abundance of phosphatidylethanolamine (PE) in the cell membrane. |
| Gradual increase in MIC after repeated exposure | Stepwise mutations leading to reduced PE content, altered membrane charge, or upregulation of efflux pumps. |
| Significant decrease in MIC in the presence of an EPI | Involvement of an efflux pump in this compound resistance. |
| High MIC in a known PE-deficient mutant | Confirmation that the absence of the target (PE) is the primary resistance mechanism. |
Table 2: Potential Synergistic Partners for this compound
Note: Specific synergistic data for this compound is limited. This table is based on general principles of antimicrobial synergy and data for other antimicrobial peptides.
| Antibiotic Class | Example Agents | Rationale for Synergy |
| Beta-lactams | Penicillins, Cephalosporins | Disruption of cell wall synthesis may enhance this compound's access to the cell membrane. |
| Aminoglycosides | Gentamicin, Tobramycin | Can disrupt the outer membrane of Gram-negative bacteria and inhibit protein synthesis, potentially potentiating this compound's effect. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Different mechanisms of action (DNA synthesis inhibition) can lead to synergistic killing. |
| Membrane-active agents | Polymyxins | Can permeabilize the bacterial membrane, facilitating the entry and action of this compound. |
| Efflux Pump Inhibitors | PAβN | Can block the extrusion of this compound from the bacterial cell, increasing its intracellular concentration. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is a general guideline and may need to be optimized for specific bacterial strains.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare this compound dilutions: a. In the first column of the 96-well plate, add a defined volume of this compound stock solution to the broth to achieve the highest desired concentration. b. Perform serial two-fold dilutions across the plate by transferring half of the volume from one well to the next. c. The last column should contain only broth (no this compound) to serve as a growth control.
-
Prepare bacterial inoculum: a. Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the plate: a. Add the prepared bacterial inoculum to each well, including the growth control wells.
-
Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Read the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergistic Activity
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
Procedure:
-
Prepare antibiotic dilutions: a. Dilute this compound serially along the rows of the microtiter plate. b. Dilute the second antibiotic serially along the columns of the plate. c. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate the plate: a. Add the prepared bacterial inoculum to all wells.
-
Incubation: a. Incubate the plate under appropriate conditions.
-
Determine the FIC index: a. After incubation, determine the MIC of each drug alone and in combination. b. Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone. c. Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Caption: Mechanism of this compound action and innate resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Principle of a checkerboard assay for synergy testing.
overcoming resistance to Cinnamycin in bacterial strains
Welcome to the technical support center for Cinnamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. Its primary mechanism of action involves binding with high specificity to phosphatidylethanolamine (PE), a major phospholipid component of many bacterial cell membranes. This binding disrupts the cell membrane's integrity and can lead to cell death. This compound can also induce the movement of PE from the inner to the outer leaflet of the plasma membrane, promoting its own binding and enhancing its cytotoxic effects.
Q2: What is the spectrum of activity for this compound?
This compound is active against a range of Gram-positive bacteria, including Bacillus subtilis. It also shows inhibitory activity against anaerobic bacteria, and to a lesser extent, fungi and yeasts.
Q3: How should I prepare and store this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility. For experimental use, it is typically dissolved in a suitable organic solvent to create a stock solution, which can then be further diluted in the appropriate culture medium. Store this compound at -20°C for long-term stability.
Q4: What are the known mechanisms of bacterial resistance to this compound?
There are two main types of resistance to consider:
-
Innate Immunity: The producing organism, Streptomyces cinnamoneus, protects itself from this compound through a specific immunity mechanism. It possesses a gene that encodes for a methyltransferase, which methylates PE in its own membrane. This modification prevents this compound from binding, thus conferring resistance.
-
Acquired Resistance: While specific acquired resistance mechanisms to this compound in other bacteria are not extensively documented, resistance is likely to occur through mechanisms similar to those observed for other antimicrobial peptides (AMPs). These potential mechanisms include:
-
Alteration of the Cell Membrane: Bacteria may alter their membrane composition to reduce the content of phosphatidylethanolamine (PE), the target of this compound. For the closely related lantibiotic duramycin, resistant strains of Bacillus subtilis have been isolated that completely lack PE in their membranes.
-
Modification of Cell Surface Charge: Bacteria can modify their cell surface to become more positively charged, thereby repelling the cationic this compound peptide.
-
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target at a high enough concentration.
-
Enzymatic Degradation: Bacteria may produce proteases that can degrade this compound, rendering it inactive.
-
Troubleshooting Guide for this compound Resistance
Problem: My bacterial strain is showing high Minimum Inhibitory Concentration (MIC) values for this compound, or its susceptibility is decreasing over time.
This suggests the emergence of resistance. The first step is to confirm and characterize this resistance.
Recommended Action:
-
Confirm the MIC: Re-determine the MIC of this compound against your bacterial strain using a standardized method, such as the broth microdilution protocol provided below. Include a known susceptible control strain for comparison.
-
Investigate the Mechanism: Proceed with the troubleshooting steps below to investigate potential resistance mechanisms.
Problem: I suspect resistance is due to altered membrane composition.
A change in the bacterial membrane, specifically a reduction in PE content, is a likely mechanism of resistance.
Recommended Action:
-
Lipid Analysis: Analyze the phospholipid composition of your resistant strain and compare it to the susceptible parent strain. A significant reduction in the proportion of PE would strongly suggest this as the resistance mechanism.
-
Use of PE-deficient mutants: If available, test the susceptibility of a known PE-deficient mutant of your bacterial species to this compound. A significantly higher MIC in the mutant would support this hypothesis.
Problem: I hypothesize that an efflux pump is responsible for this compound resistance.
Overexpression of efflux pumps is a common mechanism of resistance to various antimicrobial compounds.
Recommended Action:
-
Test with an Efflux Pump Inhibitor (EPI): Perform MIC testing of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
Problem: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome or mitigate resistance to this compound.
Recommended Action:
-
Combination Therapy: Investigate the synergistic effects of this compound with other classes of antibiotics. A synergistic interaction can restore the efficacy of this compound against a resistant strain.
-
Beta-lactams: These antibiotics disrupt cell wall synthesis and may increase the access of this compound to the cell membrane.
-
Aminoglycosides: These antibiotics inhibit protein synthesis and can also disrupt the outer membrane of Gram-negative bacteria, potentially increasing this compound's efficacy.
-
Fluoroquinolones: These DNA synthesis inhibitors can be effective partners in combination therapies.
-
Membrane Permeabilizers: Compounds that disrupt the bacterial membrane can act synergistically with this compound.
-
-
Use of Adjuvants: Screen for compounds that can re-sensitize the resistant strain to this compound. These could include efflux pump inhibitors or compounds that interfere with bacterial signaling pathways involved in resistance.
Data Presentation
Table 1: Hypothetical this compound MIC Shifts and Potential Resistance Mechanisms
| Observed MIC Change | Potential Resistance Mechanism |
| High, stable MIC in a specific bacterial species | Innate low abundance of phosphatidylethanolamine (PE) in the cell membrane. |
| Gradual increase in MIC after repeated exposure | Stepwise mutations leading to reduced PE content, altered membrane charge, or upregulation of efflux pumps. |
| Significant decrease in MIC in the presence of an EPI | Involvement of an efflux pump in this compound resistance. |
| High MIC in a known PE-deficient mutant | Confirmation that the absence of the target (PE) is the primary resistance mechanism. |
Table 2: Potential Synergistic Partners for this compound
Note: Specific synergistic data for this compound is limited. This table is based on general principles of antimicrobial synergy and data for other antimicrobial peptides.
| Antibiotic Class | Example Agents | Rationale for Synergy |
| Beta-lactams | Penicillins, Cephalosporins | Disruption of cell wall synthesis may enhance this compound's access to the cell membrane. |
| Aminoglycosides | Gentamicin, Tobramycin | Can disrupt the outer membrane of Gram-negative bacteria and inhibit protein synthesis, potentially potentiating this compound's effect. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Different mechanisms of action (DNA synthesis inhibition) can lead to synergistic killing. |
| Membrane-active agents | Polymyxins | Can permeabilize the bacterial membrane, facilitating the entry and action of this compound. |
| Efflux Pump Inhibitors | PAβN | Can block the extrusion of this compound from the bacterial cell, increasing its intracellular concentration. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is a general guideline and may need to be optimized for specific bacterial strains.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare this compound dilutions: a. In the first column of the 96-well plate, add a defined volume of this compound stock solution to the broth to achieve the highest desired concentration. b. Perform serial two-fold dilutions across the plate by transferring half of the volume from one well to the next. c. The last column should contain only broth (no this compound) to serve as a growth control.
-
Prepare bacterial inoculum: a. Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the plate: a. Add the prepared bacterial inoculum to each well, including the growth control wells.
-
Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Read the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergistic Activity
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
Procedure:
-
Prepare antibiotic dilutions: a. Dilute this compound serially along the rows of the microtiter plate. b. Dilute the second antibiotic serially along the columns of the plate. c. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate the plate: a. Add the prepared bacterial inoculum to all wells.
-
Incubation: a. Incubate the plate under appropriate conditions.
-
Determine the FIC index: a. After incubation, determine the MIC of each drug alone and in combination. b. Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone. c. Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Caption: Mechanism of this compound action and innate resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Principle of a checkerboard assay for synergy testing.
Technical Support Center: Purification of Recombinant Cinnamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of recombinant Cinnamycin (B74467).
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant this compound?
A1: The most common expression system for recombinant this compound is Escherichia coli (E. coli). To simplify the initial purification steps, this compound is often expressed as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag) or a FLAG-tag.[1][2]
Q2: What are the main challenges in purifying recombinant this compound?
A2: Researchers may face several challenges, including low yields, the formation of insoluble aggregates (inclusion bodies), protein degradation, and co-purification of contaminants.[1][3][4] Due to its hydrophobic nature, this compound can also present solubility issues during purification.[5]
Q3: Which purification techniques are most effective for recombinant this compound?
A3: A multi-step purification strategy is typically required to achieve high purity. This often involves an initial capture step using affinity chromatography for tagged this compound, followed by one or more polishing steps using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]
Q4: What are the key properties of this compound to consider during purification?
A4: this compound is a hydrophobic, tetracyclic peptide that specifically binds to phosphatidylethanolamine (B1630911) (PE).[7][8][9] It has poor water solubility but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[5][10] These properties are critical when selecting appropriate buffers and solvents for chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Recombinant this compound | Low expression levels: The expression of this compound may be suboptimal. | Optimize codon usage for the E. coli expression host. Adjust induction conditions (e.g., inducer concentration, temperature, induction time).[4][11] |
| Protein degradation: this compound may be degraded by host cell proteases. | Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C).[4] | |
| Loss during purification: The protein may be lost at various stages of the purification process. | Analyze samples from each purification step (flow-through, wash, and elution fractions) by SDS-PAGE and Western blot to identify where the loss is occurring. | |
| This compound is in Inclusion Bodies | High expression rate: Rapid expression can lead to protein misfolding and aggregation. | Lower the induction temperature and use a lower concentration of the inducing agent to slow down the rate of protein expression.[4][11] |
| Suboptimal culture conditions: The growth conditions may not be conducive to proper protein folding. | Supplement the growth medium with additives that can aid in protein folding, such as 1% glucose.[11] | |
| Poor Solubility During Purification | Hydrophobic nature of this compound: this compound has poor aqueous solubility. | Perform purification in the presence of organic solvents or detergents. This compound is soluble in DMSO and methanol.[5][10] Buffer optimization is crucial to maintain solubility.[12][13] |
| Co-purification of Contaminants | Nonspecific binding to affinity resin: Host cell proteins may bind non-specifically to the affinity column. | Increase the stringency of the wash buffers by adding low concentrations of the elution agent (e.g., imidazole (B134444) for His-tagged proteins) or non-ionic detergents.[14] |
| Insufficient resolution of chromatography steps: The chromatography protocol may not be optimized to separate this compound from all contaminants. | Employ orthogonal purification techniques. For example, follow affinity chromatography with ion-exchange or hydrophobic interaction chromatography before the final RP-HPLC step.[4][15] |
Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for His-tagged this compound.
-
Culture Growth: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-Up: The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.[11]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the recombinant this compound.
Protocol 3: Further Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: The eluted fractions from IMAC containing this compound may need to be buffer-exchanged into an appropriate buffer for RP-HPLC.
-
Column and Solvents: Use a C8 or C18 RP-HPLC column. The mobile phases typically consist of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[6]
-
Equilibration: Equilibrate the column with a low percentage of Solvent B.
-
Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Solvent B concentration.
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.
-
Analysis and Verification: Analyze the fractions by mass spectrometry to confirm the identity and purity of the recombinant this compound.
Visualizations
Caption: Experimental workflow for recombinant this compound purification.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. info.biotechniques.com [info.biotechniques.com]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Purification of Recombinant Cinnamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of recombinant Cinnamycin.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant this compound?
A1: The most common expression system for recombinant this compound is Escherichia coli (E. coli). To simplify the initial purification steps, this compound is often expressed as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag) or a FLAG-tag.[1][2]
Q2: What are the main challenges in purifying recombinant this compound?
A2: Researchers may face several challenges, including low yields, the formation of insoluble aggregates (inclusion bodies), protein degradation, and co-purification of contaminants.[1][3][4] Due to its hydrophobic nature, this compound can also present solubility issues during purification.[5]
Q3: Which purification techniques are most effective for recombinant this compound?
A3: A multi-step purification strategy is typically required to achieve high purity. This often involves an initial capture step using affinity chromatography for tagged this compound, followed by one or more polishing steps using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]
Q4: What are the key properties of this compound to consider during purification?
A4: this compound is a hydrophobic, tetracyclic peptide that specifically binds to phosphatidylethanolamine (PE).[7][8][9] It has poor water solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][10] These properties are critical when selecting appropriate buffers and solvents for chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Recombinant this compound | Low expression levels: The expression of this compound may be suboptimal. | Optimize codon usage for the E. coli expression host. Adjust induction conditions (e.g., inducer concentration, temperature, induction time).[4][11] |
| Protein degradation: this compound may be degraded by host cell proteases. | Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C).[4] | |
| Loss during purification: The protein may be lost at various stages of the purification process. | Analyze samples from each purification step (flow-through, wash, and elution fractions) by SDS-PAGE and Western blot to identify where the loss is occurring. | |
| This compound is in Inclusion Bodies | High expression rate: Rapid expression can lead to protein misfolding and aggregation. | Lower the induction temperature and use a lower concentration of the inducing agent to slow down the rate of protein expression.[4][11] |
| Suboptimal culture conditions: The growth conditions may not be conducive to proper protein folding. | Supplement the growth medium with additives that can aid in protein folding, such as 1% glucose.[11] | |
| Poor Solubility During Purification | Hydrophobic nature of this compound: this compound has poor aqueous solubility. | Perform purification in the presence of organic solvents or detergents. This compound is soluble in DMSO and methanol.[5][10] Buffer optimization is crucial to maintain solubility.[12][13] |
| Co-purification of Contaminants | Nonspecific binding to affinity resin: Host cell proteins may bind non-specifically to the affinity column. | Increase the stringency of the wash buffers by adding low concentrations of the elution agent (e.g., imidazole for His-tagged proteins) or non-ionic detergents.[14] |
| Insufficient resolution of chromatography steps: The chromatography protocol may not be optimized to separate this compound from all contaminants. | Employ orthogonal purification techniques. For example, follow affinity chromatography with ion-exchange or hydrophobic interaction chromatography before the final RP-HPLC step.[4][15] |
Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for His-tagged this compound.
-
Culture Growth: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-Up: The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.[11]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the recombinant this compound.
Protocol 3: Further Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: The eluted fractions from IMAC containing this compound may need to be buffer-exchanged into an appropriate buffer for RP-HPLC.
-
Column and Solvents: Use a C8 or C18 RP-HPLC column. The mobile phases typically consist of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[6]
-
Equilibration: Equilibrate the column with a low percentage of Solvent B.
-
Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Solvent B concentration.
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.
-
Analysis and Verification: Analyze the fractions by mass spectrometry to confirm the identity and purity of the recombinant this compound.
Visualizations
Caption: Experimental workflow for recombinant this compound purification.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. info.biotechniques.com [info.biotechniques.com]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Head-to-Head Comparison: Cinnamycin vs. Annexin V for Apoptosis Analysis
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis detection, the choice of analytical tool is paramount. This guide provides an objective comparison of two key players: Cinnamycin and Annexin V, offering insights into their mechanisms, experimental applications, and performance based on available data.
Apoptosis, or programmed cell death, is a fundamental biological process. Its accurate detection is crucial in numerous research areas, from cancer biology to neurodegenerative diseases. Both this compound and Annexin V are powerful probes that leverage the characteristic changes in the plasma membrane of apoptotic cells. However, they target different phospholipids (B1166683), which presents distinct advantages and considerations for researchers.
Mechanism of Action: Targeting Different "Eat-Me" Signals
Healthy cells maintain a strict asymmetry in the lipid composition of their plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and phospholipids that are normally confined to the inner leaflet are externalized to the cell surface. These exposed phospholipids act as "eat-me" signals for phagocytes and serve as biomarkers for detecting apoptotic cells.
Annexin V , a 35-36 kDa protein, is a well-established tool that specifically binds to phosphatidylserine (B164497) (PS) in a calcium-dependent manner.[1][2][3] The externalization of PS is considered a hallmark of early apoptosis.[1][3]
This compound , a lantibiotic peptide, offers an alternative approach by specifically binding to phosphatidylethanolamine (B1630911) (PE) .[4][5] Research has confirmed that PE, like PS, is also exposed on the surface of apoptotic cells, and its externalization correlates well with that of PS.[6]
dot
Caption: Mechanism of Apoptosis Detection.
Performance and Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons in the same experimental setup are limited in published literature, the available data allows for a solid assessment of both probes.
| Feature | This compound | Annexin V |
| Binding Target | Phosphatidylethanolamine (PE)[4][5] | Phosphatidylserine (PS)[1][2][3] |
| Binding Affinity | High affinity with a dissociation constant (Kd) in the nanomolar range.[4] | High affinity with a dissociation constant (Kd) in the nanomolar range.[7] |
| Specificity | Highly specific for PE; does not bind to PS, phosphatidylcholine (PC), or other lipids.[4] | Highly specific for PS in the presence of calcium.[2] |
| Calcium Dependence | No | Yes[2][3] |
| Common Detection Method | Flow Cytometry, Fluorescence Microscopy.[6] | Flow Cytometry, Fluorescence Microscopy.[8][9] |
| Advantages | - Alternative marker for apoptosis. - Calcium-independent binding. | - Well-established and widely used method. - Large number of commercially available kits and conjugates. |
| Disadvantages | - Less commonly used than Annexin V. - Fewer commercially available reagents. | - Calcium-dependent binding requires specific buffer conditions. - Cannot distinguish between apoptosis and other forms of cell death that expose PS (e.g., necroptosis).[10] |
A study on apoptotic CTLL-2 cells showed that the time-dependent cell surface exposure of PE, detected by a fluorescently labeled this compound analog (Ro09-0198), correlated well with the exposure of PS detected by Annexin V.[6] This suggests that both markers appear with similar kinetics during apoptosis. Another study comparing radiolabeled duramycin (B1576892) (a closely related peptide to this compound) with Annexin V for imaging atherosclerotic plaques found that duramycin exhibited higher binding activity to apoptotic cells.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for apoptosis analysis using this compound and Annexin V via flow cytometry.
This compound-Based Apoptosis Assay (Flow Cytometry)
This protocol is based on the principles of using a fluorescently labeled this compound or its analog to detect externalized PE.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cinnamycin)
-
Binding Buffer (e.g., PBS)
-
Propidium Iodide (PI) or other viability dye
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a desired method. Include appropriate positive and negative controls.
-
Harvest cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Resuspend the cell pellet in binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled this compound to the cell suspension at a pre-determined optimal concentration.
-
Incubate the cells for 15-30 minutes at room temperature in the dark.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the samples by flow cytometry.
dot
Caption: this compound Staining Workflow.
Annexin V-Based Apoptosis Assay (Flow Cytometry)
This is a widely used and standardized protocol.[3][8][12]
Materials:
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Propidium Iodide (PI) or other viability dye
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells and prepare control samples.
-
Harvest and wash the cells with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
dot
Caption: Annexin V Staining Workflow.
Conclusion: Making an Informed Choice
Both this compound and Annexin V are highly effective probes for the detection of apoptosis, each with its own set of characteristics.
-
Annexin V remains the gold standard due to its long history of use, extensive validation, and the wide availability of commercial kits. It is an excellent choice for routine apoptosis assays.
-
This compound presents a valuable alternative, particularly in experimental conditions where the presence of calcium is a concern. Its ability to detect a different apoptotic marker, phosphatidylethanolamine, can also provide complementary information and serve as a confirmatory tool for apoptosis.
Ultimately, the choice between this compound and Annexin V will depend on the specific requirements of the experiment, the cell type being studied, and the available resources. For researchers seeking to explore alternative or confirmatory apoptosis markers, this compound offers a robust and specific option. For those relying on well-established and widely accepted protocols, Annexin V continues to be a reliable and powerful tool.
References
- 1. Random versus selective membrane phospholipid oxidation in apoptosis: role of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Illuminating the lipidome to advance biomedical research: peptide-based probes of membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison: Cinnamycin vs. Annexin V for Apoptosis Analysis
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis detection, the choice of analytical tool is paramount. This guide provides an objective comparison of two key players: Cinnamycin and Annexin V, offering insights into their mechanisms, experimental applications, and performance based on available data.
Apoptosis, or programmed cell death, is a fundamental biological process. Its accurate detection is crucial in numerous research areas, from cancer biology to neurodegenerative diseases. Both this compound and Annexin V are powerful probes that leverage the characteristic changes in the plasma membrane of apoptotic cells. However, they target different phospholipids, which presents distinct advantages and considerations for researchers.
Mechanism of Action: Targeting Different "Eat-Me" Signals
Healthy cells maintain a strict asymmetry in the lipid composition of their plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and phospholipids that are normally confined to the inner leaflet are externalized to the cell surface. These exposed phospholipids act as "eat-me" signals for phagocytes and serve as biomarkers for detecting apoptotic cells.
Annexin V , a 35-36 kDa protein, is a well-established tool that specifically binds to phosphatidylserine (PS) in a calcium-dependent manner.[1][2][3] The externalization of PS is considered a hallmark of early apoptosis.[1][3]
This compound , a lantibiotic peptide, offers an alternative approach by specifically binding to phosphatidylethanolamine (PE) .[4][5] Research has confirmed that PE, like PS, is also exposed on the surface of apoptotic cells, and its externalization correlates well with that of PS.[6]
dot
Caption: Mechanism of Apoptosis Detection.
Performance and Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons in the same experimental setup are limited in published literature, the available data allows for a solid assessment of both probes.
| Feature | This compound | Annexin V |
| Binding Target | Phosphatidylethanolamine (PE)[4][5] | Phosphatidylserine (PS)[1][2][3] |
| Binding Affinity | High affinity with a dissociation constant (Kd) in the nanomolar range.[4] | High affinity with a dissociation constant (Kd) in the nanomolar range.[7] |
| Specificity | Highly specific for PE; does not bind to PS, phosphatidylcholine (PC), or other lipids.[4] | Highly specific for PS in the presence of calcium.[2] |
| Calcium Dependence | No | Yes[2][3] |
| Common Detection Method | Flow Cytometry, Fluorescence Microscopy.[6] | Flow Cytometry, Fluorescence Microscopy.[8][9] |
| Advantages | - Alternative marker for apoptosis. - Calcium-independent binding. | - Well-established and widely used method. - Large number of commercially available kits and conjugates. |
| Disadvantages | - Less commonly used than Annexin V. - Fewer commercially available reagents. | - Calcium-dependent binding requires specific buffer conditions. - Cannot distinguish between apoptosis and other forms of cell death that expose PS (e.g., necroptosis).[10] |
A study on apoptotic CTLL-2 cells showed that the time-dependent cell surface exposure of PE, detected by a fluorescently labeled this compound analog (Ro09-0198), correlated well with the exposure of PS detected by Annexin V.[6] This suggests that both markers appear with similar kinetics during apoptosis. Another study comparing radiolabeled duramycin (a closely related peptide to this compound) with Annexin V for imaging atherosclerotic plaques found that duramycin exhibited higher binding activity to apoptotic cells.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for apoptosis analysis using this compound and Annexin V via flow cytometry.
This compound-Based Apoptosis Assay (Flow Cytometry)
This protocol is based on the principles of using a fluorescently labeled this compound or its analog to detect externalized PE.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cinnamycin)
-
Binding Buffer (e.g., PBS)
-
Propidium Iodide (PI) or other viability dye
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a desired method. Include appropriate positive and negative controls.
-
Harvest cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Resuspend the cell pellet in binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled this compound to the cell suspension at a pre-determined optimal concentration.
-
Incubate the cells for 15-30 minutes at room temperature in the dark.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the samples by flow cytometry.
dot
Caption: this compound Staining Workflow.
Annexin V-Based Apoptosis Assay (Flow Cytometry)
This is a widely used and standardized protocol.[3][8][12]
Materials:
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Propidium Iodide (PI) or other viability dye
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells and prepare control samples.
-
Harvest and wash the cells with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
dot
Caption: Annexin V Staining Workflow.
Conclusion: Making an Informed Choice
Both this compound and Annexin V are highly effective probes for the detection of apoptosis, each with its own set of characteristics.
-
Annexin V remains the gold standard due to its long history of use, extensive validation, and the wide availability of commercial kits. It is an excellent choice for routine apoptosis assays.
-
This compound presents a valuable alternative, particularly in experimental conditions where the presence of calcium is a concern. Its ability to detect a different apoptotic marker, phosphatidylethanolamine, can also provide complementary information and serve as a confirmatory tool for apoptosis.
Ultimately, the choice between this compound and Annexin V will depend on the specific requirements of the experiment, the cell type being studied, and the available resources. For researchers seeking to explore alternative or confirmatory apoptosis markers, this compound offers a robust and specific option. For those relying on well-established and widely accepted protocols, Annexin V continues to be a reliable and powerful tool.
References
- 1. Random versus selective membrane phospholipid oxidation in apoptosis: role of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Illuminating the lipidome to advance biomedical research: peptide-based probes of membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of Cinnamycin's Antimicrobial Efficacy Against Other Lantibiotics
For Immediate Release
A comprehensive review of available data highlights the unique antimicrobial profile of cinnamycin (B74467) compared to other prominent lantibiotics such as nisin, gallidermin, and mutacin 1140. While all demonstrate potent activity against Gram-positive bacteria, this compound's distinct mechanism of action, targeting phosphatidylethanolamine (B1630911) (PE) in the bacterial cell membrane, sets it apart from the Lipid II-binding modes of nisin, gallidermin, and mutacin 1140. This fundamental difference influences their spectrum of activity and potential applications in drug development.
Executive Summary
This guide provides a detailed comparison of the antimicrobial efficacy of this compound against three other well-characterized lantibiotics: nisin, gallidermin, and mutacin 1140. The quantitative antimicrobial activities are presented in tabular format, detailing Minimum Inhibitory Concentrations (MICs) against various bacterial strains. Detailed experimental protocols for determining these values are also provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear understanding of the molecular mechanisms and methodologies.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of this compound, nisin, gallidermin, and mutacin 1140 has been evaluated against a range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from various studies. It is important to note that direct comparative studies for this compound against the other three lantibiotics are limited in the public domain. The data presented for this compound is based on available independent studies.
| Lantibiotic | Target Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | Reported to be active, specific MIC values vary |
| Staphylococcus aureus | Reported to be active, specific MIC values vary | |
| Micrococcus luteus | Reported to be active, specific MIC values vary | |
| Nisin | Listeria monocytogenes | 1.85 - 740 IU/mL |
| Staphylococcus aureus (MSSA) | 1.0 - 4.1[1][2] | |
| Staphylococcus aureus (MRSA) | 0.5 - 4.1[1] | |
| Streptococcus agalactiae | 0.78 - 12.5 | |
| Gallidermin | Staphylococcus aureus (MSSA) | 12.5[3] |
| Staphylococcus aureus (MRSA) | 1.56[3] | |
| Staphylococcus epidermidis | 4 - 8[4] | |
| Mutacin 1140 | Streptococcus mutans | MIC values vary across strains |
| Staphylococcus aureus | MICs are generally consistent with other Gram-positive organisms | |
| Clostridium difficile | Appears to have superior MIC compared to other tested bacteria |
Note: The activity of nisin is often reported in International Units (IU), which can be converted to µg/mL, but this conversion can vary.
Mechanisms of Action: A Tale of Two Targets
The antimicrobial activity of these lantibiotics stems from their ability to disrupt the bacterial cell membrane and/or inhibit cell wall synthesis. However, the molecular targets differ significantly.
This compound: Targeting Phosphatidylethanolamine (PE)
This compound's mechanism is unique among the compared lantibiotics. It specifically binds to phosphatidylethanolamine (PE), a major phospholipid component of many bacterial cell membranes[5]. This binding event is thought to induce transbilayer lipid movement and alter membrane curvature, ultimately leading to membrane permeabilization and cell death[5].
Nisin, Gallidermin, and Mutacin 1140: The Lipid II Connection
In contrast, nisin, gallidermin, and mutacin 1140 primarily target Lipid II, an essential precursor in bacterial cell wall biosynthesis[4]. By binding to Lipid II, these lantibiotics can inhibit peptidoglycan synthesis. Furthermore, the lantibiotic-Lipid II complex can act as a docking site to recruit more lantibiotic molecules, leading to the formation of pores in the cell membrane[4]. This dual mode of action, inhibiting cell wall synthesis and forming pores, contributes to their high antimicrobial potency.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial efficacy of a compound. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Lantibiotic Stock Solutions: Lantibiotics are dissolved in an appropriate solvent (e.g., sterile deionized water, or a buffer at a specific pH) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, typically corresponding to a standardized cell concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The lantibiotic stock solution is serially diluted in a 96-well microtiter plate containing the growth medium. This creates a gradient of decreasing lantibiotic concentrations across the wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no lantibiotic) and a negative control (medium with no bacteria).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the lantibiotic that completely inhibits the visible growth of the bacteria.
Conclusion
This compound presents a compelling case for further investigation due to its unique mechanism of action targeting PE. This differentiation from the Lipid II-binding lantibiotics like nisin, gallidermin, and mutacin 1140 could be advantageous in overcoming resistance mechanisms that have evolved to counteract Lipid II-targeting antibiotics. While quantitative data for a direct, head-to-head comparison of this compound's efficacy is still emerging, its demonstrated activity against a broad spectrum of Gram-positive bacteria makes it a significant subject for future antimicrobial research and development. Further studies providing direct comparative MIC data will be crucial in fully elucidating the therapeutic potential of this compound relative to other established lantibiotics.
References
- 1. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Curvature-Dependent Recognition of Ethanolamine Phospholipids by Duramycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cinnamycin's Antimicrobial Efficacy Against Other Lantibiotics
For Immediate Release
A comprehensive review of available data highlights the unique antimicrobial profile of cinnamycin compared to other prominent lantibiotics such as nisin, gallidermin, and mutacin 1140. While all demonstrate potent activity against Gram-positive bacteria, this compound's distinct mechanism of action, targeting phosphatidylethanolamine (PE) in the bacterial cell membrane, sets it apart from the Lipid II-binding modes of nisin, gallidermin, and mutacin 1140. This fundamental difference influences their spectrum of activity and potential applications in drug development.
Executive Summary
This guide provides a detailed comparison of the antimicrobial efficacy of this compound against three other well-characterized lantibiotics: nisin, gallidermin, and mutacin 1140. The quantitative antimicrobial activities are presented in tabular format, detailing Minimum Inhibitory Concentrations (MICs) against various bacterial strains. Detailed experimental protocols for determining these values are also provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear understanding of the molecular mechanisms and methodologies.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of this compound, nisin, gallidermin, and mutacin 1140 has been evaluated against a range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from various studies. It is important to note that direct comparative studies for this compound against the other three lantibiotics are limited in the public domain. The data presented for this compound is based on available independent studies.
| Lantibiotic | Target Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | Reported to be active, specific MIC values vary |
| Staphylococcus aureus | Reported to be active, specific MIC values vary | |
| Micrococcus luteus | Reported to be active, specific MIC values vary | |
| Nisin | Listeria monocytogenes | 1.85 - 740 IU/mL |
| Staphylococcus aureus (MSSA) | 1.0 - 4.1[1][2] | |
| Staphylococcus aureus (MRSA) | 0.5 - 4.1[1] | |
| Streptococcus agalactiae | 0.78 - 12.5 | |
| Gallidermin | Staphylococcus aureus (MSSA) | 12.5[3] |
| Staphylococcus aureus (MRSA) | 1.56[3] | |
| Staphylococcus epidermidis | 4 - 8[4] | |
| Mutacin 1140 | Streptococcus mutans | MIC values vary across strains |
| Staphylococcus aureus | MICs are generally consistent with other Gram-positive organisms | |
| Clostridium difficile | Appears to have superior MIC compared to other tested bacteria |
Note: The activity of nisin is often reported in International Units (IU), which can be converted to µg/mL, but this conversion can vary.
Mechanisms of Action: A Tale of Two Targets
The antimicrobial activity of these lantibiotics stems from their ability to disrupt the bacterial cell membrane and/or inhibit cell wall synthesis. However, the molecular targets differ significantly.
This compound: Targeting Phosphatidylethanolamine (PE)
This compound's mechanism is unique among the compared lantibiotics. It specifically binds to phosphatidylethanolamine (PE), a major phospholipid component of many bacterial cell membranes[5]. This binding event is thought to induce transbilayer lipid movement and alter membrane curvature, ultimately leading to membrane permeabilization and cell death[5].
Nisin, Gallidermin, and Mutacin 1140: The Lipid II Connection
In contrast, nisin, gallidermin, and mutacin 1140 primarily target Lipid II, an essential precursor in bacterial cell wall biosynthesis[4]. By binding to Lipid II, these lantibiotics can inhibit peptidoglycan synthesis. Furthermore, the lantibiotic-Lipid II complex can act as a docking site to recruit more lantibiotic molecules, leading to the formation of pores in the cell membrane[4]. This dual mode of action, inhibiting cell wall synthesis and forming pores, contributes to their high antimicrobial potency.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial efficacy of a compound. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Lantibiotic Stock Solutions: Lantibiotics are dissolved in an appropriate solvent (e.g., sterile deionized water, or a buffer at a specific pH) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, typically corresponding to a standardized cell concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The lantibiotic stock solution is serially diluted in a 96-well microtiter plate containing the growth medium. This creates a gradient of decreasing lantibiotic concentrations across the wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no lantibiotic) and a negative control (medium with no bacteria).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the lantibiotic that completely inhibits the visible growth of the bacteria.
Conclusion
This compound presents a compelling case for further investigation due to its unique mechanism of action targeting PE. This differentiation from the Lipid II-binding lantibiotics like nisin, gallidermin, and mutacin 1140 could be advantageous in overcoming resistance mechanisms that have evolved to counteract Lipid II-targeting antibiotics. While quantitative data for a direct, head-to-head comparison of this compound's efficacy is still emerging, its demonstrated activity against a broad spectrum of Gram-positive bacteria makes it a significant subject for future antimicrobial research and development. Further studies providing direct comparative MIC data will be crucial in fully elucidating the therapeutic potential of this compound relative to other established lantibiotics.
References
- 1. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Curvature-Dependent Recognition of Ethanolamine Phospholipids by Duramycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison Guide: Cross-Validation of Cinnamycin Binding Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of Cinnamycin's binding activity using mass spectrometry. We outline a detailed experimental workflow, present hypothetical data for comparison, and describe the underlying mechanism of action. This compound (B74467) is a potent lantibiotic antibiotic that exerts its antimicrobial effects by specifically binding to the membrane lipid phosphatidylethanolamine (B1630911) (PE).[1][2][3][4] This interaction, which occurs in a 1:1 stoichiometry, leads to membrane permeabilization and cell death, making it a molecule of significant interest in drug development.[2][3][5] Validating this binding event is crucial for understanding its mechanism and developing potential therapeutic applications. Mass spectrometry offers a highly sensitive and specific platform for elucidating such molecular interactions.
Experimental Workflow: Affinity Pull-Down with LC-MS/MS
To validate the specific interaction between this compound and its target, a comparative affinity pull-down assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This experiment compares the proteins isolated by biotinylated this compound (the "bait") from a complex biological sample versus a control without the bait.
The workflow below illustrates the key steps in this comparative experiment. The core principle is that biotinylated this compound will form a complex with PE in a model membrane (e.g., liposome). This complex, along with any closely associated membrane proteins, can then be captured on streptavidin-coated magnetic beads and identified using mass spectrometry.
Caption: Workflow for this compound binding validation via pull-down and LC-MS/MS.
Experimental Protocol
This protocol details the methodology for the affinity pull-down assay illustrated above.
A. Materials and Reagents:
-
Biotinylated this compound (synthesis required)
-
Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) lipids
-
Streptavidin-coated magnetic beads
-
Bacterial cell lysate (e.g., from E. coli or B. subtilis)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Nonidet P-40
-
Elution Buffer: 0.1 M Glycine pH 2.8
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
-
Mass Spectrometry Grade Trypsin
-
Ammonium (B1175870) Bicarbonate, Acetonitrile, Formic Acid
B. Liposome Preparation:
-
Prepare a lipid mixture of PC and PE (e.g., 4:1 molar ratio) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in a suitable buffer (e.g., PBS) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (liposomes).
C. Affinity Pull-Down Procedure:
-
Binding Step: In two separate microcentrifuge tubes, combine the prepared PE-containing liposomes with bacterial cell lysate.
-
To the "Experimental" tube, add biotinylated this compound to a final concentration of 1-5 µM. To the "Control" tube, add an equivalent volume of buffer.
-
Incubate both tubes for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Capture Step: Add a pre-washed slurry of streptavidin-coated magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated this compound and its bound partners.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by incubating with Elution Buffer for 10 minutes. Collect the eluate and immediately neutralize it with Neutralization Buffer.
D. Sample Preparation for Mass Spectrometry:
-
Perform a buffer exchange on the eluted proteins into 50 mM ammonium bicarbonate.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with mass spectrometry grade trypsin at 37°C.
-
Acidify the resulting peptide mixture with formic acid to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
E. LC-MS/MS Analysis:
-
Analyze the desalted peptide samples on a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Use a standard data-dependent acquisition method to fragment the most abundant peptide ions.
-
Analyze the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
Data Presentation and Comparison
The primary output of the mass spectrometry analysis is a list of identified proteins and their relative abundance in the control versus the experimental sample. A successful experiment will show significant enrichment of proteins known to interact with or be in close proximity to PE in the this compound pull-down sample.
Table 1: Hypothetical Quantitative Mass Spectrometry Results
| Protein ID | Protein Name | Function | Control Abundance (Normalized) | This compound Pull-Down Abundance (Normalized) | Fold Enrichment (this compound/Control) |
| P0A9I5 | Phospholipase A2 | Lipid metabolism | 1.2 x 10⁵ | 8.9 x 10⁷ | 741.7 |
| P69437 | MscL | Mechanosensitive ion channel | 2.5 x 10⁵ | 4.1 x 10⁷ | 164.0 |
| P0ADY8 | ATP synthase F0 subunit | Proton transport | 5.1 x 10⁵ | 3.3 x 10⁷ | 64.7 |
| P02919 | Elongation factor Tu | Protein synthesis | 9.8 x 10⁸ | 1.1 x 10⁹ | 1.1 |
| P0A7S9 | GroEL | Chaperonin | 1.2 x 10⁹ | 1.3 x 10⁹ | 1.1 |
Note: Data are hypothetical. Abundance is represented by label-free quantification (LFQ) intensity values.
This table demonstrates the expected outcome: proteins like Phospholipase A2, whose activity is modulated by this compound's sequestration of PE, are highly enriched.[6][7] In contrast, abundant cytosolic proteins like Elongation factor Tu show no significant enrichment, serving as internal negative controls.
This compound's Mechanism of Action
This compound's antimicrobial activity stems from its high-affinity and specific binding to PE, a key component of many bacterial cell membranes.[1][2] This interaction is facilitated by a hydrogen-bonding network between the peptide and the PE headgroup.[2] Upon binding, this compound induces a change in membrane curvature and can promote the movement of PE from the inner to the outer leaflet of the membrane.[5] This disruption of membrane integrity and lipid asymmetry leads to pore formation, ion leakage, and ultimately, cell death.
Caption: this compound's mechanism of action on the bacterial cell membrane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. go.drugbank.com [go.drugbank.com]
Comparison Guide: Cross-Validation of Cinnamycin Binding Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of Cinnamycin's binding activity using mass spectrometry. We outline a detailed experimental workflow, present hypothetical data for comparison, and describe the underlying mechanism of action. This compound is a potent lantibiotic antibiotic that exerts its antimicrobial effects by specifically binding to the membrane lipid phosphatidylethanolamine (PE).[1][2][3][4] This interaction, which occurs in a 1:1 stoichiometry, leads to membrane permeabilization and cell death, making it a molecule of significant interest in drug development.[2][3][5] Validating this binding event is crucial for understanding its mechanism and developing potential therapeutic applications. Mass spectrometry offers a highly sensitive and specific platform for elucidating such molecular interactions.
Experimental Workflow: Affinity Pull-Down with LC-MS/MS
To validate the specific interaction between this compound and its target, a comparative affinity pull-down assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This experiment compares the proteins isolated by biotinylated this compound (the "bait") from a complex biological sample versus a control without the bait.
The workflow below illustrates the key steps in this comparative experiment. The core principle is that biotinylated this compound will form a complex with PE in a model membrane (e.g., liposome). This complex, along with any closely associated membrane proteins, can then be captured on streptavidin-coated magnetic beads and identified using mass spectrometry.
Caption: Workflow for this compound binding validation via pull-down and LC-MS/MS.
Experimental Protocol
This protocol details the methodology for the affinity pull-down assay illustrated above.
A. Materials and Reagents:
-
Biotinylated this compound (synthesis required)
-
Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) lipids
-
Streptavidin-coated magnetic beads
-
Bacterial cell lysate (e.g., from E. coli or B. subtilis)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Nonidet P-40
-
Elution Buffer: 0.1 M Glycine pH 2.8
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
-
Mass Spectrometry Grade Trypsin
-
Ammonium Bicarbonate, Acetonitrile, Formic Acid
B. Liposome Preparation:
-
Prepare a lipid mixture of PC and PE (e.g., 4:1 molar ratio) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in a suitable buffer (e.g., PBS) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (liposomes).
C. Affinity Pull-Down Procedure:
-
Binding Step: In two separate microcentrifuge tubes, combine the prepared PE-containing liposomes with bacterial cell lysate.
-
To the "Experimental" tube, add biotinylated this compound to a final concentration of 1-5 µM. To the "Control" tube, add an equivalent volume of buffer.
-
Incubate both tubes for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Capture Step: Add a pre-washed slurry of streptavidin-coated magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated this compound and its bound partners.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by incubating with Elution Buffer for 10 minutes. Collect the eluate and immediately neutralize it with Neutralization Buffer.
D. Sample Preparation for Mass Spectrometry:
-
Perform a buffer exchange on the eluted proteins into 50 mM ammonium bicarbonate.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with mass spectrometry grade trypsin at 37°C.
-
Acidify the resulting peptide mixture with formic acid to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
E. LC-MS/MS Analysis:
-
Analyze the desalted peptide samples on a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Use a standard data-dependent acquisition method to fragment the most abundant peptide ions.
-
Analyze the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
Data Presentation and Comparison
The primary output of the mass spectrometry analysis is a list of identified proteins and their relative abundance in the control versus the experimental sample. A successful experiment will show significant enrichment of proteins known to interact with or be in close proximity to PE in the this compound pull-down sample.
Table 1: Hypothetical Quantitative Mass Spectrometry Results
| Protein ID | Protein Name | Function | Control Abundance (Normalized) | This compound Pull-Down Abundance (Normalized) | Fold Enrichment (this compound/Control) |
| P0A9I5 | Phospholipase A2 | Lipid metabolism | 1.2 x 10⁵ | 8.9 x 10⁷ | 741.7 |
| P69437 | MscL | Mechanosensitive ion channel | 2.5 x 10⁵ | 4.1 x 10⁷ | 164.0 |
| P0ADY8 | ATP synthase F0 subunit | Proton transport | 5.1 x 10⁵ | 3.3 x 10⁷ | 64.7 |
| P02919 | Elongation factor Tu | Protein synthesis | 9.8 x 10⁸ | 1.1 x 10⁹ | 1.1 |
| P0A7S9 | GroEL | Chaperonin | 1.2 x 10⁹ | 1.3 x 10⁹ | 1.1 |
Note: Data are hypothetical. Abundance is represented by label-free quantification (LFQ) intensity values.
This table demonstrates the expected outcome: proteins like Phospholipase A2, whose activity is modulated by this compound's sequestration of PE, are highly enriched.[6][7] In contrast, abundant cytosolic proteins like Elongation factor Tu show no significant enrichment, serving as internal negative controls.
This compound's Mechanism of Action
This compound's antimicrobial activity stems from its high-affinity and specific binding to PE, a key component of many bacterial cell membranes.[1][2] This interaction is facilitated by a hydrogen-bonding network between the peptide and the PE headgroup.[2] Upon binding, this compound induces a change in membrane curvature and can promote the movement of PE from the inner to the outer leaflet of the membrane.[5] This disruption of membrane integrity and lipid asymmetry leads to pore formation, ion leakage, and ultimately, cell death.
Caption: this compound's mechanism of action on the bacterial cell membrane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. go.drugbank.com [go.drugbank.com]
Cinnamycin as a Therapeutic Agent: A Comparative Guide to Its Limitations and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamycin, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, has garnered research interest for its unique mechanism of action and broad biological activities. It exerts its antimicrobial effects by specifically binding to phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of many bacterial cell membranes, leading to membrane disruption and cell death.[1] Beyond its antibacterial properties, this compound also exhibits potential as an antiviral agent and an inhibitor of enzymes like phospholipase A2.[2] However, significant hurdles limit its development as a mainstream therapeutic agent. This guide provides a comprehensive comparison of this compound's limitations, supported by available data, and explores potential alternative strategies.
Core Limitations of this compound
The therapeutic potential of this compound is significantly hampered by several key factors:
-
Poor Aqueous Solubility: this compound exhibits low solubility in aqueous solutions, a major obstacle for formulation and systemic delivery. While soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, its insolubility in physiological buffers complicates preclinical and clinical development.[3]
-
Cytotoxicity and Hemolytic Activity: A critical limitation is this compound's lack of specificity for bacterial cells over mammalian cells. Its ability to bind to PE, which is also present on the surface of mammalian cells, leads to cytotoxicity and hemolytic activity at low micromolar concentrations.[4] This non-specific membrane disruption poses a significant safety concern.
-
Limited In Vivo Data: There is a notable lack of publicly available data on the in vivo efficacy and pharmacokinetics of this compound in animal models of infection. This absence of evidence for its therapeutic window and effectiveness in a physiological setting is a major gap in its developmental pathway.
-
Potential for Resistance: As with other antimicrobials, the development of resistance is a concern. The this compound-producing organism, S. cinnamoneus, possesses a natural immunity mechanism involving the methylation of its own PE, preventing this compound from binding.[5] This suggests that bacteria could evolve similar mechanisms to evade its action.
Comparative Analysis: this compound vs. Duramycin and Other Lantibiotics
Duramycin, a closely related lantibiotic that also targets PE, is often considered a primary alternative to this compound. It shares a similar mechanism of action but possesses some distinct advantages, most notably its higher aqueous solubility.[6] Other classes of lantibiotics, such as those targeting Lipid II (e.g., nisin), offer a different mechanistic approach to antimicrobial therapy.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound | Duramycin | Lipid II-Targeting Lantibiotics (e.g., Nisin) |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylethanolamine (PE) | Lipid II |
| Aqueous Solubility | Poor | Significantly Higher than this compound | Variable, generally low |
| Hemolytic Activity | Present | Present | Present, but can be variable |
| Cytotoxicity | High, at low µM concentrations | Present, dose-dependent | Variable, generally lower than PE-binders |
Table 2: Antimicrobial and Cytotoxic Activity
| Agent | Target Organism/Cell Line | MIC/IC50/LC50 | Reference |
| Duramycin | Various Bacteria (sensitive) | 2 - 43 µM | [5][7] |
| Various Bacteria (resistant) | 100 - 200 µM | [5][7] | |
| Pancreatic Tumor Cells | 0.125 - 12.5 µmol/l (antiproliferative) | [4] | |
| This compound-based Lipo-lanthipeptides | Human Erythrocytes | Low hemolytic activity | [8][9] |
| Nisin | Sheep Erythrocytes | 12.4% hemolysis at 230 µM | [10] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic challenges, it is crucial to visualize the mechanism of action and the experimental approaches used for evaluation.
Caption: this compound's mechanism of action targeting bacterial PE.
The primary limitation arises from the non-specific targeting of PE on mammalian cells.
Caption: Duality of this compound's target binding leading to limitations.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of therapeutic agents. Below are generalized workflows for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration.
Cytotoxicity Assay (e.g., MTT or LDH Release Assay)
Cytotoxicity assays measure the degree to which an agent is toxic to cells.
Caption: Generalized workflow for assessing cytotoxicity.
Conclusion and Future Directions
While this compound's unique mode of action is of scientific interest, its inherent limitations, particularly poor solubility and non-specific cytotoxicity, currently make it an unfavorable candidate for therapeutic development. The closely related lantibiotic, Duramycin, presents a more viable, albeit still challenging, alternative due to its improved solubility.
Future research in this area should focus on:
-
Bioengineering of this compound Analogs: Modifying the this compound structure to improve solubility and selectivity for bacterial over mammalian membranes.
-
Targeted Delivery Systems: Encapsulating this compound in delivery vehicles (e.g., liposomes) that specifically target bacterial infections to minimize systemic toxicity.
-
Exploration of Alternative Lantibiotics: Investigating other classes of lantibiotics with different cellular targets, such as those that inhibit cell wall synthesis, which may offer a better therapeutic index.
A thorough understanding of these limitations is paramount for guiding future research and investment in the development of novel antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 8. Semisynthetic Macrocyclic Lipo-lanthipeptides Display Antimicrobial Activity Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. idexx.dk [idexx.dk]
Cinnamycin as a Therapeutic Agent: A Comparative Guide to Its Limitations and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamycin, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, has garnered research interest for its unique mechanism of action and broad biological activities. It exerts its antimicrobial effects by specifically binding to phosphatidylethanolamine (PE), a key phospholipid component of many bacterial cell membranes, leading to membrane disruption and cell death.[1] Beyond its antibacterial properties, this compound also exhibits potential as an antiviral agent and an inhibitor of enzymes like phospholipase A2.[2] However, significant hurdles limit its development as a mainstream therapeutic agent. This guide provides a comprehensive comparison of this compound's limitations, supported by available data, and explores potential alternative strategies.
Core Limitations of this compound
The therapeutic potential of this compound is significantly hampered by several key factors:
-
Poor Aqueous Solubility: this compound exhibits low solubility in aqueous solutions, a major obstacle for formulation and systemic delivery. While soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, its insolubility in physiological buffers complicates preclinical and clinical development.[3]
-
Cytotoxicity and Hemolytic Activity: A critical limitation is this compound's lack of specificity for bacterial cells over mammalian cells. Its ability to bind to PE, which is also present on the surface of mammalian cells, leads to cytotoxicity and hemolytic activity at low micromolar concentrations.[4] This non-specific membrane disruption poses a significant safety concern.
-
Limited In Vivo Data: There is a notable lack of publicly available data on the in vivo efficacy and pharmacokinetics of this compound in animal models of infection. This absence of evidence for its therapeutic window and effectiveness in a physiological setting is a major gap in its developmental pathway.
-
Potential for Resistance: As with other antimicrobials, the development of resistance is a concern. The this compound-producing organism, S. cinnamoneus, possesses a natural immunity mechanism involving the methylation of its own PE, preventing this compound from binding.[5] This suggests that bacteria could evolve similar mechanisms to evade its action.
Comparative Analysis: this compound vs. Duramycin and Other Lantibiotics
Duramycin, a closely related lantibiotic that also targets PE, is often considered a primary alternative to this compound. It shares a similar mechanism of action but possesses some distinct advantages, most notably its higher aqueous solubility.[6] Other classes of lantibiotics, such as those targeting Lipid II (e.g., nisin), offer a different mechanistic approach to antimicrobial therapy.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound | Duramycin | Lipid II-Targeting Lantibiotics (e.g., Nisin) |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylethanolamine (PE) | Lipid II |
| Aqueous Solubility | Poor | Significantly Higher than this compound | Variable, generally low |
| Hemolytic Activity | Present | Present | Present, but can be variable |
| Cytotoxicity | High, at low µM concentrations | Present, dose-dependent | Variable, generally lower than PE-binders |
Table 2: Antimicrobial and Cytotoxic Activity
| Agent | Target Organism/Cell Line | MIC/IC50/LC50 | Reference |
| Duramycin | Various Bacteria (sensitive) | 2 - 43 µM | [5][7] |
| Various Bacteria (resistant) | 100 - 200 µM | [5][7] | |
| Pancreatic Tumor Cells | 0.125 - 12.5 µmol/l (antiproliferative) | [4] | |
| This compound-based Lipo-lanthipeptides | Human Erythrocytes | Low hemolytic activity | [8][9] |
| Nisin | Sheep Erythrocytes | 12.4% hemolysis at 230 µM | [10] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic challenges, it is crucial to visualize the mechanism of action and the experimental approaches used for evaluation.
Caption: this compound's mechanism of action targeting bacterial PE.
The primary limitation arises from the non-specific targeting of PE on mammalian cells.
Caption: Duality of this compound's target binding leading to limitations.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of therapeutic agents. Below are generalized workflows for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration.
Cytotoxicity Assay (e.g., MTT or LDH Release Assay)
Cytotoxicity assays measure the degree to which an agent is toxic to cells.
Caption: Generalized workflow for assessing cytotoxicity.
Conclusion and Future Directions
While this compound's unique mode of action is of scientific interest, its inherent limitations, particularly poor solubility and non-specific cytotoxicity, currently make it an unfavorable candidate for therapeutic development. The closely related lantibiotic, Duramycin, presents a more viable, albeit still challenging, alternative due to its improved solubility.
Future research in this area should focus on:
-
Bioengineering of this compound Analogs: Modifying the this compound structure to improve solubility and selectivity for bacterial over mammalian membranes.
-
Targeted Delivery Systems: Encapsulating this compound in delivery vehicles (e.g., liposomes) that specifically target bacterial infections to minimize systemic toxicity.
-
Exploration of Alternative Lantibiotics: Investigating other classes of lantibiotics with different cellular targets, such as those that inhibit cell wall synthesis, which may offer a better therapeutic index.
A thorough understanding of these limitations is paramount for guiding future research and investment in the development of novel antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 8. Semisynthetic Macrocyclic Lipo-lanthipeptides Display Antimicrobial Activity Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. idexx.dk [idexx.dk]
A Comparative Analysis of Cinnamycin and Nisin: Mode of Action, Efficacy, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the modes of action of two prominent lantibiotics: Cinnamycin and nisin. By examining their distinct molecular targets and mechanisms of bacterial inhibition, this document aims to equip researchers with a comprehensive understanding of their respective strengths and potential applications. The comparison is supported by a compilation of experimental data and detailed methodologies for key assays, facilitating both conceptual understanding and practical laboratory application.
Overview of this compound and Nisin
This compound and nisin are both members of the lantibiotic family of antimicrobial peptides, characterized by the presence of lanthionine (B1674491) and methyllanthionine residues.[1] Despite their structural similarities as ribosomally synthesized and post-translationally modified peptides, their modes of action diverge significantly, targeting different components of the bacterial cell envelope.[2][3]
-
Nisin , a Type A lantibiotic, is known for its dual mode of action that involves both the inhibition of cell wall synthesis and the formation of pores in the bacterial membrane.[2] Its primary target is Lipid II, an essential precursor in the peptidoglycan biosynthesis pathway.[2][4]
-
This compound , a Type B lantibiotic, exerts its antimicrobial effect by specifically binding to phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of bacterial cell membranes.[3][5] This interaction disrupts membrane integrity and function.[6]
Comparative Analysis of Mode of Action
The fundamental difference in the mode of action between this compound and nisin lies in their molecular targets within the bacterial cell.
| Feature | This compound | Nisin |
| Primary Target | Phosphatidylethanolamine (PE)[3][5] | Lipid II[2][4] |
| Mechanism of Action | Binds to PE, leading to membrane permeabilization and disruption of membrane integrity.[6][7] Indirectly inhibits phospholipase A2 by sequestering its substrate, PE.[8] | Dual mode of action: 1. Binds to Lipid II, inhibiting cell wall biosynthesis.[9] 2. Uses Lipid II as a docking molecule to form pores in the cell membrane, leading to dissipation of the proton motive force and leakage of cellular contents.[2][10] |
| Pore Formation | Induces membrane permeabilization, but pore formation is not as well-defined as nisin's. | Forms defined pores with a stoichiometry of eight nisin molecules to four Lipid II molecules.[10] |
| Bacterial Specificity | Primarily active against bacteria with high PE content in their membranes. | Broad-spectrum activity against Gram-positive bacteria.[11] Activity against Gram-negative bacteria is limited due to the outer membrane barrier but can be enhanced with chelating agents like EDTA.[12] |
Quantitative Data Comparison: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes available MIC data for this compound and nisin against various bacterial strains. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Organism | This compound MIC (µg/mL) | Nisin MIC (µg/mL) |
| Bacillus subtilis | 16[13] | 900[14] |
| Staphylococcus aureus | Not widely reported | 4-16[2], 6.4-12.8[15] |
| Escherichia coli | Not widely reported | 16 (in the presence of EDTA)[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound and nisin.
Isothermal Titration Calorimetry (ITC) for this compound-PE Binding
Isothermal titration calorimetry directly measures the heat changes that occur during the binding of this compound to PE-containing lipid vesicles, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[16][17]
Protocol:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) (e.g., 9:1 molar ratio) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound in the same buffer. The concentration of this compound in the sample cell should be approximately 10-50 times the expected Kd, and the lipid concentration in the syringe should be 10-20 times the this compound concentration.
-
Degas both the LUV suspension and the this compound solution to prevent bubble formation during the experiment.
-
-
ITC Measurement:
-
Load the this compound solution into the sample cell of the ITC instrument and the LUV suspension into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), and injection volume (e.g., 5-10 µL per injection).
-
Perform a series of injections of the LUV suspension into the this compound solution, recording the heat change after each injection.
-
As a control, perform a titration of the LUV suspension into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Membrane Permeabilization Assay (Fluorescence Spectroscopy)
This assay assesses the ability of this compound and nisin to disrupt the integrity of bacterial membranes or model lipid vesicles by measuring the leakage of a fluorescent dye.[15]
Protocol:
-
Vesicle/Cell Preparation:
-
Prepare LUVs containing a self-quenching concentration of a fluorescent dye, such as calcein (B42510) or carboxyfluorescein (CF), in their lumen.
-
Alternatively, use bacterial cells (e.g., Staphylococcus aureus) grown to mid-log phase and washed with a suitable buffer.
-
-
Fluorescence Measurement:
-
Add the dye-loaded LUVs or bacterial suspension to a cuvette in a spectrofluorometer.
-
Record the baseline fluorescence.
-
Add this compound or nisin to the cuvette at the desired concentration.
-
Monitor the increase in fluorescence over time as the dye leaks out of the vesicles or cells and becomes dequenched.
-
After the fluorescence signal plateaus, add a detergent (e.g., Triton X-100) to lyse all vesicles/cells and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.
-
Plot the percentage of leakage as a function of time or peptide concentration.
-
Inhibition of Peptidoglycan Synthesis Assay (for Nisin)
This assay measures the ability of nisin to inhibit the in vitro synthesis of peptidoglycan using radiolabeled precursors.[11][18]
Protocol:
-
Preparation of Cell Wall Precursors and Enzyme Extract:
-
Synthesize radiolabeled Lipid II (e.g., using [14C]-UDP-N-acetylglucosamine).
-
Prepare a crude enzyme extract containing the necessary peptidoglycan synthesis enzymes from a bacterial source (e.g., Escherichia coli).
-
-
In Vitro Synthesis Reaction:
-
Set up reaction mixtures containing the enzyme extract, radiolabeled Lipid II, and other necessary components for peptidoglycan synthesis.
-
Add varying concentrations of nisin to the reaction mixtures. A control reaction without nisin should also be included.
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period to allow for peptidoglycan synthesis.
-
-
Analysis of Peptidoglycan Synthesis:
-
Stop the reactions and separate the newly synthesized, radiolabeled peptidoglycan from the unincorporated radiolabeled precursors. This can be achieved by methods such as precipitation or chromatography.
-
Quantify the amount of radioactivity incorporated into the peptidoglycan using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each nisin concentration relative to the control reaction.
-
Plot the percentage of inhibition as a function of nisin concentration to determine the IC50 value.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action of this compound and nisin, as well as the workflows for the key experimental protocols.
Conclusion
This compound and nisin represent two distinct strategies for bacterial inhibition within the lantibiotic class. Nisin's dual-action mechanism, targeting the essential and highly conserved Lipid II molecule, provides a powerful and broad-spectrum activity against Gram-positive bacteria. This compound's specificity for phosphatidylethanolamine offers a more targeted approach, with its efficacy being dependent on the lipid composition of the bacterial membrane. The experimental protocols and comparative data presented in this guide offer a foundation for further research into these fascinating antimicrobial peptides and their potential for development as novel therapeutic agents. Further head-to-head comparative studies, particularly regarding the MIC of this compound against a wider range of clinically relevant bacteria, are warranted to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CAMP-Membrane Interactions Using Fluorescence Spectroscopy [en.bio-protocol.org]
- 3. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The sources of antimicrobial peptides against Gram-positives and Gramnegatives: our research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Cinnamycin and Nisin: Mode of Action, Efficacy, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the modes of action of two prominent lantibiotics: Cinnamycin and nisin. By examining their distinct molecular targets and mechanisms of bacterial inhibition, this document aims to equip researchers with a comprehensive understanding of their respective strengths and potential applications. The comparison is supported by a compilation of experimental data and detailed methodologies for key assays, facilitating both conceptual understanding and practical laboratory application.
Overview of this compound and Nisin
This compound and nisin are both members of the lantibiotic family of antimicrobial peptides, characterized by the presence of lanthionine and methyllanthionine residues.[1] Despite their structural similarities as ribosomally synthesized and post-translationally modified peptides, their modes of action diverge significantly, targeting different components of the bacterial cell envelope.[2][3]
-
Nisin , a Type A lantibiotic, is known for its dual mode of action that involves both the inhibition of cell wall synthesis and the formation of pores in the bacterial membrane.[2] Its primary target is Lipid II, an essential precursor in the peptidoglycan biosynthesis pathway.[2][4]
-
This compound , a Type B lantibiotic, exerts its antimicrobial effect by specifically binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial cell membranes.[3][5] This interaction disrupts membrane integrity and function.[6]
Comparative Analysis of Mode of Action
The fundamental difference in the mode of action between this compound and nisin lies in their molecular targets within the bacterial cell.
| Feature | This compound | Nisin |
| Primary Target | Phosphatidylethanolamine (PE)[3][5] | Lipid II[2][4] |
| Mechanism of Action | Binds to PE, leading to membrane permeabilization and disruption of membrane integrity.[6][7] Indirectly inhibits phospholipase A2 by sequestering its substrate, PE.[8] | Dual mode of action: 1. Binds to Lipid II, inhibiting cell wall biosynthesis.[9] 2. Uses Lipid II as a docking molecule to form pores in the cell membrane, leading to dissipation of the proton motive force and leakage of cellular contents.[2][10] |
| Pore Formation | Induces membrane permeabilization, but pore formation is not as well-defined as nisin's. | Forms defined pores with a stoichiometry of eight nisin molecules to four Lipid II molecules.[10] |
| Bacterial Specificity | Primarily active against bacteria with high PE content in their membranes. | Broad-spectrum activity against Gram-positive bacteria.[11] Activity against Gram-negative bacteria is limited due to the outer membrane barrier but can be enhanced with chelating agents like EDTA.[12] |
Quantitative Data Comparison: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes available MIC data for this compound and nisin against various bacterial strains. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Organism | This compound MIC (µg/mL) | Nisin MIC (µg/mL) |
| Bacillus subtilis | 16[13] | 900[14] |
| Staphylococcus aureus | Not widely reported | 4-16[2], 6.4-12.8[15] |
| Escherichia coli | Not widely reported | 16 (in the presence of EDTA)[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound and nisin.
Isothermal Titration Calorimetry (ITC) for this compound-PE Binding
Isothermal titration calorimetry directly measures the heat changes that occur during the binding of this compound to PE-containing lipid vesicles, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[16][17]
Protocol:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) (e.g., 9:1 molar ratio) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound in the same buffer. The concentration of this compound in the sample cell should be approximately 10-50 times the expected Kd, and the lipid concentration in the syringe should be 10-20 times the this compound concentration.
-
Degas both the LUV suspension and the this compound solution to prevent bubble formation during the experiment.
-
-
ITC Measurement:
-
Load the this compound solution into the sample cell of the ITC instrument and the LUV suspension into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), and injection volume (e.g., 5-10 µL per injection).
-
Perform a series of injections of the LUV suspension into the this compound solution, recording the heat change after each injection.
-
As a control, perform a titration of the LUV suspension into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Membrane Permeabilization Assay (Fluorescence Spectroscopy)
This assay assesses the ability of this compound and nisin to disrupt the integrity of bacterial membranes or model lipid vesicles by measuring the leakage of a fluorescent dye.[15]
Protocol:
-
Vesicle/Cell Preparation:
-
Prepare LUVs containing a self-quenching concentration of a fluorescent dye, such as calcein or carboxyfluorescein (CF), in their lumen.
-
Alternatively, use bacterial cells (e.g., Staphylococcus aureus) grown to mid-log phase and washed with a suitable buffer.
-
-
Fluorescence Measurement:
-
Add the dye-loaded LUVs or bacterial suspension to a cuvette in a spectrofluorometer.
-
Record the baseline fluorescence.
-
Add this compound or nisin to the cuvette at the desired concentration.
-
Monitor the increase in fluorescence over time as the dye leaks out of the vesicles or cells and becomes dequenched.
-
After the fluorescence signal plateaus, add a detergent (e.g., Triton X-100) to lyse all vesicles/cells and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.
-
Plot the percentage of leakage as a function of time or peptide concentration.
-
Inhibition of Peptidoglycan Synthesis Assay (for Nisin)
This assay measures the ability of nisin to inhibit the in vitro synthesis of peptidoglycan using radiolabeled precursors.[11][18]
Protocol:
-
Preparation of Cell Wall Precursors and Enzyme Extract:
-
Synthesize radiolabeled Lipid II (e.g., using [14C]-UDP-N-acetylglucosamine).
-
Prepare a crude enzyme extract containing the necessary peptidoglycan synthesis enzymes from a bacterial source (e.g., Escherichia coli).
-
-
In Vitro Synthesis Reaction:
-
Set up reaction mixtures containing the enzyme extract, radiolabeled Lipid II, and other necessary components for peptidoglycan synthesis.
-
Add varying concentrations of nisin to the reaction mixtures. A control reaction without nisin should also be included.
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period to allow for peptidoglycan synthesis.
-
-
Analysis of Peptidoglycan Synthesis:
-
Stop the reactions and separate the newly synthesized, radiolabeled peptidoglycan from the unincorporated radiolabeled precursors. This can be achieved by methods such as precipitation or chromatography.
-
Quantify the amount of radioactivity incorporated into the peptidoglycan using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each nisin concentration relative to the control reaction.
-
Plot the percentage of inhibition as a function of nisin concentration to determine the IC50 value.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action of this compound and nisin, as well as the workflows for the key experimental protocols.
Conclusion
This compound and nisin represent two distinct strategies for bacterial inhibition within the lantibiotic class. Nisin's dual-action mechanism, targeting the essential and highly conserved Lipid II molecule, provides a powerful and broad-spectrum activity against Gram-positive bacteria. This compound's specificity for phosphatidylethanolamine offers a more targeted approach, with its efficacy being dependent on the lipid composition of the bacterial membrane. The experimental protocols and comparative data presented in this guide offer a foundation for further research into these fascinating antimicrobial peptides and their potential for development as novel therapeutic agents. Further head-to-head comparative studies, particularly regarding the MIC of this compound against a wider range of clinically relevant bacteria, are warranted to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CAMP-Membrane Interactions Using Fluorescence Spectroscopy [en.bio-protocol.org]
- 3. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The sources of antimicrobial peptides against Gram-positives and Gramnegatives: our research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
Validating Cinnamycin's Antiviral Activity: A Comparative Guide Using Plaque Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiviral activity of the lantibiotic Cinnamycin using plaque assays. It offers a comparative analysis with other antiviral peptides, supported by available experimental data, and includes detailed experimental protocols and visualizations to aid in experimental design and data interpretation.
Introduction to this compound and its Antiviral Potential
This compound is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides known for their antimicrobial properties. Its proposed mechanism of antiviral action involves binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid present in the membrane of enveloped viruses and host cells. This interaction can disrupt the integrity of the viral envelope, thereby inhibiting viral entry and replication. While the antiviral potential of this compound is recognized, specific quantitative data from plaque reduction assays is not widely available in peer-reviewed literature. This guide, therefore, presents a methodology for generating such data and compares this compound's potential with other antiviral peptides for which plaque assay data are available.
Comparative Analysis of Antiviral Peptides
To provide a context for evaluating this compound, this section compares its proposed mechanism with other antiviral peptides and presents available quantitative data from plaque reduction assays.
Table 1: Comparison of Antiviral Peptides
| Antiviral Agent | Mechanism of Action | Target Virus(es) | IC50 (Plaque Assay) | Citation(s) |
| This compound | Binds to phosphatidylethanolamine (PE) in the viral envelope, disrupting membrane integrity. | Enveloped viruses (proposed) | Data not available | |
| Duramycin | Similar to this compound, binds to PE. | Enveloped viruses (proposed) | Data not available | |
| Labyrinthopeptin A1 | Binds to PE, interfering with viral entry. | HIV-1, HSV-2 | 0.70–3.3 µM (HIV-1), 0.29–2.8 µM (HSV-2) | [1] |
| P9R (defensin-derived) | Binds to viral glycoproteins and inhibits endosomal acidification. | SARS-CoV-2, MERS-CoV, Influenza viruses | 0.9 µg/ml (SARS-CoV-2) | |
| Cyclotides | Disrupt viral membranes. | HIV-1 | 0.6 - 11.2 µg/ml (fractionated extract) |
Note: The absence of specific IC50 values for this compound and Duramycin from plaque assays in the public domain highlights a significant research gap. The data for Labyrinthopeptin A1, another PE-binding lantibiotic, provides a relevant benchmark for future studies on this compound.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol outlines a standardized method for determining the 50% inhibitory concentration (IC50) of an antiviral compound, such as this compound, using a plaque reduction assay.
Materials:
-
Cell Culture: A cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).
-
Virus Stock: A titrated stock of the virus to be tested.
-
Test Compound: this compound (or other antiviral agents) dissolved in a suitable solvent.
-
Culture Media: Growth medium and maintenance medium appropriate for the cell line.
-
Overlay Medium: Maintenance medium containing a solidifying agent (e.g., 1% carboxymethylcellulose or 0.6% agarose).
-
Staining Solution: Crystal violet solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixative: 10% formalin or methanol (B129727).
-
Equipment: 6-well or 12-well cell culture plates, incubator, microscope.
Procedure:
-
Cell Seeding: Seed the susceptible cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound and control antiviral compounds in maintenance medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer with phosphate-buffered saline (PBS). Add the prepared dilutions of the antiviral compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with 10% formalin or methanol for at least 30 minutes.
-
Staining: Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the purple-stained cell monolayer.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting software.[2][3][4][5][6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for a plaque reduction assay to determine antiviral IC50.
References
- 1. The Lantibiotic Peptide Labyrinthopeptin A1 Demonstrates Broad Anti-HIV and Anti-HSV Activity with Potential for Microbicidal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validating Cinnamycin's Antiviral Activity: A Comparative Guide Using Plaque Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiviral activity of the lantibiotic Cinnamycin using plaque assays. It offers a comparative analysis with other antiviral peptides, supported by available experimental data, and includes detailed experimental protocols and visualizations to aid in experimental design and data interpretation.
Introduction to this compound and its Antiviral Potential
This compound is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides known for their antimicrobial properties. Its proposed mechanism of antiviral action involves binding to phosphatidylethanolamine (PE), a phospholipid present in the membrane of enveloped viruses and host cells. This interaction can disrupt the integrity of the viral envelope, thereby inhibiting viral entry and replication. While the antiviral potential of this compound is recognized, specific quantitative data from plaque reduction assays is not widely available in peer-reviewed literature. This guide, therefore, presents a methodology for generating such data and compares this compound's potential with other antiviral peptides for which plaque assay data are available.
Comparative Analysis of Antiviral Peptides
To provide a context for evaluating this compound, this section compares its proposed mechanism with other antiviral peptides and presents available quantitative data from plaque reduction assays.
Table 1: Comparison of Antiviral Peptides
| Antiviral Agent | Mechanism of Action | Target Virus(es) | IC50 (Plaque Assay) | Citation(s) |
| This compound | Binds to phosphatidylethanolamine (PE) in the viral envelope, disrupting membrane integrity. | Enveloped viruses (proposed) | Data not available | |
| Duramycin | Similar to this compound, binds to PE. | Enveloped viruses (proposed) | Data not available | |
| Labyrinthopeptin A1 | Binds to PE, interfering with viral entry. | HIV-1, HSV-2 | 0.70–3.3 µM (HIV-1), 0.29–2.8 µM (HSV-2) | [1] |
| P9R (defensin-derived) | Binds to viral glycoproteins and inhibits endosomal acidification. | SARS-CoV-2, MERS-CoV, Influenza viruses | 0.9 µg/ml (SARS-CoV-2) | |
| Cyclotides | Disrupt viral membranes. | HIV-1 | 0.6 - 11.2 µg/ml (fractionated extract) |
Note: The absence of specific IC50 values for this compound and Duramycin from plaque assays in the public domain highlights a significant research gap. The data for Labyrinthopeptin A1, another PE-binding lantibiotic, provides a relevant benchmark for future studies on this compound.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol outlines a standardized method for determining the 50% inhibitory concentration (IC50) of an antiviral compound, such as this compound, using a plaque reduction assay.
Materials:
-
Cell Culture: A cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).
-
Virus Stock: A titrated stock of the virus to be tested.
-
Test Compound: this compound (or other antiviral agents) dissolved in a suitable solvent.
-
Culture Media: Growth medium and maintenance medium appropriate for the cell line.
-
Overlay Medium: Maintenance medium containing a solidifying agent (e.g., 1% carboxymethylcellulose or 0.6% agarose).
-
Staining Solution: Crystal violet solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixative: 10% formalin or methanol.
-
Equipment: 6-well or 12-well cell culture plates, incubator, microscope.
Procedure:
-
Cell Seeding: Seed the susceptible cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound and control antiviral compounds in maintenance medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer with phosphate-buffered saline (PBS). Add the prepared dilutions of the antiviral compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with 10% formalin or methanol for at least 30 minutes.
-
Staining: Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the purple-stained cell monolayer.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting software.[2][3][4][5][6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for a plaque reduction assay to determine antiviral IC50.
References
- 1. The Lantibiotic Peptide Labyrinthopeptin A1 Demonstrates Broad Anti-HIV and Anti-HSV Activity with Potential for Microbicidal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Cinnamycin and Alamethicin: A Comparative Analysis of Their Effects on Membrane Fluidity
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the membrane-altering properties of the lantibiotic cinnamycin (B74467) and the peptaibol alamethicin (B1591596). This report synthesizes available experimental data on their distinct mechanisms of action and subsequent effects on lipid bilayer fluidity.
In the landscape of membrane-active peptides, both this compound and alamethicin have garnered significant attention for their potent effects on lipid bilayers. While both interact with cell membranes, their mechanisms of action and resulting impact on membrane fluidity are markedly different. This guide provides a comprehensive comparison based on available biophysical studies, offering insights for researchers in drug development and membrane biophysics.
Mechanisms of Membrane Interaction: A Tale of Two Peptides
This compound, a lantibiotic antibiotic, exhibits a highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a phospholipid commonly found in bacterial membranes and the inner leaflet of eukaryotic cell membranes.[1][2][3] Its mechanism is characterized by the formation of a stoichiometric 1:1 complex with PE, leading to significant membrane perturbations.[4][5] This binding is a crucial first step that can trigger a cascade of events, including the induction of transbilayer lipid movement, or "flip-flop," which exposes PE from the inner to the outer leaflet of the membrane.[3] At higher concentrations of PE, this compound can induce more drastic changes, such as membrane fusion and a complete reorganization of the membrane's morphology.[3]
Alamethicin, a channel-forming peptide antibiotic, operates through a different paradigm. It is known to induce voltage-gated ion channels in membranes.[6] The prevailing model for its action is the "barrel-stave" mechanism, where alamethicin monomers, which form amphipathic α-helices within the membrane, aggregate to form pores.[7] The process is concentration-dependent; at lower concentrations, alamethicin molecules adsorb to the membrane surface, while at concentrations above a critical threshold, they insert into the lipid bilayer to form these transmembrane channels.[8]
Comparative Effects on Membrane Fluidity
The distinct mechanisms of this compound and alamethicin lead to different consequences for the fluidity of the lipid bilayer. While direct comparative studies are limited, data from fluorescence anisotropy and differential scanning calorimetry (DSC) experiments on each peptide provide valuable insights.
This compound: Inducer of Membrane Reorganization
Alamethicin: A Concentration-Dependent Modulator of Fluidity
Studies utilizing fluorescence anisotropy have revealed a biphasic effect of alamethicin on membrane fluidity. At low peptide-to-lipid ratios, alamethicin appears to induce a "wobbling" of the lipid hydrocarbon chains, suggesting an increase in the fluidity of this region of the bilayer.[8] However, as the concentration of alamethicin surpasses a critical point, a restriction in the mobility of both the lipid polar headgroups and the hydrocarbon tails is observed, indicating a decrease in overall membrane fluidity.[8] This is likely due to the formation of structured peptide aggregates and pores which would order the surrounding lipid molecules.
X-ray scattering data further supports the notion that alamethicin alters membrane physical properties, showing a decrease in the bending modulus of lipid membranes, which is indicative of an increase in membrane flexibility or fluidity.
Table 1: Comparison of this compound and Alamethicin Effects on Membrane Fluidity
| Feature | This compound | Alamethicin |
| Primary Mechanism | Specific binding to phosphatidylethanolamine (PE), induction of lipid flip-flop, and membrane reorganization.[3][4] | Concentration-dependent insertion into the membrane and formation of "barrel-stave" ion channels.[7][8] |
| Effect on Fluidity | Inferred to significantly increase fluidity locally due to disruption of bilayer integrity and induction of non-lamellar phases.[3] | Biphasic effect: Increases fluidity at low concentrations, decreases fluidity at high concentrations by restricting lipid mobility.[8] |
| Supporting Evidence | Induces membrane fusion and morphological changes at high PE concentrations.[3] | Fluorescence anisotropy shows concentration-dependent changes in lipid mobility. X-ray scattering shows a decrease in the membrane bending modulus. |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to assess membrane fluidity are crucial for reproducible research. Below are generalized protocols for fluorescence anisotropy and differential scanning calorimetry.
Fluorescence Anisotropy Measurement of Membrane Fluidity
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy corresponds to an increase in membrane fluidity.
Materials:
-
Liposomes (e.g., POPC, with or without POPE)
-
This compound or Alamethicin solution of known concentration
-
Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in methanol (B129727) or DMSO)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome (B1194612) Preparation: Prepare unilamellar vesicles (LUVs) by extrusion or sonication.
-
Probe Labeling: Add the DPH stock solution to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:500. Incubate at a temperature above the lipid phase transition for at least 30 minutes to ensure probe incorporation.
-
Peptide Addition: Add the desired concentration of this compound or alamethicin to the labeled liposome suspension. Incubate for a specified time to allow for peptide-membrane interaction.
-
Anisotropy Measurement: Place the sample in a thermostatted cuvette in the fluorometer. Excite the sample with vertically polarized light (e.g., ~358 nm for DPH) and measure the emission intensity both parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., ~428 nm for DPH).
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
Differential Scanning Calorimetry (DSC) for Measuring Lipid Phase Transitions
DSC measures the heat changes associated with the phase transition of lipids from a gel to a liquid-crystalline state. Alterations in the transition temperature (Tm) and the enthalpy of the transition (ΔH) can indicate changes in membrane fluidity and order.
Materials:
-
Multilamellar vesicles (MLVs) of a specific lipid composition (e.g., DPPC or DPPE)
-
This compound or Alamethicin solution
-
Buffer solution
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare MLVs by hydrating a dry lipid film with buffer. Add the peptide solution to the MLV suspension at the desired lipid-to-peptide molar ratio.
-
DSC Measurement: Load the sample and a reference (buffer) into the DSC cells. Scan the temperature over a range that encompasses the lipid phase transition, typically at a rate of 1-2°C/minute.
-
Data Analysis: Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) by integrating the area under the transition peak. A broadening of the peak or a shift in the Tm can indicate a change in membrane fluidity.
Visualizing the Experimental Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing membrane fluidity and the proposed mechanisms of action for this compound and alamethicin.
Signaling Pathways
The profound alterations to membrane structure and integrity caused by this compound and alamethicin are likely to trigger cellular stress responses. While specific signaling pathways directly activated by these peptides are not yet fully elucidated, membrane perturbation is a known trigger for various cellular signaling cascades. For instance, changes in membrane tension and lipid composition can activate mechanosensitive ion channels and signaling proteins, leading to downstream effects on cell survival, apoptosis, and inflammatory responses. Further research is warranted to delineate the specific intracellular signaling pathways that are engaged in response to the distinct membrane-altering effects of this compound and alamethicin.
Conclusion
This compound and alamethicin represent two distinct classes of membrane-active peptides with different mechanisms and consequences for membrane fluidity. This compound's targeted interaction with PE leads to a dramatic reorganization of the membrane, implying a significant, localized increase in fluidity. In contrast, alamethicin's effect is concentration-dependent, causing a modest increase in fluidity at low concentrations and a decrease at higher concentrations due to pore formation. This comparative guide highlights the current understanding of these two important molecules and underscores the need for direct comparative studies to further elucidate their nuanced effects on the biophysical properties of cell membranes. Such knowledge is critical for the rational design of novel antimicrobial and therapeutic agents.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in lipid mobility associated with alamethicin incorporation into membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamycin and Alamethicin: A Comparative Analysis of Their Effects on Membrane Fluidity
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the membrane-altering properties of the lantibiotic cinnamycin and the peptaibol alamethicin. This report synthesizes available experimental data on their distinct mechanisms of action and subsequent effects on lipid bilayer fluidity.
In the landscape of membrane-active peptides, both this compound and alamethicin have garnered significant attention for their potent effects on lipid bilayers. While both interact with cell membranes, their mechanisms of action and resulting impact on membrane fluidity are markedly different. This guide provides a comprehensive comparison based on available biophysical studies, offering insights for researchers in drug development and membrane biophysics.
Mechanisms of Membrane Interaction: A Tale of Two Peptides
This compound, a lantibiotic antibiotic, exhibits a highly specific interaction with phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes and the inner leaflet of eukaryotic cell membranes.[1][2][3] Its mechanism is characterized by the formation of a stoichiometric 1:1 complex with PE, leading to significant membrane perturbations.[4][5] This binding is a crucial first step that can trigger a cascade of events, including the induction of transbilayer lipid movement, or "flip-flop," which exposes PE from the inner to the outer leaflet of the membrane.[3] At higher concentrations of PE, this compound can induce more drastic changes, such as membrane fusion and a complete reorganization of the membrane's morphology.[3]
Alamethicin, a channel-forming peptide antibiotic, operates through a different paradigm. It is known to induce voltage-gated ion channels in membranes.[6] The prevailing model for its action is the "barrel-stave" mechanism, where alamethicin monomers, which form amphipathic α-helices within the membrane, aggregate to form pores.[7] The process is concentration-dependent; at lower concentrations, alamethicin molecules adsorb to the membrane surface, while at concentrations above a critical threshold, they insert into the lipid bilayer to form these transmembrane channels.[8]
Comparative Effects on Membrane Fluidity
The distinct mechanisms of this compound and alamethicin lead to different consequences for the fluidity of the lipid bilayer. While direct comparative studies are limited, data from fluorescence anisotropy and differential scanning calorimetry (DSC) experiments on each peptide provide valuable insights.
This compound: Inducer of Membrane Reorganization
Alamethicin: A Concentration-Dependent Modulator of Fluidity
Studies utilizing fluorescence anisotropy have revealed a biphasic effect of alamethicin on membrane fluidity. At low peptide-to-lipid ratios, alamethicin appears to induce a "wobbling" of the lipid hydrocarbon chains, suggesting an increase in the fluidity of this region of the bilayer.[8] However, as the concentration of alamethicin surpasses a critical point, a restriction in the mobility of both the lipid polar headgroups and the hydrocarbon tails is observed, indicating a decrease in overall membrane fluidity.[8] This is likely due to the formation of structured peptide aggregates and pores which would order the surrounding lipid molecules.
X-ray scattering data further supports the notion that alamethicin alters membrane physical properties, showing a decrease in the bending modulus of lipid membranes, which is indicative of an increase in membrane flexibility or fluidity.
Table 1: Comparison of this compound and Alamethicin Effects on Membrane Fluidity
| Feature | This compound | Alamethicin |
| Primary Mechanism | Specific binding to phosphatidylethanolamine (PE), induction of lipid flip-flop, and membrane reorganization.[3][4] | Concentration-dependent insertion into the membrane and formation of "barrel-stave" ion channels.[7][8] |
| Effect on Fluidity | Inferred to significantly increase fluidity locally due to disruption of bilayer integrity and induction of non-lamellar phases.[3] | Biphasic effect: Increases fluidity at low concentrations, decreases fluidity at high concentrations by restricting lipid mobility.[8] |
| Supporting Evidence | Induces membrane fusion and morphological changes at high PE concentrations.[3] | Fluorescence anisotropy shows concentration-dependent changes in lipid mobility. X-ray scattering shows a decrease in the membrane bending modulus. |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to assess membrane fluidity are crucial for reproducible research. Below are generalized protocols for fluorescence anisotropy and differential scanning calorimetry.
Fluorescence Anisotropy Measurement of Membrane Fluidity
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy corresponds to an increase in membrane fluidity.
Materials:
-
Liposomes (e.g., POPC, with or without POPE)
-
This compound or Alamethicin solution of known concentration
-
Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) in methanol or DMSO)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome Preparation: Prepare unilamellar vesicles (LUVs) by extrusion or sonication.
-
Probe Labeling: Add the DPH stock solution to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:500. Incubate at a temperature above the lipid phase transition for at least 30 minutes to ensure probe incorporation.
-
Peptide Addition: Add the desired concentration of this compound or alamethicin to the labeled liposome suspension. Incubate for a specified time to allow for peptide-membrane interaction.
-
Anisotropy Measurement: Place the sample in a thermostatted cuvette in the fluorometer. Excite the sample with vertically polarized light (e.g., ~358 nm for DPH) and measure the emission intensity both parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., ~428 nm for DPH).
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
Differential Scanning Calorimetry (DSC) for Measuring Lipid Phase Transitions
DSC measures the heat changes associated with the phase transition of lipids from a gel to a liquid-crystalline state. Alterations in the transition temperature (Tm) and the enthalpy of the transition (ΔH) can indicate changes in membrane fluidity and order.
Materials:
-
Multilamellar vesicles (MLVs) of a specific lipid composition (e.g., DPPC or DPPE)
-
This compound or Alamethicin solution
-
Buffer solution
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare MLVs by hydrating a dry lipid film with buffer. Add the peptide solution to the MLV suspension at the desired lipid-to-peptide molar ratio.
-
DSC Measurement: Load the sample and a reference (buffer) into the DSC cells. Scan the temperature over a range that encompasses the lipid phase transition, typically at a rate of 1-2°C/minute.
-
Data Analysis: Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) by integrating the area under the transition peak. A broadening of the peak or a shift in the Tm can indicate a change in membrane fluidity.
Visualizing the Experimental Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing membrane fluidity and the proposed mechanisms of action for this compound and alamethicin.
Signaling Pathways
The profound alterations to membrane structure and integrity caused by this compound and alamethicin are likely to trigger cellular stress responses. While specific signaling pathways directly activated by these peptides are not yet fully elucidated, membrane perturbation is a known trigger for various cellular signaling cascades. For instance, changes in membrane tension and lipid composition can activate mechanosensitive ion channels and signaling proteins, leading to downstream effects on cell survival, apoptosis, and inflammatory responses. Further research is warranted to delineate the specific intracellular signaling pathways that are engaged in response to the distinct membrane-altering effects of this compound and alamethicin.
Conclusion
This compound and alamethicin represent two distinct classes of membrane-active peptides with different mechanisms and consequences for membrane fluidity. This compound's targeted interaction with PE leads to a dramatic reorganization of the membrane, implying a significant, localized increase in fluidity. In contrast, alamethicin's effect is concentration-dependent, causing a modest increase in fluidity at low concentrations and a decrease at higher concentrations due to pore formation. This comparative guide highlights the current understanding of these two important molecules and underscores the need for direct comparative studies to further elucidate their nuanced effects on the biophysical properties of cell membranes. Such knowledge is critical for the rational design of novel antimicrobial and therapeutic agents.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in lipid mobility associated with alamethicin incorporation into membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Cinnamycin and Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of Cinnamycin (B74467), a lantibiotic antimicrobial peptide, and Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct immunological responses elicited by these two molecules.
Executive Summary
Lipopolysaccharide is a potent, well-characterized immunostimulant that triggers a robust pro-inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway. In stark contrast, this compound's immunomodulatory role is less direct and appears to be linked to its primary mechanism of binding to phosphatidylethanolamine (B1630911) (PE) in cell membranes. While LPS is a classical inducer of inflammation, this compound is suggested to possess anti-inflammatory properties, potentially by indirectly inhibiting key inflammatory enzymes. This guide will delve into their respective mechanisms of action, impacts on cytokine production, and the experimental protocols used to assess their effects.
Mechanisms of Action: A Tale of Two Receptors
The immunomodulatory effects of LPS and this compound are initiated by their interaction with distinct cellular components, leading to divergent signaling cascades.
Lipopolysaccharide (LPS): A Classic Inflammatory Trigger
LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) and CD14 on the surface of immune cells, particularly macrophages and monocytes.[1][2][3][4][5] This recognition event initiates a well-defined signaling cascade that can proceed through two major pathways:
-
MyD88-dependent pathway: This is the primary and rapid response pathway that leads to the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][6][7] This results in the transcription of a wide array of pro-inflammatory cytokines and chemokines.[8][9][10]
-
MyD88-independent (TRIF-dependent) pathway: This pathway is activated subsequently and leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons. It also contributes to the late-phase activation of NF-κB.[2][6]
This compound: An Indirect Modulator of Inflammation
This compound's immunomodulatory effects are not as direct as those of LPS. Its primary mode of action is binding with high specificity to phosphatidylethanolamine (PE), a phospholipid typically found in the inner leaflet of the plasma membrane.[1][11][12] This interaction has several downstream consequences that may influence inflammatory pathways:
-
Indirect Inhibition of Phospholipase A2 (PLA2): By sequestering PE, the substrate for PLA2, this compound can indirectly inhibit the activity of this enzyme.[1][13] PLA2 is crucial for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Modulation of PE-mediated Signaling: Recent studies suggest that PE itself can have anti-inflammatory effects by regulating mitochondrial function in macrophages and interfering with the activation of the NLRP3 inflammasome.[6][8] this compound's interaction with PE could potentially modulate these pathways, though this is an area requiring further investigation.
-
Membrane Disruption: At higher concentrations, this compound's binding to PE can induce transbilayer lipid movement and alter membrane morphology, which could lead to cytotoxicity.[12][14] It is plausible that this membrane perturbation could trigger cellular stress responses that intersect with immune signaling, but this is not well-characterized.
Impact on Cytokine Production
The distinct signaling pathways activated by LPS and this compound result in markedly different cytokine production profiles.
LPS-Induced Cytokine Storm
LPS is a potent inducer of a wide range of pro-inflammatory cytokines. This "cytokine storm" is a hallmark of the innate immune response to Gram-negative bacterial infections.
| Cytokine | Typical Response to LPS | Reference |
| TNF-α | Rapid and robust induction | [8][9][10] |
| IL-1β | Strong induction | [8][9][10] |
| IL-6 | Significant induction | [8][9][10] |
| IL-8 (CXCL8) | Potent induction, a key chemokine for neutrophil recruitment | [8][9] |
| IL-12 | Induced, important for Th1 cell differentiation | [15] |
| IFN-β | Induced via the MyD88-independent pathway | [16] |
This compound's Potential for Anti-Inflammatory Cytokine Modulation
Direct evidence for this compound's effect on cytokine production is limited. However, based on its proposed mechanism of action, it is hypothesized to have an anti-inflammatory effect. For instance, a related compound, Cinnamein, has been shown to inhibit the production of TNF-α, IL-1β, and IL-6 in macrophages and microglia stimulated with LPS or polyIC.[17] While not directly this compound, this suggests a potential for similar activity.
| Cytokine | Hypothesized Response to this compound | Reference |
| TNF-α | Potential Inhibition | [17] (by related compound) |
| IL-1β | Potential Inhibition | [17] (by related compound) |
| IL-6 | Potential Inhibition | [17] (by related compound) |
| Anti-inflammatory Cytokines (e.g., IL-10) | Unknown |
Experimental Protocols for Assessment
To rigorously compare the immunomodulatory effects of this compound and LPS, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
Cell Culture:
-
Cell Lines: Murine macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.
-
Primary Cells: Primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant model.
Treatment:
-
Cells are typically stimulated with varying concentrations of this compound or LPS (a common positive control for inflammation).
-
A vehicle control (the solvent used for this compound and LPS) and an unstimulated control are essential.
Key Experimental Readouts:
| Experiment | Protocol Summary | Purpose |
| Cytokine Quantification (ELISA) | Supernatants from treated cells are collected and the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) is measured using commercially available ELISA kits. | To quantify the level of secreted inflammatory and anti-inflammatory proteins. |
| Gene Expression Analysis (RT-qPCR) | RNA is extracted from treated cells, reverse transcribed to cDNA, and the expression levels of target genes (e.g., Tnf, Il6, Il1b, Nos2) are quantified by real-time PCR. | To measure changes in the transcription of genes related to the immune response. |
| Signaling Pathway Analysis (Western Blot) | Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key signaling proteins (e.g., phosphorylated forms of NF-κB p65, IκBα, p38, ERK, JNK). | To determine which signaling pathways are activated or inhibited by the treatments. |
| Cell Viability Assays (e.g., MTT, LDH) | Assays such as MTT (measures metabolic activity) or LDH (measures membrane integrity) are performed to assess the cytotoxicity of the treatments. | To distinguish between immunomodulatory and cytotoxic effects. |
| Flow Cytometry | Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD80, CD86, MHC class II) and analyzed by flow cytometry. | To assess the activation state of immune cells. |
Conclusion
The immunomodulatory effects of this compound and LPS are fundamentally different. LPS is a potent, direct activator of the innate immune system, leading to a strong pro-inflammatory response through TLR4 signaling. This compound, on the other hand, appears to be an indirect modulator of inflammation, with its effects likely stemming from its specific interaction with phosphatidylethanolamine. This interaction may lead to anti-inflammatory outcomes through the inhibition of PLA2 and potential modulation of PE-related signaling pathways.
For researchers in drug development, this compound presents an interesting profile. Its potential to dampen inflammatory responses without directly activating the robust inflammatory cascade seen with LPS suggests it could be explored for conditions where excessive inflammation is detrimental. However, a significant amount of research is still required to fully elucidate its immunomodulatory mechanisms, define its precise effects on cytokine production, and establish its safety and efficacy in preclinical models of inflammatory diseases. Direct comparative studies with LPS using the outlined experimental protocols will be crucial in advancing our understanding of this compound's therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Unique Francisella Phosphatidylethanolamine Acts as a Potent Anti-Inflammatory Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cinnamon water extract on monocyte-to-macrophage differentiation and scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides targeting Toll-like receptor signalling pathways for novel immune therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine exerts anti-inflammatory action by regulating mitochondrial function in macrophages of large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioaustralis.com [bioaustralis.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharides from Distinct Pathogens Induce Different Classes of Immune Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Cinnamycin and Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of Cinnamycin, a lantibiotic antimicrobial peptide, and Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct immunological responses elicited by these two molecules.
Executive Summary
Lipopolysaccharide is a potent, well-characterized immunostimulant that triggers a robust pro-inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway. In stark contrast, this compound's immunomodulatory role is less direct and appears to be linked to its primary mechanism of binding to phosphatidylethanolamine (PE) in cell membranes. While LPS is a classical inducer of inflammation, this compound is suggested to possess anti-inflammatory properties, potentially by indirectly inhibiting key inflammatory enzymes. This guide will delve into their respective mechanisms of action, impacts on cytokine production, and the experimental protocols used to assess their effects.
Mechanisms of Action: A Tale of Two Receptors
The immunomodulatory effects of LPS and this compound are initiated by their interaction with distinct cellular components, leading to divergent signaling cascades.
Lipopolysaccharide (LPS): A Classic Inflammatory Trigger
LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) and CD14 on the surface of immune cells, particularly macrophages and monocytes.[1][2][3][4][5] This recognition event initiates a well-defined signaling cascade that can proceed through two major pathways:
-
MyD88-dependent pathway: This is the primary and rapid response pathway that leads to the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][6][7] This results in the transcription of a wide array of pro-inflammatory cytokines and chemokines.[8][9][10]
-
MyD88-independent (TRIF-dependent) pathway: This pathway is activated subsequently and leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons. It also contributes to the late-phase activation of NF-κB.[2][6]
This compound: An Indirect Modulator of Inflammation
This compound's immunomodulatory effects are not as direct as those of LPS. Its primary mode of action is binding with high specificity to phosphatidylethanolamine (PE), a phospholipid typically found in the inner leaflet of the plasma membrane.[1][11][12] This interaction has several downstream consequences that may influence inflammatory pathways:
-
Indirect Inhibition of Phospholipase A2 (PLA2): By sequestering PE, the substrate for PLA2, this compound can indirectly inhibit the activity of this enzyme.[1][13] PLA2 is crucial for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Modulation of PE-mediated Signaling: Recent studies suggest that PE itself can have anti-inflammatory effects by regulating mitochondrial function in macrophages and interfering with the activation of the NLRP3 inflammasome.[6][8] this compound's interaction with PE could potentially modulate these pathways, though this is an area requiring further investigation.
-
Membrane Disruption: At higher concentrations, this compound's binding to PE can induce transbilayer lipid movement and alter membrane morphology, which could lead to cytotoxicity.[12][14] It is plausible that this membrane perturbation could trigger cellular stress responses that intersect with immune signaling, but this is not well-characterized.
Impact on Cytokine Production
The distinct signaling pathways activated by LPS and this compound result in markedly different cytokine production profiles.
LPS-Induced Cytokine Storm
LPS is a potent inducer of a wide range of pro-inflammatory cytokines. This "cytokine storm" is a hallmark of the innate immune response to Gram-negative bacterial infections.
| Cytokine | Typical Response to LPS | Reference |
| TNF-α | Rapid and robust induction | [8][9][10] |
| IL-1β | Strong induction | [8][9][10] |
| IL-6 | Significant induction | [8][9][10] |
| IL-8 (CXCL8) | Potent induction, a key chemokine for neutrophil recruitment | [8][9] |
| IL-12 | Induced, important for Th1 cell differentiation | [15] |
| IFN-β | Induced via the MyD88-independent pathway | [16] |
This compound's Potential for Anti-Inflammatory Cytokine Modulation
Direct evidence for this compound's effect on cytokine production is limited. However, based on its proposed mechanism of action, it is hypothesized to have an anti-inflammatory effect. For instance, a related compound, Cinnamein, has been shown to inhibit the production of TNF-α, IL-1β, and IL-6 in macrophages and microglia stimulated with LPS or polyIC.[17] While not directly this compound, this suggests a potential for similar activity.
| Cytokine | Hypothesized Response to this compound | Reference |
| TNF-α | Potential Inhibition | [17] (by related compound) |
| IL-1β | Potential Inhibition | [17] (by related compound) |
| IL-6 | Potential Inhibition | [17] (by related compound) |
| Anti-inflammatory Cytokines (e.g., IL-10) | Unknown |
Experimental Protocols for Assessment
To rigorously compare the immunomodulatory effects of this compound and LPS, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
Cell Culture:
-
Cell Lines: Murine macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.
-
Primary Cells: Primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant model.
Treatment:
-
Cells are typically stimulated with varying concentrations of this compound or LPS (a common positive control for inflammation).
-
A vehicle control (the solvent used for this compound and LPS) and an unstimulated control are essential.
Key Experimental Readouts:
| Experiment | Protocol Summary | Purpose |
| Cytokine Quantification (ELISA) | Supernatants from treated cells are collected and the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) is measured using commercially available ELISA kits. | To quantify the level of secreted inflammatory and anti-inflammatory proteins. |
| Gene Expression Analysis (RT-qPCR) | RNA is extracted from treated cells, reverse transcribed to cDNA, and the expression levels of target genes (e.g., Tnf, Il6, Il1b, Nos2) are quantified by real-time PCR. | To measure changes in the transcription of genes related to the immune response. |
| Signaling Pathway Analysis (Western Blot) | Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key signaling proteins (e.g., phosphorylated forms of NF-κB p65, IκBα, p38, ERK, JNK). | To determine which signaling pathways are activated or inhibited by the treatments. |
| Cell Viability Assays (e.g., MTT, LDH) | Assays such as MTT (measures metabolic activity) or LDH (measures membrane integrity) are performed to assess the cytotoxicity of the treatments. | To distinguish between immunomodulatory and cytotoxic effects. |
| Flow Cytometry | Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD80, CD86, MHC class II) and analyzed by flow cytometry. | To assess the activation state of immune cells. |
Conclusion
The immunomodulatory effects of this compound and LPS are fundamentally different. LPS is a potent, direct activator of the innate immune system, leading to a strong pro-inflammatory response through TLR4 signaling. This compound, on the other hand, appears to be an indirect modulator of inflammation, with its effects likely stemming from its specific interaction with phosphatidylethanolamine. This interaction may lead to anti-inflammatory outcomes through the inhibition of PLA2 and potential modulation of PE-related signaling pathways.
For researchers in drug development, this compound presents an interesting profile. Its potential to dampen inflammatory responses without directly activating the robust inflammatory cascade seen with LPS suggests it could be explored for conditions where excessive inflammation is detrimental. However, a significant amount of research is still required to fully elucidate its immunomodulatory mechanisms, define its precise effects on cytokine production, and establish its safety and efficacy in preclinical models of inflammatory diseases. Direct comparative studies with LPS using the outlined experimental protocols will be crucial in advancing our understanding of this compound's therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Unique Francisella Phosphatidylethanolamine Acts as a Potent Anti-Inflammatory Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cinnamon water extract on monocyte-to-macrophage differentiation and scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides targeting Toll-like receptor signalling pathways for novel immune therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine exerts anti-inflammatory action by regulating mitochondrial function in macrophages of large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioaustralis.com [bioaustralis.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharides from Distinct Pathogens Induce Different Classes of Immune Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cinnamycin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Cinnamycin, a tetracyclic lantibiotic antibiotic.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be utilized when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Standard laboratory gloves (e.g., nitrile) are suitable. |
| Body Protection | Impervious Clothing | A standard lab coat is recommended to protect skin and clothing.[1] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the powdered form.[1] |
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that this data is from animal studies and should be used as a reference for potential toxicity.
| Test Type | Route of Exposure | Species | Dose |
| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Mouse | 2 mg/kg |
Experimental Protocols: Handling and Disposal
Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[1] The use of a chemical fume hood is recommended, particularly when generating dust or aerosols.[1] An accessible safety shower and eyewash station must be available.[1]
Handling this compound Powder:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by laying down absorbent bench paper.
-
Weighing: To minimize the creation of dust, weigh this compound in a fume hood or a designated powder handling enclosure.
-
Solubilization: this compound is soluble in DMSO, DMF, ethanol, and methanol.[2][3][4] When preparing solutions, add the solvent slowly to the powder to avoid splashing.
Handling this compound Solutions:
-
General Use: Handle solutions with the same PPE as the powder form.
-
Spills: In the event of a spill, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Seek medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with water. Remove any contaminated clothing.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a clearly labeled hazardous waste container.
-
Final Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Handling and Disposal.
References
Personal protective equipment for handling Cinnamycin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Cinnamycin, a tetracyclic lantibiotic antibiotic.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be utilized when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Standard laboratory gloves (e.g., nitrile) are suitable. |
| Body Protection | Impervious Clothing | A standard lab coat is recommended to protect skin and clothing.[1] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the powdered form.[1] |
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that this data is from animal studies and should be used as a reference for potential toxicity.
| Test Type | Route of Exposure | Species | Dose |
| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Mouse | 2 mg/kg |
Experimental Protocols: Handling and Disposal
Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[1] The use of a chemical fume hood is recommended, particularly when generating dust or aerosols.[1] An accessible safety shower and eyewash station must be available.[1]
Handling this compound Powder:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by laying down absorbent bench paper.
-
Weighing: To minimize the creation of dust, weigh this compound in a fume hood or a designated powder handling enclosure.
-
Solubilization: this compound is soluble in DMSO, DMF, ethanol, and methanol.[2][3][4] When preparing solutions, add the solvent slowly to the powder to avoid splashing.
Handling this compound Solutions:
-
General Use: Handle solutions with the same PPE as the powder form.
-
Spills: In the event of a spill, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Seek medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with water. Remove any contaminated clothing.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a clearly labeled hazardous waste container.
-
Final Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
